molecular formula H4PtS2 B8086138 Platinum disulfide

Platinum disulfide

Cat. No.: B8086138
M. Wt: 263.3 g/mol
InChI Key: HZWAXBGAZCOMPI-UHFFFAOYSA-N
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Description

Platinum disulfide (PtS2) is an inorganic, black solid semiconductor with the formula PtS2, where platinum exhibits a +4 oxidation state . It adopts a layered cadmium iodide structure, composed of sheets of octahedral platinum(IV) centers and pyramidal sulfide ions . This compound is characterized by its high density of 7.86 g/cm³, insolubility in all solvents, and a decomposition temperature range of 225-250 °C . It is supplied as a crystalline solid for research applications.PtS2 is a valuable material in fundamental research due to its tunable band gap, high carrier mobility, and electrical conductivity, making it a subject of interest for applications in nanoelectronics and nano-optoelectronics . A prominent area of investigation is its use as a semiconductor photocatalyst. Research demonstrates that PtS2 nanoparticles can achieve a high photocatalytic degradation efficiency of up to 87% for organic dyes like methylene blue under visible light, showcasing its potential for wastewater treatment and environmental remediation . The photocatalytic degradation mechanism is ascribed to the promotion of an electron from the valence band to the conduction band upon photo-irradiation, generating electron-hole pairs that drive the oxidation of organic contaminants . The morphology and particle size of PtS2, which can be controlled via synthesis temperature (e.g., yielding bead-like to spherical nanoparticles from 12 to 65 nm), significantly influence its photocatalytic performance and electrochemical properties . Its electrochemistry involves a reversible, diffusion-controlled redox reaction, which is also dependent on the material's morphology and porosity . Single crystals of this compound can be grown by chemical vapor transport for specialized studies . This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

platinum;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Pt.2H2S/h;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAXBGAZCOMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S.S.[Pt]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4PtS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Platinum Disulfide: A Comprehensive Technical Guide to its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is a layered inorganic compound that has garnered significant attention for its unique electronic and optical properties.[1] As a semiconductor with a tunable bandgap dependent on its layer thickness, PtS₂ presents considerable potential for applications in nanoelectronics, optoelectronics, and catalysis.[2] This technical guide provides an in-depth overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and potential applications.

Core Fundamental Properties

This compound is a black, crystalline solid that is insoluble in all common solvents.[1][3] It adopts the cadmium iodide (CdI₂) crystal structure, where layers of octahedrally coordinated platinum atoms are sandwiched between two layers of sulfur atoms. These layers are held together by weak van der Waals forces, allowing for exfoliation into thinner two-dimensional sheets.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, including general, electronic, optical, thermal, and mechanical characteristics.

Table 1: General and Crystallographic Properties of PtS₂

PropertyValueReferences
Chemical FormulaPtS₂[3]
Molar Mass259.204 g/mol [4]
AppearanceBlack crystalline solid[3][4]
Density7.850 - 7.9 g/cm³[4][5]
Crystal StructureTrigonal (CdI₂ type)[1][5]
Space GroupP-3m1 (No. 164)[6]
Lattice Constants (Bulk)a = 3.54 Å, c = 5.04 Å[6]
Melting Point225-250°C (decomposes)[4][5]

Table 2: Electronic and Optical Properties of PtS₂

PropertyValueNotesReferences
Bandgap (Indirect)Monolayer: ~1.6 - 1.77 eVLayer-dependent[2]
Bulk: ~0.25 eV[2]
Carrier Mobility (Electron)Monolayer: 72.16 cm²/V·sTheoretical[6]
Bulk: ~10³ cm²/V·s[2]
Carrier Mobility (Hole)Monolayer: 200.52 cm²/V·sTheoretical[6]
Refractive IndexVaries with wavelength
Absorption SpectrumStrong absorption in the visible and UV regions

Table 3: Thermal and Mechanical Properties of PtS₂

PropertyValueNotesReferences
Thermal ConductivityData not readily available
Specific Heat Capacity17.85 cal gfw⁻¹ °K⁻¹ (at 298.15 K)[3]
Young's Modulus (Monolayer)82.124 N/mTheoretical[7]
Shear ModulusData not readily available
Bulk ModulusData not readily available
Poisson's Ratio (Monolayer)0.268Theoretical[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis of this compound

1. Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used method for synthesizing high-quality, large-area thin films of PtS₂.

  • Precursor Materials: Platinum (Pt) foil or a pre-deposited thin film of Pt on a substrate (e.g., SiO₂/Si), and sulfur (S) powder.

  • Apparatus: A two-zone tube furnace, a quartz tube, a substrate holder, and a vacuum system.

  • Methodology:

    • The substrate with the platinum source is placed in the high-temperature zone of the furnace, while the sulfur powder is placed in the low-temperature zone upstream.

    • The quartz tube is evacuated to a base pressure and then purged with an inert carrier gas, such as argon (Ar).

    • The furnace is heated to the desired reaction temperatures. The sulfur zone is typically heated to a lower temperature to control the sulfur vapor pressure, while the substrate zone is heated to a higher temperature to facilitate the reaction between platinum and sulfur vapor.

    • The sulfur vapor is transported to the substrate by the carrier gas, where it reacts with the platinum to form a PtS₂ film.

    • After the growth period, the furnace is cooled down to room temperature under the inert gas flow.

2. Thermally Assisted Conversion (TAC)

The Thermally Assisted Conversion method is another effective technique for producing large-area PtS₂ films.

  • Precursor Materials: A thin film of platinum deposited on a substrate and solid sulfur.

  • Apparatus: A tube furnace and a crucible for the sulfur.

  • Methodology:

    • A thin film of platinum is deposited onto a chosen substrate using techniques like sputtering or electron-beam evaporation.

    • The Pt-coated substrate and a crucible containing sulfur powder are placed in a tube furnace.

    • The furnace is heated to a specific temperature in an inert atmosphere (e.g., argon).

    • The sulfur evaporates and reacts with the platinum film, converting it into a this compound film.

    • The thickness of the resulting PtS₂ film can be controlled by the initial thickness of the platinum film.

Characterization Techniques

1. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of a material, providing a fingerprint for PtS₂.

  • Apparatus: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm), a microscope, and a detector.

  • Methodology:

    • The PtS₂ sample is placed under the microscope objective.

    • The laser is focused onto the sample surface.

    • The scattered light is collected and directed to the spectrometer.

    • The Raman spectrum of PtS₂ is recorded, which typically shows characteristic peaks corresponding to the in-plane (E₂g) and out-of-plane (A₁g) vibrational modes. The positions and intensities of these peaks can be used to confirm the presence and quality of the PtS₂.

2. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Apparatus: An XPS system with an X-ray source (e.g., Al Kα or Mg Kα) and an electron energy analyzer.

  • Methodology:

    • The PtS₂ sample is placed in an ultra-high vacuum chamber.

    • The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

    • The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its chemical state. For PtS₂, XPS spectra will show peaks corresponding to the Pt 4f and S 2p core levels, which can be used to confirm the stoichiometry and chemical bonding.

3. Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

STM provides real-space images of surfaces at the atomic level, while STS provides information about the local density of electronic states.

  • Apparatus: A scanning tunneling microscope in an ultra-high vacuum and low-temperature environment.

  • Methodology:

    • A sharp metallic tip is brought very close to the surface of the conductive PtS₂ sample.

    • A bias voltage is applied between the tip and the sample, resulting in a quantum mechanical tunneling current.

    • For STM imaging, the tip is scanned across the surface, and the tunneling current is kept constant by adjusting the tip-sample distance. This provides a topographic map of the surface with atomic resolution.

    • For STS, the tip is held at a fixed position, and the bias voltage is swept while measuring the tunneling current. The derivative of the current with respect to the voltage (dI/dV) is proportional to the local density of states, allowing for the determination of the bandgap.

Visualizations

Synthesis and Characterization Workflow

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Precursor Selection pt_source Platinum Source (Film or Foil) start->pt_source s_source Sulfur Source (Powder) start->s_source synthesis_method Synthesis Method pt_source->synthesis_method s_source->synthesis_method cvd Chemical Vapor Deposition (CVD) synthesis_method->cvd Option 1 tac Thermally Assisted Conversion (TAC) synthesis_method->tac Option 2 pts2_film PtS₂ Film on Substrate cvd->pts2_film tac->pts2_film raman Raman Spectroscopy pts2_film->raman xps X-ray Photoelectron Spectroscopy (XPS) pts2_film->xps stm_sts STM / STS pts2_film->stm_sts analysis Data Analysis & Property Determination raman->analysis xps->analysis stm_sts->analysis

Caption: Workflow for the synthesis and characterization of this compound films.

Hypothetical PtS₂ Nanoparticle Drug Delivery Workflow

Drug_Delivery_Workflow synthesis Synthesis of PtS₂ Nanoparticles functionalization Surface Functionalization (e.g., with targeting ligands) synthesis->functionalization drug_loading Drug Loading (e.g., anticancer drug) functionalization->drug_loading administration Systemic Administration (e.g., intravenous injection) drug_loading->administration circulation Circulation in Bloodstream administration->circulation targeting Targeted Accumulation at Tumor Site (EPR effect) circulation->targeting internalization Cellular Internalization (Endocytosis) targeting->internalization release Drug Release (e.g., pH-triggered) internalization->release effect Therapeutic Effect release->effect

Caption: A logical workflow for a hypothetical PtS₂ nanoparticle-based drug delivery system.

General Catalytic Cycle Involving a PtS₂ Surface

Catalytic_Cycle pts2 PtS₂ Catalyst Surface adsorption A + B Adsorption pts2->adsorption Reactants reaction Surface Reaction (A+B -> C) adsorption->reaction desorption Product C Desorption reaction->desorption desorption->pts2 Product

Caption: A generalized diagram of a catalytic cycle on a this compound surface.

Conclusion

This compound is a promising two-dimensional material with a rich set of fundamental properties that make it a compelling candidate for a variety of advanced applications. Its layer-dependent electronic structure, combined with its chemical stability, opens up avenues for the development of novel electronic and optoelectronic devices. Furthermore, its potential as a catalyst and as a nanocarrier in drug delivery systems highlights its versatility. This guide provides a foundational understanding of PtS₂, offering researchers and professionals the necessary information to explore and harness its unique characteristics for future innovations. Further research into the experimental determination of its thermal and mechanical properties will be crucial for the full realization of its potential in practical applications.

References

An In-depth Technical Guide to the Crystal Structure of Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Platinum Disulfide (PtS₂), a transition metal dichalcogenide that has garnered significant interest for its unique electronic and catalytic properties. This document details the crystallographic parameters, experimental methodologies for structural determination, and a visual representation of its atomic arrangement.

PtS₂ Crystal Structure: The 1T Phase

This compound predominantly crystallizes in the 1T (trigonal) phase, which is its most thermodynamically stable form.[1][2] This structure is characterized by a layered arrangement of atoms, where a layer of platinum atoms is sandwiched between two layers of sulfur atoms. These S-Pt-S layers are held together by weak van der Waals forces, allowing for exfoliation into two-dimensional materials.[3]

The crystal structure of the 1T phase of PtS₂ belongs to the trigonal crystal system and is assigned to the space group P-3m1 (No. 164) .[4] Within this structure, each platinum (Pt) atom is octahedrally coordinated to six sulfur (S) atoms.[4]

Crystallographic Data

The crystallographic parameters for the 1T phase of PtS₂ have been determined through various experimental techniques, primarily X-ray diffraction. The lattice parameters and atomic positions are summarized in the table below.

Parameter Value Reference
Crystal System Trigonal[3]
Space Group P-3m1 (No. 164)[4]
Lattice Parameters
a3.54 Å[3]
b3.54 Å[3]
c5.04 Å[3]
α90°[3]
β90°[3]
γ120°[3]
Atomic Positions
Pt(0, 0, 0)[4]
S1(1/3, 2/3, z)[4]
S2(2/3, 1/3, -z)[4]
z~0.25[4]

Experimental Determination of Crystal Structure

The determination of the crystal structure of PtS₂ involves several complementary experimental techniques to probe the atomic arrangement and verify the phase purity.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to determine the crystal structure, lattice parameters, and phase purity of PtS₂.

Methodology:

  • Sample Preparation: Polycrystalline PtS₂ powder is synthesized by annealing a stoichiometric mixture of high-purity platinum and sulfur powders in an evacuated and sealed quartz tube. The mixture is heated to a high temperature (e.g., 700-800 °C) for an extended period (e.g., several days to a week) to ensure complete reaction and crystallization.[5] The resulting powder is then finely ground for analysis.

  • Data Collection: The XRD pattern is recorded using a diffractometer with a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10° to 80° with a small step size.

  • Data Analysis: The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., JCPDS No. 18-0973 for 1T-PtS₂).[1] For a more detailed structural analysis, Rietveld refinement is performed. This method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.[6][7]

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the crystal lattice and can be used to determine the local crystal structure and identify defects.

Methodology:

  • Sample Preparation: For TEM analysis, the PtS₂ sample must be thinned to electron transparency (typically less than 100 nm). This can be achieved by mechanical exfoliation of bulk crystals onto a TEM grid or by focused ion beam (FIB) milling for cross-sectional analysis.

  • Imaging and Diffraction: High-resolution TEM (HRTEM) imaging can reveal the atomic columns and the stacking sequence of the layers. Selected Area Electron Diffraction (SAED) is used to obtain a diffraction pattern from a specific area of the sample, which provides information about the crystal structure and orientation. The SAED pattern of 1T-PtS₂ exhibits a characteristic hexagonal symmetry.

Scanning Tunneling Microscopy (STM)

STM is a powerful surface-sensitive technique that can provide atomically resolved images of the PtS₂ surface.

Methodology:

  • Sample Preparation: Atomically flat surfaces are required for STM. These can be obtained by in-situ cleaving of bulk single crystals in an ultra-high vacuum (UHV) environment or by growing thin films of PtS₂ on a conductive substrate via methods like chemical vapor transport (CVT) or thermally assisted conversion (TAC).[5]

  • Imaging: A sharp metallic tip is brought in close proximity to the sample surface, and a bias voltage is applied. The tunneling current between the tip and the sample is measured, which is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a topographic image of the surface with atomic resolution can be generated.[8][9]

PtS₂ Polytypes

While polytypism, the existence of different stacking sequences of the same layers, is common in other transition metal dichalcogenides (e.g., MoS₂, WS₂), extensive experimental evidence for stable polytypes of PtS₂ other than the 1T phase is currently lacking in the scientific literature. Theoretical studies may explore the possibility of other phases, such as the 2H or 3R polytypes, but the 1T phase remains the only experimentally confirmed and widely studied crystal structure for PtS₂.[1][2]

Visualization of the PtS₂ Crystal Structure

The following diagram, generated using the DOT language, illustrates the crystal structure of 1T-PtS₂.

PtS2_crystal_structure cluster_unit_cell 1T-PtS₂ Unit Cell cluster_layering Layered Structure Pt1 Pt S1_top S Pt1->S1_top S2_top S Pt1->S2_top S3_top S Pt1->S3_top S1_bottom S Pt1->S1_bottom S2_bottom S Pt1->S2_bottom S3_bottom S Pt1->S3_bottom Pt_layer Platinum Layer Pt1->Pt_layer Top_S Sulfur Layer Bottom_S Sulfur Layer van_der_Waals van der Waals Gap

Caption: Ball-and-stick model of the 1T-PtS₂ crystal structure showing the octahedral coordination of a central platinum atom by six sulfur atoms and the layered S-Pt-S arrangement.

References

The Electronic Landscape of Monolayer Platinum Disulfide (PtS2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Characterization, and Electronic Band Structure of a Promising 2D Semiconductor

The emergence of two-dimensional (2D) materials has catalyzed a paradigm shift in materials science and condensed matter physics. Among these, monolayer platinum disulfide (PtS2), a group-10 transition metal dichalcogenide (TMDC), has garnered significant attention for its unique electronic properties, high carrier mobility, and environmental stability.[1][2] This technical guide provides a comprehensive overview of the electronic band structure of monolayer PtS2, intended for researchers, scientists, and professionals in drug development and related fields who are exploring the potential of novel 2D materials.

Crystal Structure and Synthesis of Monolayer PtS2

Monolayer PtS2 crystallizes in a 1T octahedral phase, belonging to the trigonal crystal system with the P-3m1 space group.[1][3] The structure consists of a plane of platinum atoms hexagonally coordinated and sandwiched between two layers of sulfur atoms. This arrangement results in a layered material that can be exfoliated down to a single monolayer.

The synthesis of high-quality, large-area monolayer PtS2 is crucial for the accurate characterization of its intrinsic electronic properties and for the fabrication of electronic devices. A prevalent and effective method for this is Chemical Vapor Deposition (CVD) . A common approach involves the direct sulfurization of a pre-deposited thin film of platinum metal on a suitable substrate, such as SiO2/Si.[3][4] The process is typically carried out in a furnace at elevated temperatures where sulfur vapor reacts with the platinum film. Key parameters that influence the quality and uniformity of the resulting PtS2 monolayer include the reaction temperature, pressure, and the thickness of the initial platinum film.[3]

Alternative methods for obtaining monolayer PtS2 include the chemical vapor transport (CVT) method to grow bulk crystals, followed by mechanical exfoliation to isolate individual layers.[5]

Experimental and Computational Methodologies

The determination of the electronic band structure of monolayer PtS2 relies on a synergistic approach combining experimental techniques and theoretical calculations.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[6][7] It measures the kinetic energy and emission angle of photoelectrons ejected from the sample upon irradiation with high-energy photons, allowing for the mapping of the energy-momentum relationship of electrons within the material.

A generalized experimental workflow for performing ARPES on 2D materials like monolayer PtS2 is as follows:

ARPES_Workflow cluster_synthesis Sample Preparation cluster_uhv UHV Chamber cluster_measurement ARPES Measurement cluster_analysis Data Analysis Synthesis Monolayer PtS2 Synthesis (e.g., CVD) Transfer Transfer to Conductive Substrate Synthesis->Transfer Load Sample Loading into UHV Transfer->Load Anneal In-situ Annealing (Surface Cleaning) Load->Anneal Cool Cooling to Low Temperature Anneal->Cool Sample Sample Manipulation (Rotation and Translation) Cool->Sample PhotonSource Monochromatic Photon Source (Synchrotron or Laser) PhotonSource->Sample Analyzer Hemispherical Electron Analyzer Sample->Analyzer Photoelectrons Detector 2D Detector Analyzer->Detector RawData Raw Data (Energy vs. Angle) Detector->RawData Conversion Conversion to E vs. k RawData->Conversion BandStructure Band Structure Plot Conversion->BandStructure DFT_Workflow cluster_setup Model Setup cluster_scf Self-Consistent Field (SCF) Calculation cluster_band Band Structure Calculation cluster_post Post-Processing CrystalStructure Define Crystal Structure (Lattice Parameters, Atomic Positions) Vacuum Add Vacuum Layer (>15 Å) CrystalStructure->Vacuum Kpoints Define k-point Mesh (e.g., 12x12x1) Vacuum->Kpoints Functional Choose XC Functional (e.g., PBE, HSE06) Vacuum->Functional Convergence Run SCF until Energy Convergence Kpoints->Convergence Functional->Convergence HighSymmetryPath Define High-Symmetry k-point Path (e.g., Γ-M-K-Γ) Convergence->HighSymmetryPath NonSCF Non-SCF Calculation along Path HighSymmetryPath->NonSCF Plotting Plot Band Structure and Density of States NonSCF->Plotting Electronic_Properties CrystalStructure Crystal Structure (1T Phase, P-3m1) BandStructure Electronic Band Structure (Indirect Band Gap) CrystalStructure->BandStructure determines Transport Carrier Transport Properties (Mobility) BandStructure->Transport influences Optical Optical Properties (Absorption, Photoluminescence) BandStructure->Optical governs Strain External Strain Strain->BandStructure modulates Efield Electric Field Efield->BandStructure modulates

References

Data Presentation: Quantitative Analysis of Bandgap

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the layer-dependent electronic properties of Platinum Disulfide (PtS₂), a prominent member of the Group 10 transition metal dichalcogenides (TMDs), reveals a significant evolution of its bandgap with varying layer thickness. This tunability, spanning from the visible to the mid-infrared spectrum, positions PtS₂ as a highly promising material for next-generation electronic and optoelectronic applications. Unlike many other TMDs, PtS₂ exhibits an indirect bandgap across all thicknesses, from monolayer to bulk, a characteristic that influences its optical and transport properties.

The electronic band structure of this compound is highly sensitive to the number of constituent layers. The bandgap undergoes a substantial transition from a wide-gap semiconductor in its monolayer form to a narrow-gap semiconductor in its bulk counterpart. This phenomenon is primarily attributed to quantum confinement effects and strong interlayer van der Waals forces, which involve the hybridization of the pz orbitals of sulfur atoms in adjacent layers.[1][2] The experimentally and theoretically determined bandgap values are summarized below.

Number of LayersBandgap (Experimental)Bandgap (Theoretical - DFT)Bandgap Type
Monolayer (1L)1.6 eV[1][3]1.6 eV[1], 1.776 eV[4]Indirect[1][3][5]
Bilayer (2L)~1.2 eV[6]-Indirect[3]
Trilayer (3L)~0.9 eV[6]-Indirect[3]
Bulk0.25 eV[1][3][7]0.25 eV[1]Indirect[3]

Theoretical Framework and Visualization

The tuning of the PtS₂ bandgap is a direct consequence of interlayer interactions. As the number of layers increases, the hybridization between the pz orbitals of sulfur atoms in adjacent layers becomes more pronounced.[1] This interaction leads to the splitting of energy bands, causing a reduction in the overall bandgap. In the monolayer form, the absence of this interlayer coupling results in the widest bandgap.

Relationship between PtS₂ layer count and its electronic bandgap.

Experimental Protocols

The synthesis and characterization of layered PtS₂ require precise control over experimental parameters. The following sections detail the common methodologies employed.

Synthesis: Chemical Vapor Deposition (CVD)

Large-area, uniform films of few-layer PtS₂ are commonly synthesized via a direct sulfurization process in a Chemical Vapor Deposition (CVD) system.[3][8]

  • Substrate Preparation : A thin film of Platinum (Pt) metal, typically a few nanometers thick, is first deposited onto a suitable substrate, such as SiO₂/Si, using a technique like sputtering.[3]

  • Furnace Setup : The Pt-coated substrate is placed in the center of a quartz tube furnace. High-purity sulfur powder is placed in a separate heating zone upstream from the substrate.[3]

  • Evacuation and Purging : The furnace tube is evacuated to a low base pressure (e.g., 0.5 Pa) to remove atmospheric contaminants and then purged with an inert gas like Argon (Ar).[3]

  • Sulfurization Process : The sulfur powder is heated to its vaporization point, and the resulting sulfur vapor is carried by the Ar gas flow towards the heated substrate. The Pt film reacts with the sulfur vapor at elevated temperatures to form a continuous PtS₂ film. The reaction pressure is a critical parameter for achieving high-quality semiconducting films.[3][5]

  • Cooling : After the reaction, the furnace is cooled down to room temperature under an inert gas atmosphere to ensure the crystallinity and stability of the synthesized film.

Characterization and Bandgap Measurement

A suite of characterization techniques is necessary to confirm the quality of the synthesized PtS₂ and to determine its layer-dependent properties.

  • Atomic Force Microscopy (AFM) : AFM is the primary technique used to determine the exact thickness of the synthesized films. By creating a scratch or edge on the film, a height profile can be obtained, revealing the number of PtS₂ layers.[5][8][9]

  • Raman Spectroscopy : This non-destructive technique is used to confirm the crystalline structure and quality of PtS₂. The material exhibits characteristic Raman-active vibrational modes, namely the in-plane Eg and out-of-plane A1g modes.[9][10] The positions and intensity ratios of these peaks can provide information about the number of layers.[6]

  • X-ray Photoelectron Spectroscopy (XPS) : XPS is employed to verify the chemical composition and stoichiometry of the film, confirming the formation of PtS₂ and the absence of significant impurities or other phases like PtS.[5][7]

  • Scanning Tunneling Spectroscopy (STS) : STS is a powerful local probe technique that can directly measure the electronic density of states and determine the bandgap of the material with high spatial resolution.[11] It is particularly useful for experimentally determining the bandgaps of atomically thin materials.

  • Optical Absorption Spectroscopy : The bandgap of semiconductor materials can be determined from their optical absorption spectra. By plotting (αhν)1/n against photon energy (hν), where α is the absorption coefficient, a Tauc plot is generated. For an indirect bandgap material like PtS₂, n=2. Extrapolating the linear portion of the plot to the energy axis yields the optical bandgap.[6][12]

G cluster_synthesis Synthesis cluster_characterization Characterization & Measurement cluster_result Result sputter 1. Pt Sputtering on SiO2/Si cvd 2. Sulfurization (CVD) sputter->cvd afm AFM (Thickness) cvd->afm raman Raman Spec. (Structure) cvd->raman xps XPS (Composition) cvd->xps sts STS / Optical Abs. (Bandgap Measurement) cvd->sts result Layer-Dependent Bandgap Data sts->result

Experimental workflow for determining the bandgap of PtS₂.

References

An In-depth Technical Guide to the Synthesis of Platinum Disulfide (PtS2) Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered significant attention due to its unique layer-dependent electronic properties, high carrier mobility, and excellent air stability. These attributes make it a promising material for next-generation applications in nanoelectronics, optoelectronics, and catalysis. The synthesis of high-quality single crystals is paramount for fundamental research and device fabrication. This technical guide provides a comprehensive overview of the primary methods for synthesizing PtS2 single crystals, with a focus on Chemical Vapor Transport (CVT), Flux Growth, and Hydrothermal Synthesis. Detailed experimental protocols, comparative data, and process visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (PtS2) exhibits a layered crystal structure where layers are held together by weak van der Waals forces, allowing for mechanical exfoliation down to a single monolayer. Its bandgap is highly dependent on the number of layers, transitioning from an indirect bandgap of approximately 0.25 eV in its bulk form to 1.6 eV for a monolayer[1]. This layer-tunable bandgap, combined with its inherent stability, distinguishes PtS2 from many other two-dimensional materials. The synthesis of high-quality, large-area single crystals remains a challenge but is crucial for unlocking its full potential. This document details the prevalent synthesis methodologies, providing actionable protocols and comparative analysis.

Synthesis Methodologies

The primary techniques for growing PtS2 single crystals include Chemical Vapor Transport (CVT), flux growth, and hydrothermal methods. While CVT is well-documented for producing thin films and microcrystals, flux growth offers a pathway to larger, bulk crystals. Hydrothermal synthesis presents a lower-temperature alternative.

Chemical Vapor Transport (CVT)

The CVT method, often coupled with a pre-deposition step, is the most widely reported technique for synthesizing PtS2 thin films and hexagonal single-crystal domains on a substrate. The process generally involves the sulfurization of a thin platinum film in a controlled environment.

This protocol is based on the sulfurization of a pre-sputtered platinum film.[2][3][4]

  • Substrate Preparation: SiO2/Si wafers are ultrasonically cleaned in acetone, isopropanol, and deionized water for 15 minutes each and then dried under a nitrogen stream.

  • Precursor Deposition: A thin film of platinum (e.g., 4 nm) is deposited onto the cleaned SiO2/Si substrate using magnetron sputtering.[3]

  • Furnace Setup: A two-zone tube furnace is utilized. The Pt-coated substrate is placed in the center of the high-temperature zone. High-purity sulfur powder (e.g., 2 g) is placed in a quartz boat in the upstream, low-temperature zone.

  • Growth Process:

    • The quartz tube is evacuated to a base pressure (e.g., <10 Pa).

    • The high-temperature zone (containing the substrate) is heated to the target growth temperature (e.g., 500-600°C).

    • Simultaneously, the low-temperature zone (containing sulfur) is heated to a temperature sufficient to generate sulfur vapor (e.g., 150-250°C), which is transported to the substrate by a carrier gas (e.g., Argon).

    • The reaction is allowed to proceed for a set duration (e.g., 60-180 minutes).[3]

    • A key factor in producing crystalline PtS2 instead of PtS is conducting the reaction in a sealed quartz tube to maintain sufficient sulfur vapor pressure.[3]

  • Cooling: After the growth period, the furnace is turned off and allowed to cool naturally to room temperature.

CVT_Workflow sub_prep Substrate Cleaning (Acetone, IPA, DI Water) sputter Pt Film Deposition (Magnetron Sputtering) sub_prep->sputter Cleaned Substrate setup Furnace Setup (Two-Zone Tube) sputter->setup Pt-coated Substrate evac Evacuate Chamber setup->evac heat Heat Zones Pt: 500-600°C S: 150-250°C evac->heat grow Growth Phase (60-180 min) heat->grow Sulfur Vapor Transport cool Natural Cooling grow->cool xtal PtS2 Single Crystals on Substrate cool->xtal

Fig. 1: Experimental workflow for the synthesis of PtS2 single crystals via CVT.
Flux Growth

The flux method is advantageous for growing larger, bulk single crystals by dissolving the constituent elements in a molten solvent (flux) and allowing the desired crystal to precipitate upon slow cooling. While specific protocols for PtS2 are scarce, methods for the analogous compound PtSe2 can be adapted.

This protocol is adapted from the successful synthesis of PtSe2 using a CuSe flux and general TMDC flux growth techniques.[5][6]

  • Precursor Preparation: High-purity platinum powder, sulfur pieces, and a suitable flux material (e.g., a low-melting-point metal sulfide (B99878) or a mixture of alkali metal halides) are weighed in a specific molar ratio. Ratios of flux to solute can range from 10:1 to 100:1.

  • Crucible Loading: The precursors are placed in an alumina (B75360) or quartz crucible. It is often beneficial to place the higher-melting-point component (Pt) at the bottom.

  • Ampoule Sealing: The crucible is placed inside a larger quartz ampoule. A quartz wool plug is placed above the crucible to act as a filter. The ampoule is then evacuated to high vacuum (~10⁻⁶ Torr) and flame-sealed.

  • Growth Process:

    • The sealed ampoule is placed in a programmable box furnace and heated slowly to a high temperature (e.g., 1000-1150°C) to ensure all components melt and homogenize.

    • The furnace is held at this peak temperature for an extended period (e.g., 24-48 hours).

    • The furnace is then cooled very slowly (e.g., 1-3°C/hour) to a temperature just above the melting point of the flux. During this stage, PtS2 crystals nucleate and grow from the saturated solution.

  • Crystal Separation:

    • Once the cooling program finishes, the ampoule is quickly removed from the furnace while still hot.

    • It is immediately inverted and placed in a centrifuge to separate the molten flux from the grown crystals, which are caught by the quartz wool filter.

    • The ampoule is then allowed to cool to room temperature. The crystals can be further cleaned by dissolving any residual flux in an appropriate solvent.

Flux_Workflow mix Mix Precursors (Pt, S, Flux) seal Seal in Quartz Ampoule (Vacuum) mix->seal heat Heat to Homogenize (e.g., 1100°C) seal->heat cool Slow Cooling (1-3°C / hour) heat->cool Crystal Growth separate Separate Crystals (Centrifuge Hot) cool->separate xtal Bulk PtS2 Single Crystals separate->xtal

Fig. 2: Experimental workflow for the synthesis of bulk PtS2 single crystals via flux growth.
Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This method can yield high-quality crystals at temperatures lower than those required for CVT or flux methods. While no specific protocol for PtS2 single crystals is readily available, a general procedure can be proposed based on methods for other platinum-group minerals and TMDCs.[1][7][8]

  • Precursor Preparation: A water-soluble platinum salt (e.g., H₂PtCl₆) and a sulfur source (e.g., thiourea (B124793) or Na₂S) are used as precursors. A mineralizer (e.g., NaOH or a halide salt) may be added to increase the solubility of the reactants.

  • Autoclave Loading: The precursor solution is placed into a Teflon-lined stainless-steel autoclave. The fill volume should typically be around 70-80% of the liner's capacity to allow for thermal expansion and pressure generation.

  • Growth Process:

    • The sealed autoclave is placed in a programmable oven.

    • It is heated to a target temperature, typically between 180°C and 250°C. The pressure inside the autoclave will rise significantly due to the heating of the aqueous solution.

    • The reaction is held at this temperature for a prolonged period (e.g., 24-72 hours) to allow for the dissolution of precursors and subsequent crystallization of PtS2.

  • Cooling and Product Recovery:

    • The autoclave is cooled slowly to room temperature.

    • The resulting solid product is collected, washed repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, and dried in a vacuum oven.

Data Presentation: Comparison of Synthesis Parameters

The choice of synthesis method depends on the desired crystal form factor (film vs. bulk) and quality. The following tables summarize key quantitative parameters from the literature for the CVT method. Data for flux and hydrothermal methods are proposed based on typical conditions for related materials.

Table 1: CVT Synthesis Parameters and Outcomes for PtS2 Thin Films

Parameter Range / Value Resulting Crystal Size / Morphology Reference
Substrate SiO₂/Si Hexagonal domains [2][3][4]
Pt Film Thickness ~4 nm Few-layer films [3]
Growth Temp. 500 °C ~300 nm hexagonal particles [3]
550 °C Larger, more regular hexagonal crystals [3]
600 °C Further increased crystal size [3]
Reaction Time 60 min Small triangular domains [3]
(at 550 °C) 120 min Hexagonal crystals (1-2 µm) [2][3][4]
180 min No significant size increase over 120 min [3]
Environment Sealed Tube Crystalline PtS₂ [3]

| | Open Tube | PtS phase may dominate |[3] |

Table 2: Proposed Parameters for Bulk PtS2 Synthesis

Parameter Flux Growth (Proposed) Hydrothermal (Proposed)
Precursors Pt, S, Metallic Flux H₂PtCl₆, Na₂S
Solvent Metallic or Salt Flux Deionized Water
Temperature 1000-1150°C (dwell), slow cool 180-250°C
Pressure Autogenous (in sealed ampoule) High (autogenous)
Duration > 48 hours (dwell + cool) 24-72 hours

| Expected Product | Bulk single crystals (mm scale) | Crystalline powder, microcrystals |

Conclusion

The synthesis of high-quality PtS2 single crystals is achievable through several methods, with Chemical Vapor Transport being the most established for producing thin films and microscale crystals. The parameters of growth temperature and time are critical in controlling the size and morphology of the resulting crystals, with optimal conditions identified around 550°C for 120 minutes in a sealed environment. For researchers requiring larger, bulk single crystals for property measurements or exfoliation, the flux growth method presents a promising, albeit less documented, route. Hydrothermal synthesis offers a lower-temperature alternative that may be suitable for producing nanocrystalline or powdered PtS2. This guide provides the necessary foundational protocols and comparative data to aid researchers in selecting and implementing the most appropriate synthesis strategy for their specific scientific objectives.

References

Van der Waals Interactions in Bulk PtS₂: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDCs), has garnered significant research interest due to its unique electronic and optoelectronic properties. In its bulk form, PtS₂ is a layered material where individual PtS₂ layers are stacked and held together by van der Waals (vdW) interactions. Understanding the nature and magnitude of these weak interlayer forces is crucial for the design and fabrication of novel devices, as well as for applications in areas such as intercalation and catalysis, which are of interest to drug development professionals for sensing and delivery systems. This technical guide provides a comprehensive overview of the van der Waals interactions in bulk PtS₂, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing the underlying concepts.

Crystal Structure of Bulk PtS₂

Bulk PtS₂ crystallizes in a trigonal structure belonging to the P-3m1 space group.[1] The crystal is composed of individual layers, each consisting of a plane of platinum atoms sandwiched between two planes of sulfur atoms in an octahedral coordination. These layers are stacked along the c-axis and are bound by van der Waals forces.[2] While predominantly vdW in nature, theoretical studies suggest a non-negligible contribution from the hybridization of the pz orbitals of sulfur atoms between adjacent layers, leading to what has been described as a "covalent-like quasi-bonding".[3][4][5] This stronger-than-typical vdW interaction is responsible for some of the unique layer-dependent properties of PtS₂.

Quantitative Data on Interlayer Interactions

The strength of the van der Waals interactions in bulk PtS₂ can be quantified through several experimental and theoretical parameters. The following table summarizes key data available in the literature.

ParameterValueMethodReference
Bandgap 0.25 eVExperimental & Theoretical[2][3][5][6][7][8][9]
Monolayer Bandgap 1.6 eVExperimental & Theoretical[2][3][5][6][7][8][9]
Interlayer Breathing Force Constant (k_z) 5.44 x 10¹⁹ N/m³Density Functional Theory[8]
Interlayer Shear Force Constant (k_x) 6.27 x 10¹⁹ N/m³Density Functional Theory[8]
Interlayer Distance ~0.5 nmExperimental (AFM)[10]

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques are employed to probe and quantify the van der Waals interactions in bulk PtS₂.

Experimental Protocols

1. Raman Spectroscopy: This non-destructive technique is highly sensitive to the vibrational modes of the crystal lattice. Low-frequency Raman spectroscopy is particularly useful for studying interlayer interactions.

  • Shear Modes (C): These correspond to the in-plane, rigid-layer vibrations of adjacent layers against each other. The frequency of the shear mode is directly related to the interlayer shear force constant.

  • Layer-Breathing Modes (LBM): These involve the out-of-plane vibrations of the layers against each other, providing information about the interlayer breathing force constant.

Experimental Workflow for Raman Spectroscopy

G cluster_prep Sample Preparation cluster_raman Raman Measurement cluster_output Data Interpretation start Bulk PtS₂ Crystal exfoliate Mechanical Exfoliation start->exfoliate transfer Transfer to Substrate (e.g., SiO₂/Si) exfoliate->transfer raman_setup Raman Spectrometer with Low-Frequency Filters transfer->raman_setup laser Laser Excitation raman_setup->laser collection Signal Collection laser->collection analysis Spectral Analysis (Peak Fitting) collection->analysis freq Identify Shear and Layer-Breathing Mode Frequencies analysis->freq force_const Calculate Interlayer Force Constants freq->force_const

A simplified workflow for characterizing interlayer interactions in PtS₂ using Raman spectroscopy.

2. Atomic Force Microscopy (AFM): AFM can be used to directly measure the interlayer adhesion energy through techniques like nanoindentation or by measuring the force required to exfoliate a single layer from the bulk crystal.[11][12][13][14][15]

3. High-Pressure Studies: Applying external pressure to the bulk crystal reduces the interlayer distance, thereby enhancing the van der Waals interactions. Measuring the pressure-induced shifts in electronic band structure, such as the valence band splitting, can provide quantitative information about the interlayer coupling.[11][16]

Theoretical Protocols

1. Density Functional Theory (DFT): DFT is a powerful computational method used to calculate the electronic structure and total energy of materials. To accurately model van der Waals interactions, standard DFT functionals are often augmented with vdW corrections (e.g., DFT-D2, vdW-DF).

Logical Flow for DFT Calculation of Interlayer Binding Energy

G cluster_calc DFT Calculations cluster_analysis Binding Energy Calculation start Define Bulk PtS₂ Crystal Structure bulk_calc Calculate Total Energy of Bulk PtS₂ (E_bulk) start->bulk_calc mono_calc Calculate Total Energy of Monolayer PtS₂ (E_mono) start->mono_calc binding_energy E_binding = (E_bulk / N_layers) - E_mono bulk_calc->binding_energy mono_calc->binding_energy end end binding_energy->end Interlayer Binding Energy

A schematic representing the computational steps to determine the interlayer binding energy of PtS₂ via DFT.

2. First-Principles Calculations for Exfoliation Energy: The exfoliation energy, which is the energy required to peel off a single layer from the bulk surface, can be calculated as the difference between the ground-state energy of the bulk material (per layer) and that of an isolated single layer.[17]

The Role of van der Waals Interactions in PtS₂ Properties

The van der Waals interactions in bulk PtS₂ have a profound impact on its material properties:

  • Layer-Dependent Bandgap: The significant change in the bandgap from 1.6 eV in a monolayer to 0.25 eV in the bulk is a direct consequence of the interlayer electronic coupling mediated by vdW forces.[2][3][5][6][7][8][9] This tunability is highly desirable for broadband photodetectors and other optoelectronic applications.

Signaling Pathway of Interlayer Coupling on Bandgap

G node_layers Increase in Number of Layers node_coupling Enhanced Interlayer vdW Coupling node_layers->node_coupling node_hybrid Increased pz Orbital Hybridization node_coupling->node_hybrid node_vbm Upward Shift of Valence Band Maximum node_hybrid->node_vbm node_bandgap Reduction in Bandgap node_vbm->node_bandgap

The causal relationship between the number of layers and the bandgap in PtS₂.
  • Mechanical Properties: The interlayer force constants determine the mechanical resilience of the material to shear and compressive strain. The relatively strong interlayer coupling in PtS₂ compared to other TMDCs suggests a more robust mechanical nature.[5]

  • Thermal Transport: Phonon scattering at the interlayer interfaces, governed by the strength of the vdW interactions, plays a crucial role in the out-of-plane thermal conductivity of the material.

Conclusion

The van der Waals interactions in bulk PtS₂, while weak compared to covalent bonds, are fundamental to its unique and tunable properties. A combination of experimental techniques, particularly Raman spectroscopy, and theoretical calculations based on density functional theory provides a comprehensive understanding of these interlayer forces. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers and professionals working with PtS₂ and other layered materials, enabling the rational design of novel technologies and applications. The insights into interlayer phenomena are particularly relevant for fields like drug delivery and biosensing, where surface interactions and the controlled release of molecules are paramount.

References

A Technical Guide to Noble Transition Metal Dichalcogenides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Biomedical Applications of an Emerging Class of 2D Materials

Noble transition metal dichalcogenides (TMDCs), a class of two-dimensional (2D) materials, are attracting significant attention within the scientific community, particularly in the fields of materials science, biosensing, and drug delivery. Comprised of a transition metal from the platinum group (platinum or palladium) and a chalcogen (sulfur or selenium), these materials exhibit unique electronic, optical, and catalytic properties. Their layered structure, high surface-area-to-volume ratio, and biocompatibility make them promising candidates for the development of next-generation diagnostic and therapeutic tools. This technical guide provides a comprehensive overview of noble TMDCs, focusing on their synthesis, key properties, and applications relevant to researchers, scientists, and drug development professionals.

Core Properties of Noble Transition Metal Dichalcogenides

Noble TMDCs possess a range of properties that make them suitable for various biomedical applications. These properties are often tunable by varying the material's thickness, composition, and surface functionalization. A summary of key quantitative data for prominent noble TMDCs is presented in Table 1.

PropertyPtS₂PtSe₂PdS₂PdSe₂
Band Gap (Monolayer) ~1.6 - 1.8 eV (Indirect)[1]~1.2 eV (Indirect)[1][2]~1.28 eV~0.84 - 1.3 eV (Indirect)[3]
Band Gap (Bulk) ~0.25 eV (Indirect)Semimetal[2]~0.05 eVSemimetal
Crystal Structure 1T (Octahedral)[4]1T (Octahedral)[4]PentagonalPentagonal
Young's Modulus (a-direction) 116.4 GPa[5]115.9 GPa[5]116.4 GPa[5]58.5 GPa[5]
Young's Modulus (b-direction) 166.5 GPa[5]117.7 GPa[5]166.5 GPa[5]123.6 GPa[5]
Refractive Index (n) at ~630 nm ~4.0[5]~4.2[5]--
Extinction Coefficient (k) at ~630 nm ~0.5[5]~1.0[5]--

Table 1: Comparative Properties of Noble Transition Metal Dichalcogenides. This table summarizes key electronic, structural, and mechanical properties of monolayer and bulk forms of PtS₂, PtSe₂, PdS₂, and PdSe₂.

Synthesis of Noble Transition Metal Dichalcogenides

The synthesis of high-quality, large-area noble TMDC thin films is crucial for their application in electronic and biomedical devices. Chemical Vapor Deposition (CVD) is a widely used technique for this purpose. Below is a detailed experimental protocol for the CVD synthesis of monolayer PtSe₂.

Experimental Protocol: Chemical Vapor Deposition of Monolayer PtSe₂

This protocol outlines the steps for the synthesis of monolayer platinum diselenide (PtSe₂) on a silicon dioxide/silicon (SiO₂/Si) substrate using a two-temperature zone furnace.

1. Substrate Preparation:

  • Clean a SiO₂/Si substrate (with a 300 nm oxide layer) using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

  • Dry the substrate with a stream of high-purity nitrogen gas.

2. Precursor and Furnace Setup:

  • Place platinum(II) chloride (PtCl₂) powder in an alumina (B75360) boat at the center of the first heating zone of the CVD furnace.

  • Place selenium pellets in another alumina boat upstream in the low-temperature zone.

  • Position the cleaned SiO₂/Si substrate downstream from the PtCl₂ boat in the first heating zone.

3. Growth Parameters:

  • Carrier Gas: Argon (Ar) at a flow rate of 50-100 standard cubic centimeters per minute (sccm).

  • Low-Temperature Zone (Selenium): Heat to 220-250 °C to create selenium vapor.

  • High-Temperature Zone (PtCl₂ and Substrate): Ramp up to 400-450 °C. The relatively low growth temperature for PtSe₂ is advantageous as it is compatible with a wider range of substrates.[6]

  • Pressure: Maintain the furnace at atmospheric pressure.

  • Growth Time: 10-20 minutes.

4. Cooling and Characterization:

  • After the growth period, turn off the heaters and allow the furnace to cool down to room temperature naturally under a continuous flow of argon gas.

  • Characterize the synthesized PtSe₂ film using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its monolayer nature, composition, and morphology.[4]

Applications in Biosensing

Noble TMDCs are excellent candidates for the fabrication of highly sensitive biosensors due to their high surface area and tunable electronic properties. Field-effect transistor (FET) based biosensors functionalized with aptamers are a particularly promising application.

Signaling Pathway of an Aptamer-Functionalized Noble TMDC-Based FET Biosensor

The following diagram illustrates the working principle of an aptamer-functionalized FET biosensor for the detection of a target analyte.

G cluster_0 Sensor Surface cluster_1 Analyte Detection cluster_2 Signal Transduction TMDC Noble TMDC Channel (e.g., PtSe₂) Linker Linker Molecule TMDC->Linker Covalent Bonding Aptamer Aptamer (Bioreceptor) Linker->Aptamer Immobilization Binding Specific Binding (Conformational Change) Aptamer->Binding Analyte Target Analyte (e.g., Protein) Analyte->Binding Charge_Distribution Change in Charge Distribution near TMDC Surface Binding->Charge_Distribution Gating Effect FET_Response Modulation of FET Channel Conductance Charge_Distribution->FET_Response Signal_Output Electrical Signal (Change in Current) FET_Response->Signal_Output

Aptamer-FET Biosensor Workflow. This diagram illustrates the sequential steps from bioreceptor immobilization to signal output.

The sensing mechanism involves the immobilization of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules, onto the surface of the noble TMDC.[7] When the target analyte is introduced, it binds to the aptamer, causing a conformational change. This change in the shape and charge distribution of the aptamer modulates the electrical conductivity of the underlying TMDC channel in the FET, resulting in a measurable change in current that correlates with the analyte concentration.[8]

Applications in Drug Delivery

The unique properties of noble TMDCs also make them attractive for the development of advanced drug delivery systems. Their large surface area allows for high drug loading, and their surfaces can be functionalized for targeted delivery to specific cells or tissues.

Experimental Workflow for a Noble TMDC-Based Drug Delivery System

The following diagram outlines a general workflow for the development and application of a noble TMDC-based nanoparticle drug delivery system.

G cluster_0 Nanoparticle Formulation cluster_1 Targeted Delivery cluster_2 Drug Release and Action Synthesis Synthesis of Noble TMDC Nanosheets (e.g., PtSe₂) Functionalization Surface Functionalization (e.g., with PEG) Synthesis->Functionalization Drug_Loading Drug Loading (e.g., Doxorubicin) Functionalization->Drug_Loading Administration Systemic Administration (e.g., Intravenous Injection) Drug_Loading->Administration Circulation Blood Circulation Administration->Circulation Accumulation Tumor Accumulation (EPR Effect) Circulation->Accumulation Internalization Cellular Internalization (Endocytosis) Accumulation->Internalization Release Stimuli-Responsive Drug Release (e.g., pH) Internalization->Release Action Therapeutic Action (e.g., Apoptosis) Release->Action

TMDC Drug Delivery Workflow. This diagram shows the process from nanoparticle creation to therapeutic effect.

In this workflow, noble TMDC nanosheets are first synthesized and then functionalized, often with polyethylene (B3416737) glycol (PEG), to improve their stability and biocompatibility in biological systems. The therapeutic drug is then loaded onto the nanosheets. Upon administration, these nanoparticles circulate in the bloodstream and can accumulate at tumor sites through the enhanced permeability and retention (EPR) effect.[9] Once at the target site, they can be taken up by cancer cells. The drug can then be released in a controlled manner, for example, in response to the lower pH of the tumor microenvironment, leading to the desired therapeutic effect.[9]

References

Unveiling the Electronic Landscape of Platinum Disulfide: An In-Depth Technical Guide to Ab Initio Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of platinum disulfide (PtS₂) determined through ab initio calculations. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical and experimental findings to elucidate the intricate electronic behavior of this promising transition metal dichalcogenide. The guide details the computational methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols used for validation.

Introduction to this compound (PtS₂)

This compound (PtS₂) is a layered group-10 transition metal dichalcogenide (TMD) that has garnered significant attention for its unique electronic characteristics, high charge-carrier mobility, and strong layer-dependent bandgap.[1] Unlike many other TMDs, PtS₂ crystallizes in the 1T phase, which consists of octahedrally coordinated platinum atoms sandwiched between two layers of sulfur atoms. This structure gives rise to its distinct electronic and optical properties, making it a compelling candidate for applications in nanoelectronics, optoelectronics, and sensing.

Theoretical Framework: Ab Initio Calculations

Ab initio, or first-principles, calculations are a class of computational methods rooted in quantum mechanics that aim to solve the electronic Schrödinger equation without empirical parameters.[2] Density Functional Theory (DFT) is the most widely used ab initio method for condensed matter systems due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT maps the complex many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. The electronic properties of PtS₂ are typically investigated using DFT as implemented in software packages such as Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

The choice of exchange-correlation (xc) functional is crucial in DFT calculations. For PtS₂, the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly employed. To account for the van der Waals interactions that are critical in layered materials, dispersion corrections are often included. For more accurate band gap predictions, more advanced methods like the GW approximation or hybrid functionals (e.g., HSE06) are utilized. The inclusion of spin-orbit coupling (SOC) can also be important due to the presence of the heavy platinum atom.

Quantitative Electronic Properties of PtS₂

The electronic bandgap of PtS₂ is highly dependent on the number of layers. Ab initio calculations have consistently shown that monolayer PtS₂ is a semiconductor with an indirect bandgap, which decreases with an increasing number of layers, eventually transitioning to a semi-metallic state in its bulk form.

Calculated Bandgap Values

The following table summarizes the calculated bandgap of PtS₂ from various theoretical studies.

Number of LayersCalculation MethodBandgap (eV)Bandgap Type
MonolayerGGA1.77Indirect
MonolayerGGA+SOC1.14Indirect
MonolayerGGA (with strain)0.25 - 1.17Direct/Indirect
BilayerGGA0.67Indirect
Bulk-~0.25Indirect

Note: The exact bandgap values can vary depending on the specific computational parameters used, such as the exchange-correlation functional, pseudopotentials, and basis sets.

Effects of External Factors
  • Strain: Applying tensile or compressive strain can significantly modulate the electronic properties of PtS₂. Mechanical strain can reduce the bandgap and even induce an indirect-to-direct bandgap transition.

  • Defects: The presence of vacancies, such as single platinum or sulfur vacancies, can introduce new energy levels within the bandgap, effectively reducing it and potentially changing its nature from indirect to direct.

  • Stacking: In bilayer and few-layer PtS₂, the stacking arrangement of the layers influences the electronic and optical properties.

Computational and Experimental Workflows

The determination of the electronic properties of PtS₂ involves a synergistic approach of theoretical calculations and experimental validation.

Computational_Workflow cluster_dft DFT Calculation cluster_exp Experimental Validation start Define PtS2 Crystal Structure relax Structural Relaxation start->relax scf Self-Consistent Field (SCF) Calculation relax->scf bands Band Structure Calculation scf->bands dos Density of States (DOS) Calculation scf->dos xps XPS bands->xps Comparison raman Raman Spectroscopy bands->raman Comparison sts STM/STS bands->sts Comparison synthesis PtS2 Synthesis synthesis->xps synthesis->raman synthesis->sts

Computational and experimental workflow for PtS₂ electronic properties.

Methodologies

Ab Initio Calculation Protocol

A typical workflow for calculating the electronic properties of PtS₂ using DFT is as follows:

  • Structure Definition: The atomic positions of the 1T-PtS₂ crystal structure are defined. For layered systems, a vacuum space of at least 15-20 Å is added to prevent interactions between periodic images.

  • Structural Relaxation: The atomic positions and lattice vectors are optimized to find the minimum energy configuration. This is typically done until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).

  • Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to obtain the ground-state electron density and energy of the relaxed structure. A dense k-point mesh is used for sampling the Brillouin zone.

  • Band Structure and Density of States (DOS) Calculation: The electronic band structure is then calculated along high-symmetry paths in the Brillouin zone. The DOS is also computed to understand the contribution of different orbitals to the electronic states.

Experimental Protocols

Experimental validation of the calculated electronic properties is crucial. The following techniques are commonly employed:

  • X-Ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the synthesized PtS₂. The core level spectra of Pt 4f and S 2p are analyzed to confirm the formation of PtS₂ and assess its stoichiometry.

  • Raman Spectroscopy: Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of the material. For PtS₂, the characteristic Raman peaks, such as the Eg and A1g modes, are used to confirm the crystal structure and quality.[3] The measurements are typically performed using a specific laser excitation wavelength, for example, 532 nm.[3]

  • Scanning Tunneling Microscopy and Spectroscopy (STM/STS): STM is used to obtain real-space images of the PtS₂ surface with atomic resolution, confirming the 1T crystal structure. STS is employed to probe the local density of states and measure the electronic bandgap directly.

Signaling Pathways and Logical Relationships

The relationship between the number of layers and the electronic bandgap of PtS₂ can be visualized as a logical progression.

Bandgap_vs_Layers Monolayer Monolayer PtS2 (Indirect Semiconductor) Bilayer Bilayer PtS2 (Indirect Semiconductor) Monolayer->Bilayer Decreasing Bandgap FewLayer Few-Layer PtS2 (Semiconductor) Bilayer->FewLayer Decreasing Bandgap Bulk Bulk PtS2 (Semi-metal) FewLayer->Bulk Bandgap Closure

Layer-dependent electronic properties of PtS₂.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, have proven to be invaluable tools for predicting and understanding the electronic properties of PtS₂. The theoretical findings, corroborated by experimental results, reveal a strong dependence of the electronic structure on the number of layers, strain, and defects. This detailed understanding is essential for the rational design and development of next-generation electronic and optoelectronic devices based on this versatile two-dimensional material. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore the potential of PtS₂ in their respective fields.

References

Thermoelectric Properties of Platinum Disulfide (PtS2) Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoelectric properties of platinum disulfide (PtS2) thin films. While experimental data on the thermoelectric characteristics of PtS2 remain limited in publicly accessible literature, this document compiles the available theoretical predictions for PtS2 and presents experimental data for the closely related platinum diselenide (PtSe2) to offer valuable comparative insights. The guide details established experimental protocols for the synthesis of PtS2 thin films and the characterization of their thermoelectric properties, supplemented by visualizations of key workflows.

Introduction to Thermoelectricity in PtS2

Thermoelectric materials offer a promising avenue for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. The term S²σ is known as the power factor, a critical parameter for evaluating a material's potential for high thermoelectric performance.

This compound (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered interest for its unique electronic and optical properties. Its potential in thermoelectric applications is an emerging area of research. Theoretical studies suggest that the thermoelectric properties of PtS2 can be tuned, for instance, through strain engineering.

Quantitative Thermoelectric Data

A comprehensive summary of the available quantitative data on the thermoelectric properties of PtS2 and related materials is presented below. It is important to note the distinction between theoretical predictions for PtS2 and experimental data for PtSe2.

Table 1: Theoretical Thermoelectric Properties of Monolayer PtS2
PropertyValueConditionsSource
Seebeck Coefficient (S) Varies with strain and dopingTheoretical calculations[1]
Electrical Conductivity (σ/τ) Decreases with increasing band gapTheoretical calculations[1]
Power Factor (S²σ) Can be enhanced by tensile strainTheoretical calculations[1]

Note: Specific numerical values are highly dependent on the calculation parameters and the applied strain and doping levels. The provided information indicates trends observed in theoretical studies.

Table 2: Experimental Thermoelectric Properties of PtSe2 Thin Films
PropertyValueFilm ThicknessMeasurement ConditionsSource
Seebeck Coefficient (S) > ~160 µV/KNot specifiedTwo-step thermal annealing at 574 K[2]
Thermal Conductivity (κ) 40.4 ± 4.67 W/(m·K)4.5 nmRoom Temperature[3]

Note: This data is for PtSe2 and serves as a reference for the potential properties of PtS2. Direct experimental validation for PtS2 is needed.

Table 3: Experimental Thermal Conductivity of PtS2 Thin Films
PropertyValueFilm ThicknessMeasurement ConditionsSource
Thermal Conductivity (κ) 85.6 ± 7.70 W/(m·K)4 nmRoom Temperature[3]

Experimental Protocols

Detailed methodologies for the synthesis of PtS2 thin films and the characterization of their fundamental thermoelectric properties are outlined below.

Synthesis of PtS2 Thin Films by Chemical Vapor Deposition (CVD)

A common method for synthesizing large-area, few-layer PtS2 films is through the direct sulfurization of a pre-deposited platinum (Pt) film.[4][5]

Protocol:

  • Substrate Preparation: A suitable substrate (e.g., SiO2/Si) is cleaned to remove any organic and inorganic contaminants.

  • Platinum Deposition: A thin film of Pt is deposited onto the cleaned substrate using techniques such as e-beam evaporation or sputtering. The thickness of the Pt film will influence the final thickness of the PtS2 film.

  • Sulfurization: The Pt-coated substrate is placed in a two-zone tube furnace. Sulfur powder is placed in the upstream zone (Zone 1), and the substrate is placed in the downstream zone (Zone 2).

  • Heating Profile:

    • Zone 1 is heated to a specific temperature (e.g., 200-300 °C) to generate sulfur vapor.

    • Zone 2 is heated to a higher temperature (e.g., 400-800 °C) to facilitate the reaction between the Pt film and sulfur vapor.

  • Reaction: The sulfur vapor is carried over the Pt film by an inert carrier gas (e.g., Argon). The reaction time is typically in the range of 30-60 minutes.

  • Cooling: After the reaction, the furnace is cooled down to room temperature naturally.

Synthesis_Workflow cluster_prep Substrate Preparation cluster_cvd Chemical Vapor Deposition (CVD) cluster_char Characterization Clean Substrate Cleaning Deposit Platinum (Pt) Deposition Clean->Deposit Load Load Pt/Substrate and Sulfur Deposit->Load Heat Heat Furnace Zones Load->Heat React Sulfurization Reaction Heat->React Cool Cooling React->Cool PtS2_Film PtS2 Thin Film Cool->PtS2_Film

PtS2 Thin Film Synthesis Workflow via CVD.
Measurement of the Seebeck Coefficient

The Seebeck coefficient is typically measured using a two-probe method where a temperature gradient is applied across the thin film, and the resulting thermoelectric voltage is measured.[6][7][8]

Protocol:

  • Sample Mounting: The PtS2 thin film sample is mounted on a sample holder equipped with two heaters and two thermocouples.

  • Thermal Contact: The ends of the sample are brought into good thermal contact with two separate heater blocks.

  • Temperature Gradient: One heater is used to create a temperature difference (ΔT) across the sample. The temperatures at the two ends (T_hot and T_cold) are measured using the thermocouples.

  • Voltage Measurement: Two electrical probes are placed in contact with the thin film at the same points where the temperatures are measured. The open-circuit voltage (ΔV) generated by the Seebeck effect is measured using a high-impedance voltmeter.

  • Calculation: The Seebeck coefficient is calculated as S = -ΔV/ΔT. The measurement is repeated for several small temperature gradients to ensure linearity and accuracy.

Seebeck_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure Sample PtS2 Thin Film TC1 Thermocouple 1 Sample->TC1 Measures T_hot TC2 Thermocouple 2 Sample->TC2 Measures T_cold Voltmeter High-Impedance Voltmeter Sample->Voltmeter Measures ΔV Heater1 Heater 1 (T_hot) Heater1->Sample Heater2 Heater 2 (T_cold) Heater2->Sample Apply_dT Apply Temperature Gradient (ΔT) Measure_T Measure T_hot and T_cold Apply_dT->Measure_T Measure_V Measure Thermoelectric Voltage (ΔV) Apply_dT->Measure_V Calculate_S Calculate Seebeck Coefficient (S = -ΔV/ΔT) Measure_T->Calculate_S Measure_V->Calculate_S

Workflow for Seebeck Coefficient Measurement.
Measurement of the Electrical Conductivity

The in-plane electrical conductivity of thin films is commonly measured using the four-point probe method to eliminate the influence of contact resistance.[9][10][11]

Protocol:

  • Probe Configuration: A four-point probe head with four equally spaced, co-linear probes is used.

  • Contact: The probe head is brought into contact with the surface of the PtS2 thin film.

  • Current Application: A constant DC current (I) is passed through the two outer probes.

  • Voltage Measurement: The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.

  • Calculation:

    • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) for a thin film with lateral dimensions much larger than the probe spacing.

    • The electrical conductivity (σ) is then calculated as σ = 1 / (Rs * t), where 't' is the thickness of the thin film.

Four_Point_Probe cluster_setup Four-Point Probe Setup cluster_procedure Measurement Procedure Current_Source DC Current Source Probe_Head Four-Point Probe Head Current_Source->Probe_Head Outer Probes Voltmeter High-Impedance Voltmeter Probe_Head->Voltmeter Inner Probes Sample PtS2 Thin Film Probe_Head->Sample Apply_I Apply Current (I) through outer probes Measure_V Measure Voltage (V) across inner probes Apply_I->Measure_V Calculate_Rs Calculate Sheet Resistance (Rs) Measure_V->Calculate_Rs Calculate_sigma Calculate Electrical Conductivity (σ) Calculate_Rs->Calculate_sigma

Four-Point Probe Electrical Conductivity Measurement.

Conclusion and Future Outlook

The exploration of the thermoelectric properties of PtS2 thin films is still in its early stages. While theoretical studies indicate the potential for tuning its thermoelectric performance, a significant gap exists in experimental data. The close analogy with PtSe2, for which some experimental data are available, suggests that PtS2 could exhibit interesting thermoelectric behavior.

Future research should focus on the systematic experimental investigation of the Seebeck coefficient, electrical conductivity, and thermal conductivity of high-quality, large-area PtS2 thin films. The influence of film thickness, crystallinity, and doping on the thermoelectric properties needs to be thoroughly explored to unlock the full potential of PtS2 for thermoelectric applications. The detailed experimental protocols provided in this guide offer a solid foundation for such future investigations.

References

Unveiling the Magnetic Landscape of Platinum Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a transition metal dichalcogenide (TMD), has garnered significant attention for its unique electronic and optical properties. While pristine, bulk PtS₂ is intrinsically a non-magnetic semiconductor, recent research has revealed a rich and tunable magnetic landscape that can be unlocked through various engineering strategies. This technical guide provides an in-depth exploration of the magnetic properties of PtS₂, detailing the influence of defects, doping, and strain. It is intended to serve as a comprehensive resource for researchers and professionals interested in leveraging the magnetic characteristics of this versatile material for applications in spintronics, catalysis, and beyond.

Intrinsic Magnetic Properties of this compound

Pristine, bulk this compound in its most common 1T (octahedral) phase is a diamagnetic or weakly paramagnetic material, exhibiting no long-range magnetic order. This non-magnetic nature is a consequence of its electronic structure, where the electron spins are paired. Platinum itself is a paramagnetic metal, meaning it is weakly attracted to a magnetic field but does not retain any magnetism once the field is removed.[1]

Engineering Magnetism in this compound

The non-magnetic ground state of PtS₂ can be deliberately altered to induce robust and tunable magnetic properties. The primary strategies employed are the introduction of defects, the incorporation of dopant atoms, and the application of mechanical strain.

Defect-Induced Magnetism

Crystal lattice defects, particularly vacancies, can significantly modify the local electronic structure of PtS₂ and give rise to magnetic moments.

  • Platinum (Pt) Vacancies: The absence of a platinum atom in the PtS₂ lattice has been shown to be a potent source of induced magnetism. First-principles calculations have predicted that a single Pt vacancy can induce a significant magnetic moment.[2] The unpaired electrons in the vicinity of the vacancy are responsible for this emergent magnetism. The magnetic ordering arising from these defects is often localized and its long-range ordering can be influenced by the defect concentration and their spatial distribution.

  • Sulfur (S) Vacancies: In contrast to Pt vacancies, sulfur vacancies are generally not found to induce a significant magnetic moment in PtS₂.

The controlled introduction of vacancies, for instance through ion irradiation or during the material synthesis process, can thus be a viable route to engineer magnetic functionalities in PtS₂ thin films.

Doping-Induced Magnetism

The introduction of foreign atoms, or dopants, into the PtS₂ lattice is a highly effective method for tuning its electronic and magnetic properties.

  • Hole Doping: The introduction of holes, for example through gating or substitutional doping, can induce a transition from a non-magnetic to a ferromagnetic state in monolayer PtS₂. This phenomenon is attributed to the so-called Stoner instability, where a high density of states at the Fermi level favors a spin-polarized ground state.

  • Substitutional Doping at the Sulfur Site: Replacing sulfur atoms with elements from Group 15 of the periodic table, such as nitrogen (N) or phosphorus (P), can introduce spin-polarized states within the bandgap of PtS₂.

  • Substitutional Doping at the Platinum Site: The most dramatic effects on the magnetic properties of PtS₂ are observed when platinum atoms are substituted with 3d transition metals. Depending on the specific dopant, a variety of magnetic behaviors can be realized, including ferromagnetism, antiferromagnetism, and half-metallicity. The induced magnetic moments are primarily localized on the dopant atoms.

Strain Engineering of Magnetism

Applying mechanical strain to two-dimensional materials can alter their interatomic distances and electronic band structure, thereby influencing their magnetic properties. While specific quantitative data for strain-induced magnetism in PtS₂ is still emerging, general trends observed in other 2D materials suggest that:

  • Tensile Strain: Generally, applying tensile strain can lead to a decrease in the critical temperature (Tc) at which magnetic ordering disappears.[3][4][5]

  • Compressive Strain: Compressive strain, within the elastic limit, has been shown to increase the Tc in some 2D magnetic materials.[3][4][5]

These findings indicate that strain engineering is a promising avenue for fine-tuning the magnetic characteristics of PtS₂-based devices.

Quantitative Data on Magnetic Properties

The following tables summarize the key quantitative data on the magnetic properties of engineered this compound, as reported in theoretical and experimental studies.

Inducement MethodDopant/DefectMagnetic Moment (μB)Magnetic StateReference(s)
Defect-Induced Pt Vacancy~4.00 (in PtSSe)Ferromagnetic (predicted)[6]
Doping-Induced
Substitution at PtVNot specifiedHalf-metal (predicted)[7]
CrNot specifiedHalf-metal (predicted)[7]
MnUp to 3.00Antiferromagnetic (predicted)[7]
FeNot specifiedAntiferromagnetic (predicted)[7]
CoNot specifiedFerromagnetic Semiconductor (predicted)[7]
Substitution at S/SeP1.00 (in PtSSe)Ferromagnetic (predicted)[6]
As0.99 (in PtSSe)Ferromagnetic (predicted)[6]
Alkali/Alkaline EarthLi1.00 (in PtSSe)Half-metal (predicted)[6]
Na1.00 (in PtSSe)Half-metal (predicted)[6]
Be2.00 (in PtSSe)Diluted Magnetic Semiconductor (predicted)[6]
Mg2.00 (in PtSSe)Diluted Magnetic Semiconductor (predicted)[6]
Material SystemPredicted Curie Temperature (Tc) (K)Reference(s)
V-doped MoS₂~472[8]
Cr-doped MoS₂Not specified
Mn-doped MoS₂Not specified
Fe-doped MoS₂Not specified
Co-doped MoS₂Not specified

Note: The Curie temperature is the critical temperature above which a material loses its permanent magnetic properties.[9][10][11][12] The data for doped MoS₂ is included as a reference for the expected range of Curie temperatures in similarly structured TMDs.

Experimental Protocols

The characterization of the magnetic properties of PtS₂ thin films and nanostructures relies on a suite of sensitive experimental techniques.

Synthesis of this compound Thin Films

High-quality PtS₂ thin films are essential for reliable magnetic measurements. Common synthesis methods include:

  • Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a substrate at elevated temperatures to grow uniform, large-area films.[13]

  • Pulsed Laser Deposition (PLD): A target material is ablated by a high-power laser, and the resulting plasma plume deposits a thin film onto a substrate.[14]

  • Thermally Assisted Conversion (TAC): A thin film of platinum is deposited on a substrate and subsequently sulfurized in a controlled atmosphere.[1]

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials.[15][16]

Principle: A sample is vibrated at a constant frequency in a uniform magnetic field. The resulting change in magnetic flux induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.

Experimental Workflow:

  • Sample Preparation: A thin film of PtS₂ on a substrate of known dimensions is carefully mounted on the sample holder.

  • Background Subtraction: A measurement of the empty sample holder and substrate is performed to account for any background magnetic signals.

  • Hysteresis Loop Measurement: The magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment of the sample is measured at each field point. This generates a hysteresis loop, from which key parameters like saturation magnetization, remanence, and coercivity can be extracted.

  • Temperature-Dependent Measurements: The measurement can be repeated at various temperatures to determine the Curie temperature.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique capable of measuring very small magnetic moments, making it ideal for studying 2D materials.[17][18][19]

Principle: The SQUID is a superconducting loop containing Josephson junctions. It acts as a highly sensitive magnetic flux-to-voltage converter.

Experimental Workflow:

  • Sample Mounting: The PtS₂ sample is mounted in a sample holder, typically a plastic straw, to minimize background signals.

  • Centering: The sample is precisely centered within the superconducting pickup coils to ensure accurate measurement.

  • Measurement Sequence: The sample is moved through the pickup coils, and the SQUID detects the change in magnetic flux. This measurement is repeated at different magnetic fields and temperatures.

  • Data Analysis: The raw voltage data is converted to magnetic moment. Hysteresis loops and temperature-dependent magnetization curves can be plotted.

Theoretical Methodology: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting and understanding the magnetic properties of materials like PtS₂.[9][20][21][22][23]

Computational Workflow:

  • Structural Modeling: A model of the PtS₂ crystal structure (e.g., a monolayer or a supercell with a defect or dopant) is created.

  • Choice of Functional: An appropriate exchange-correlation functional is selected. For magnetic systems, functionals like the Generalized Gradient Approximation (GGA) with a Hubbard U correction (GGA+U) are often used to better describe electron correlation effects.

  • Spin-Polarized Calculation: The calculation is performed in a spin-polarized manner, allowing the system to find a magnetic ground state if one is energetically favorable.

  • Property Calculation: Once the electronic ground state is converged, various magnetic properties can be calculated, including:

    • Total Magnetic Moment: The net magnetic moment of the system.

    • Local Magnetic Moments: The magnetic moment on individual atoms.

    • Magnetic Anisotropy Energy (MAE): The energy difference between different magnetization directions, which determines the preferred magnetic orientation.[10][12][24][25]

    • Exchange Coupling Constants: These parameters describe the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions between atoms.

  • Curie Temperature Estimation: The exchange coupling constants can be used as input for Monte Carlo simulations or mean-field theory calculations to estimate the Curie temperature.

Visualizing the Path to Magnetic this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows described in this guide.

Inducement_of_Magnetism cluster_synthesis Material Engineering cluster_properties Resulting Magnetic Properties Pristine PtS2 Pristine PtS2 Non-Magnetic Non-Magnetic Pristine PtS2->Non-Magnetic Intrinsic State Defects Defects Ferromagnetism Ferromagnetism Defects->Ferromagnetism e.g., Pt Vacancies Doping Doping Doping->Ferromagnetism e.g., Co, P, As Antiferromagnetism Antiferromagnetism Doping->Antiferromagnetism e.g., Mn, Fe Half-Metallicity Half-Metallicity Doping->Half-Metallicity e.g., V, Cr, Li, Na Strain Strain Strain->Ferromagnetism Modulation

Caption: Engineering pathways to induce various magnetic states in PtS₂.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_measurement Magnetic Characterization cluster_analysis Data Analysis Synthesis Thin Film Synthesis (CVD, PLD, TAC) VSM Vibrating Sample Magnetometry Synthesis->VSM SQUID SQUID Magnetometry Synthesis->SQUID Hysteresis Hysteresis Loop (Ms, Mr, Hc) VSM->Hysteresis M_vs_T M vs. T Curve (Tc) VSM->M_vs_T SQUID->Hysteresis SQUID->M_vs_T

Caption: Workflow for experimental characterization of magnetic PtS₂.

DFT_Workflow Model Structural Model Pristine Defected Doped Calculation DFT Calculation Spin-Polarized GGA+U Model->Calculation Properties Calculated Properties Magnetic Moment MAE Exchange Coupling Calculation->Properties Prediction Further Prediction Curie Temperature (Tc) Properties->Prediction

Caption: Workflow for theoretical prediction of magnetic properties using DFT.

Conclusion and Outlook

This compound, while intrinsically non-magnetic, presents a versatile platform for engineering a wide range of magnetic phenomena. Through the controlled introduction of defects, strategic doping with various elements, and the application of mechanical strain, the magnetic properties of PtS₂ can be tailored for specific applications. The ability to induce ferromagnetism, antiferromagnetism, and half-metallicity opens up exciting possibilities for the development of novel spintronic devices, such as spin valves, magnetic sensors, and data storage elements.

Further research is needed to experimentally validate many of the theoretical predictions and to gain a more precise control over the induced magnetism. In particular, a deeper understanding of the interplay between different engineering strategies, such as combined doping and strain, will be crucial for realizing the full potential of magnetic PtS₂. The methodologies and data presented in this guide provide a solid foundation for future explorations into the fascinating magnetic landscape of this promising two-dimensional material.

References

Methodological & Application

Application Notes and Protocols for the Chemical Vapor Transport Synthesis of Platinum Disulfide (PtS2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of platinum disulfide (PtS₂), a layered transition metal dichalcogenide (TMDC) with promising applications in electronics, optoelectronics, and catalysis. The primary method detailed is a chemical vapor deposition (CVD) approach involving the sulfurization of a pre-deposited platinum film, for which specific experimental parameters are available. A general protocol for the classic chemical vapor transport (CVT) method for growing bulk PtS₂ crystals is also provided.

Principle of PtS₂ Synthesis

Chemical vapor synthesis of PtS₂ relies on the reaction of a platinum source with a sulfur-containing vapor at elevated temperatures. This can be achieved through two primary routes:

  • Direct Sulfurization of a Platinum Film: A thin film of platinum is first deposited on a substrate. This film is then exposed to sulfur vapor at high temperatures, leading to the formation of a PtS₂ film. This method is advantageous for producing large-area films suitable for device fabrication.

  • Chemical Vapor Transport (CVT): This technique is employed to grow high-quality single crystals. Elemental platinum and sulfur are placed in a sealed and evacuated quartz ampoule with a transport agent, typically a halogen like iodine (I₂). A temperature gradient is established along the ampoule. The transport agent reacts with the precursors at the hotter end (source zone) to form volatile platinum-sulfur-iodine compounds. These gaseous species diffuse to the cooler end (growth zone), where they decompose, depositing PtS₂ crystals and releasing the transport agent, which then diffuses back to the source zone to continue the cycle.

Experimental Protocols

Protocol 1: Synthesis of PtS₂ Films by Sulfurization of Pre-deposited Platinum

This protocol is based on a method combining magnetron sputtering and chemical vapor deposition.

Materials and Equipment:

  • Platinum (Pt) sputtering target

  • SiO₂/Si substrates

  • Sulfur (S) powder (99.999% purity)

  • Quartz tube furnace with at least two heating zones

  • Vacuum pump

  • Mass flow controller for Argon (Ar) gas

  • Magnetron sputtering system

Procedure:

  • Substrate Preparation: Clean SiO₂/Si substrates through sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Platinum Deposition: Deposit a thin film of platinum onto the cleaned SiO₂/Si substrates using a magnetron sputtering system. The thickness of the Pt film is a critical parameter that influences the thickness of the resulting PtS₂ film.

  • Furnace Setup: Place the Pt-coated substrate in the center of the quartz tube in the furnace (heating zone 2). Place a crucible containing sulfur powder upstream in the furnace (heating zone 1), approximately 20 cm away from the substrate.

  • Evacuation and Purging: Evacuate the quartz tube to a base pressure of approximately 0.5 Pa. Purge the system with Argon gas.

  • Heating and Sulfurization:

    • Heat the sulfur powder zone (zone 1) to 280 °C.

    • Simultaneously, heat the substrate zone (zone 2) to the desired reaction temperature (e.g., 500-800 °C).[1][2]

    • Introduce a carrier gas, such as Ar, at a controlled flow rate (e.g., 10 sccm).[2]

    • Once the substrate reaches the target temperature, adjust the pressure inside the tube to the desired reaction pressure (e.g., 280 Pa) to increase the sulfur vapor concentration.[2]

  • Growth: Maintain the reaction conditions for a specific duration (e.g., 60-120 minutes).[1]

  • Cooling: After the growth period, turn off the heaters and allow the furnace to cool down naturally to room temperature.

  • Sample Retrieval: Once cooled, retrieve the substrate with the synthesized PtS₂ film.

Protocol 2: General Protocol for Chemical Vapor Transport (CVT) of PtS₂ Single Crystals

This protocol outlines the general steps for growing PtS₂ single crystals using iodine as a transport agent. Specific parameters may require optimization.

Materials and Equipment:

  • High-purity Platinum (Pt) powder or foil

  • High-purity Sulfur (S) powder

  • High-purity Iodine (I₂) crystals

  • Quartz ampoule (e.g., 15-20 cm long, 10-15 mm inner diameter)

  • High-vacuum pumping system

  • Two-zone horizontal tube furnace

  • Diamond scribe

Procedure:

  • Precursor Preparation: Weigh stoichiometric amounts of platinum and sulfur powder. A slight excess of sulfur is often used to ensure complete reaction.

  • Ampoule Loading: Introduce the platinum and sulfur powders into one end of the quartz ampoule (the source zone). Add the iodine transport agent. The concentration of iodine is a critical parameter, typically in the range of 2-5 mg/cm³ of the ampoule volume.

  • Ampoule Sealing: Connect the ampoule to a high-vacuum system and evacuate it to a high vacuum (< 10⁻⁵ Torr). Seal the ampoule using a hydrogen-oxygen torch while under vacuum.

  • Furnace Placement: Place the sealed ampoule in a two-zone horizontal tube furnace, with the source zone at the higher temperature (T₂) and the growth zone at the lower temperature (T₁).

  • Crystal Growth:

    • Slowly ramp up the temperatures of both zones to the desired setpoints. A typical temperature gradient (ΔT = T₂ - T₁) is between 50-100 °C.

    • Maintain the temperature profile for an extended period, typically 7-14 days, to allow for crystal growth.

  • Cooling: Slowly cool the furnace down to room temperature over several hours to prevent thermal shock and cracking of the crystals.

  • Crystal Retrieval: Carefully remove the ampoule from the furnace. The PtS₂ crystals should be found in the cooler growth zone. Score the ampoule with a diamond scribe and carefully break it open in a fume hood to retrieve the crystals.

Data Presentation

The following table summarizes key experimental parameters for the synthesis of PtS₂ by the sulfurization of a pre-deposited Pt film, as reported in the literature.

ParameterValueReference
Platinum Film Deposition
Sputtering Time10 s, 30 s[1]
Sulfurization Process
Sulfur Zone Temperature280 °C[2]
Substrate Zone Temperature500 °C, 550 °C, 600 °C, 800 °C[1][2]
Reaction Time60 min, 120 min, 180 min[1]
Carrier GasArgon (Ar)[2]
Carrier Gas Flow Rate10 sccm[2]
Reaction Pressure280 Pa[2]
Resulting Material
Crystal Size/MorphologyTriangular and hexagonal shapes, size increases with temperature and time[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for PtS₂ Synthesis via Sulfurization cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis sub_prep Substrate Cleaning pt_dep Pt Film Deposition (Magnetron Sputtering) sub_prep->pt_dep furnace_setup Furnace Setup (Substrate and Sulfur Placement) pt_dep->furnace_setup evac Evacuation and Purging furnace_setup->evac heating Heating and Sulfurization (Controlled Temperature and Pressure) evac->heating cooling Cooling to Room Temperature heating->cooling retrieval Sample Retrieval cooling->retrieval

Caption: Workflow for PtS₂ synthesis by sulfurization.

logical_relationship Influence of Growth Parameters on PtS₂ Crystal Quality param Growth Parameters temp Reaction Temperature param->temp time Reaction Time param->time pt_thick Pt Film Thickness param->pt_thick s_pressure Sulfur Vapor Pressure param->s_pressure size Crystal Size temp->size morphology Crystal Morphology temp->morphology time->size stoichiometry Stoichiometry s_pressure->stoichiometry quality PtS₂ Crystal Quality size->quality morphology->quality stoichiometry->quality

Caption: Key parameters affecting PtS₂ crystal quality.

Characterization of Synthesized PtS₂

The quality and properties of the synthesized PtS₂ should be confirmed using various characterization techniques:

  • Raman Spectroscopy: To confirm the vibrational modes characteristic of PtS₂. The Eg and A1g modes are typically observed.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of Pt and S.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the material.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and thickness of the synthesized films.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and size of the PtS₂ crystals or films.[1]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the crystal lattice.

Safety Precautions

  • Work in a well-ventilated area or a fume hood, especially when handling sulfur powder and iodine crystals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The sealing of quartz ampoules under vacuum requires proper training and safety precautions to avoid implosion.

  • High-temperature furnaces should be operated with care, following the manufacturer's instructions.

References

Application Notes & Protocols: Thermally Assisted Conversion for Platinum Disulfide (PtS₂) Film Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thermally assisted conversion (TAC) process is a scalable and time-efficient method for synthesizing high-quality, large-area thin films of transition metal dichalcogenides (TMDs), including platinum disulfide (PtS₂).[1][2] This technique involves a two-step process: the initial deposition of a precursor metal film (platinum) onto a substrate, followed by a high-temperature annealing step in a chalcogen-rich atmosphere (sulfur vapor) to convert the metal into the desired TMD.[2][3]

PtS₂ is a Group-10 TMD that has garnered significant interest for its high charge-carrier mobility and a layer-dependent bandgap that ranges from 0.25 eV in bulk to 1.6 eV in a monolayer, making it suitable for electronic and optoelectronic applications.[1][4] However, the synthesis of pure PtS₂ can be challenging due to the high stability of the competing platinum monosulfide (PtS) phase.[2][4] Precise control over growth parameters such as initial platinum thickness, sulfur amount, temperature, and gas flow is critical to selectively synthesize the PtS₂ phase over the more stable PtS.[4]

These application notes provide detailed protocols for the synthesis of PtS₂ films via the TAC method, summarize key experimental parameters and characterization data, and offer insights into process control.

Experimental Protocols

This section outlines a generalized, step-by-step protocol for the growth of PtS₂ thin films using the thermally assisted conversion method, based on common laboratory practices.

Protocol 1: Synthesis of PtS₂ Thin Films

1. Substrate Preparation:

  • Clean the desired substrate (e.g., SiO₂/Si, quartz, sapphire) to remove organic and inorganic contaminants.[4][5]

  • A typical cleaning procedure involves sonication in a 1% Hellmanex solution, followed by rinsing with deionized water and a final sonication in isopropanol (B130326) for 5-10 minutes.[5]

  • Dry the substrate thoroughly with a stream of dry nitrogen (N₂) or argon (Ar) gas before loading it into the deposition chamber.

2. Platinum (Pt) Film Deposition:

  • Deposit a thin film of platinum onto the cleaned substrate. The thickness of this initial Pt film is a critical parameter that influences the thickness of the final PtS₂ film.[2]

  • Common deposition techniques include:

    • Electron Beam Evaporation: Allows for precise control over film thickness.[6]
    • Magnetron Sputtering: Suitable for depositing uniform films over large areas.[5]

  • The thickness of the Pt film typically ranges from 1 to 5 nm.[2][7]

3. Thermally Assisted Conversion (Sulfurization):

  • This step is performed in a chemical vapor deposition (CVD) setup, typically a multi-zone horizontal tube furnace.[7]

  • Place the Pt-coated substrate in the center of a quartz tube furnace (downstream heating zone).

  • Place sulfur powder in a crucible upstream in a separate heating zone.[8]

  • Evacuate the furnace to a base pressure of ~1 mbar to remove oxygen and other contaminants.[7]

  • Introduce a carrier gas, typically an Ar/H₂ mixture (e.g., 90%/10%), to establish a controlled atmosphere.[6][7]

  • Heat the sulfur source to a temperature that provides sufficient sulfur vapor pressure (e.g., 280°C).[9]

  • Simultaneously, ramp up the temperature of the substrate to the desired reaction temperature (e.g., 800°C).[9]

  • Maintain the reaction for a set duration, typically 30 to 60 minutes, to ensure complete conversion of the Pt film.[9][10]

  • After the reaction, cool the furnace naturally to room temperature before removing the sample.

4. Characterization:

  • Confirm the successful synthesis and quality of the PtS₂ film using standard characterization techniques.

  • Raman Spectroscopy: Used to identify the vibrational modes characteristic of PtS₂. The primary peaks for PtS₂ are the in-plane Eg mode (~260 cm⁻¹) and the out-of-plane A₁g mode (~330 cm⁻¹).[4][7] This is essential to differentiate from PtS, which has a primary peak around 336 cm⁻¹.[7]

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition and bonding states. Analysis of the Pt 4f and S 2p core-level spectra can confirm the formation of PtS₂ and assess the film's purity.[1][4]

  • Atomic Force Microscopy (AFM): Used to characterize the surface morphology, roughness, and thickness of the grown film.[4][9]

Data Presentation: Experimental Parameters and Results

The tables below summarize quantitative data from various studies on PtS₂ film growth, providing a reference for process development.

Table 1: Summary of Pt Film Deposition Parameters

Deposition TechniqueInitial Pt ThicknessSubstrateReference
Electron Beam Evaporation1 - 5 nmSi/SiO₂, Quartz[6]
Magnetron SputteringNot specifiedSoda Lime Glass[5]
Not specified1, 2, 3 nmQuartz, PyC[10]

Table 2: Key Parameters for Thermally Assisted Conversion

ProductSubstrate Temp.Sulfur Temp.PressureAtmosphereDurationReference
PtS₂400 °C250 °C~1 mbarAr30 min[7]
PtS500 °CN/A~1 mbarAr/H₂ (90/10%)60 min[7]
PtS₂800 °C280 °C10 PaAr60 min[9]
PtS₂→PtS600 °C (Anneal)N/A~1 mbarInert30 min[10]

Table 3: Characterization Data for PtS₂ Films

Characterization TechniqueFeatureTypical Value / ObservationReference
Raman SpectroscopyEg mode~260 cm⁻¹[4]
Raman SpectroscopyA₁g mode~330 cm⁻¹[4]
XPSPt 4f₇/₂ Binding Energy~73.5 eV[7]
XPSS 2p₃/₂ Binding Energy~162.7 eV[7]
Film Thickness (AFM)1 nm initial PtResulting film is a few layers thick[9]

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the interplay of key parameters.

experimental_workflow Experimental Workflow for PtS₂ Film Growth cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_conv 3. Conversion cluster_char 4. Characterization sub_clean Substrate Cleaning (Sonication in Solvents) sub_dry Substrate Drying (N₂/Ar Gas Stream) sub_clean->sub_dry pt_dep Platinum (Pt) Film Deposition (E-Beam or Sputtering) sub_dry->pt_dep furnace_setup Load Pt/Substrate and Sulfur into Tube Furnace pt_dep->furnace_setup pump_purge Evacuate and Purge with Carrier Gas (Ar/H₂) furnace_setup->pump_purge heating Ramp Temperature (Sulfur & Substrate Zones) pump_purge->heating anneal Isothermal Annealing (Sulfurization) heating->anneal cooling Cool Down to Room Temperature anneal->cooling raman Raman Spectroscopy cooling->raman xps XPS Analysis cooling->xps afm AFM Imaging cooling->afm

Caption: A flowchart of the thermally assisted conversion process.

parameter_relationships Key Parameter Influence on Product Formation temp Reaction Temperature pts2 PtS₂ (Desired) temp->pts2 Higher Temp. (e.g., 800°C) pts PtS (More Stable) temp->pts Lower Temp. (e.g., 500°C) sulfur Sulfur Vapor Pressure (Amount & Temp.) sulfur->pts2 High S Pressure sulfur->pts Low S Pressure pt_thick Initial Pt Thickness pt_thick->pts2 Thinner films pt_thick->pts Control is critical

Caption: Relationship between synthesis parameters and final products.

References

Application Notes and Protocols for Mechanical Exfoliation of Bulk PtS2 Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mechanical exfoliation of bulk Platinum Disulfide (PtS₂) crystals. The protocols detailed below are designed to facilitate the production of high-quality, few-layer PtS₂ flakes suitable for a variety of research applications, including the fabrication of advanced biosensors for drug development and diagnostics.

Introduction to Mechanical Exfoliation of PtS₂

This compound (PtS₂) is a transition metal dichalcogenide (TMD) that has garnered significant interest due to its unique electronic and optical properties.[1] Mechanical exfoliation is a "top-down" method for isolating atomically thin layers from a bulk crystal. This technique relies on overcoming the weak van der Waals forces that hold the layers together.[2] While the simple Scotch tape method is widely known, more advanced techniques like metal-assisted exfoliation can yield larger and higher-quality flakes.[3]

Quantitative Data on Mechanically Exfoliated PtS₂ Flakes

The success of mechanical exfoliation is often characterized by the thickness, lateral size, and yield of the resulting flakes. While precise yield is highly dependent on the specific technique and operator skill, the following table provides representative data for mechanically exfoliated PtS₂ and, for comparative context, the more extensively studied Molybdenum Disulfide (MoS₂).

ParameterPtS₂ (Representative Values)MoS₂ (for Comparison)Characterization Method
Thickness 1.4 nm (monolayer) - 73 nm (bulk)[1]0.65 nm (monolayer) - 60 nm (bulk)[4][5]Atomic Force Microscopy (AFM)
Lateral Size Micrometer scale (typically < 50 µm)2 µm - 8 µm (for flakes 10-60 nm thick)[4][5]Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
Yield Low and variable (technique dependent)Low to moderate (can be improved with automated methods)[2][6]Optical Microscopy, Automated Image Analysis[2][6]

Experimental Protocols

Standard Scotch Tape Mechanical Exfoliation Protocol

This protocol outlines the basic method for exfoliating PtS₂ crystals using adhesive tape.[7][8]

Materials:

  • Bulk PtS₂ crystals

  • Blue Nitto tape (or similar dicing tape)

  • Scotch tape

  • Si/SiO₂ substrate (with 300 nm oxide layer)

  • Tweezers

  • Optical microscope

Protocol:

  • Place a small piece of bulk PtS₂ crystal onto the adhesive side of the blue Nitto tape.

  • Press another piece of Scotch tape firmly onto the PtS₂ crystal.

  • Rapidly peel the Scotch tape off the Nitto tape. The PtS₂ crystal will cleave, leaving thinner layers on both pieces of tape.

  • Take the Scotch tape with the exfoliated PtS₂ and fold it onto itself, pressing the adhesive sides together.

  • Peel the tape apart. Repeat this process 5-10 times to progressively thin the PtS₂ flakes.

  • Gently press the tape with the thinned flakes onto a clean Si/SiO₂ substrate.

  • Slowly peel the tape off the substrate. Few-layer PtS₂ flakes will remain on the substrate.

  • Use an optical microscope to locate the exfoliated flakes. Monolayer and few-layer flakes are often nearly transparent.

Gold-Assisted Mechanical Exfoliation Protocol

This advanced protocol can yield larger and more uniform monolayer PtS₂ flakes.[9][10]

Materials:

  • Bulk PtS₂ crystals

  • Adhesive tape (e.g., Scotch tape)

  • Si/SiO₂ substrate

  • Electron-beam evaporator

  • Gold (Au) and Titanium (Ti) evaporation sources

  • Tweezers

Protocol:

  • Substrate Preparation:

    • Deposit a 2 nm layer of Ti onto the Si/SiO₂ substrate using electron-beam evaporation. This serves as an adhesion layer.

    • Deposit a 10-20 nm layer of Au onto the Ti layer.

  • Crystal Cleavage:

    • Cleave the bulk PtS₂ crystal 2-3 times using the standard Scotch tape method (steps 1-3 in section 3.1) to obtain a fresh, clean surface.

  • Transfer to Gold Substrate:

    • Bring the tape with the freshly cleaved PtS₂ crystal into contact with the gold-coated substrate.

    • Apply gentle, uniform pressure for approximately 1 minute to ensure good contact between the crystal and the gold surface.

  • Exfoliation:

    • Slowly peel the tape away from the substrate. The strong affinity between gold and sulfur will cause a large, often monolayer, PtS₂ flake to delaminate from the bulk crystal and remain on the gold surface.

Application: PtS₂-Based FET Biosensor for Neurotransmitter Detection

Mechanically exfoliated PtS₂ nanosheets can be used to fabricate highly sensitive Field-Effect Transistor (FET) biosensors for the detection of neurotransmitters like dopamine (B1211576), which is crucial in drug development for neurological disorders.[11][12]

Experimental Workflow for PtS₂ FET Biosensor Fabrication and Dopamine Detection

The following diagram illustrates the key steps in fabricating a PtS₂-based FET biosensor and using it for dopamine detection.

experimental_workflow cluster_exfoliation 1. Mechanical Exfoliation cluster_fabrication 2. Device Fabrication cluster_functionalization 3. Surface Functionalization cluster_detection 4. Dopamine Detection start Start: Bulk PtS2 Crystal exfoliate Exfoliate PtS2 onto Si/SiO2 (Protocol 3.1 or 3.2) start->exfoliate characterize_flake Identify suitable few-layer PtS2 flake (AFM, Raman) exfoliate->characterize_flake ebeam Define source/drain electrodes (E-beam lithography) characterize_flake->ebeam metal Deposit metal contacts (e.g., Ti/Au) ebeam->metal lift_off Lift-off process metal->lift_off aptamer Immobilize dopamine-specific aptamer on PtS2 surface lift_off->aptamer measure_baseline Measure baseline electrical properties of the FET aptamer->measure_baseline add_dopamine Introduce dopamine solution measure_baseline->add_dopamine measure_signal Measure change in drain current (Ids) vs. gate voltage (Vg) add_dopamine->measure_signal end End: Dopamine Concentration Quantified measure_signal->end

PtS₂ FET Biosensor Workflow
Working Principle of the PtS₂ FET Biosensor

The operation of the FET biosensor is based on the principle that the binding of charged biomolecules to the gate region of the transistor modulates the charge carrier density in the semiconductor channel, leading to a measurable change in the transistor's electrical characteristics.[2][13][14]

fet_working_principle cluster_fet PtS2 FET Structure cluster_sensing Sensing Mechanism cluster_transduction Signal Transduction source Source Electrode pts2 PtS2 Nanosheet (Channel) source->pts2 drain Drain Electrode drain->pts2 sio2 SiO2 (Dielectric Layer) pts2->sio2 si Si Substrate (Back Gate) sio2->si aptamer Dopamine Aptamer (Receptor) binding Binding Event aptamer->binding dopamine Dopamine (Analyte) dopamine->binding gating Change in local electric field (Gating effect) binding->gating current_change Modulation of charge carriers in PtS2 channel gating->current_change signal Measurable change in Source-Drain Current current_change->signal

References

Platinum Disulfide (PtS2) for Next-Generation Photodetectors: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), is an emerging two-dimensional (2D) material attracting significant research interest for applications in electronics and optoelectronics.[1] Unlike its more common Group 6 counterparts (e.g., MoS2, WS2), PtS2 possesses a unique layer-dependent bandgap that can be tuned from approximately 1.6 eV for a monolayer to 0.25 eV for bulk material.[1][2] This wide tunability allows for the design of photodetectors that can operate across a broad electromagnetic spectrum, from the visible to the near-infrared (NIR) and even mid-infrared regions.[3][4] Furthermore, PtS2 exhibits high carrier mobility and excellent air stability, making it a promising candidate for high-performance, durable photodetector devices.[4][5]

This application note provides a comprehensive overview of the use of PtS2 in photodetectors, summarizing key performance metrics from recent literature. Detailed experimental protocols for the synthesis of PtS2 thin films and the fabrication of PtS2-based photodetector devices are also presented to aid researchers in this field.

Applications in Photodetection

The remarkable properties of PtS2 have led to its exploration in various photodetector architectures, most notably in forming heterostructures with other 2D materials or conventional semiconductors. These heterojunctions create a built-in electric field at the interface, which facilitates the efficient separation of photogenerated electron-hole pairs, leading to enhanced photodetector performance.[6] PtS2-based photodetectors have demonstrated impressive performance characteristics, including high responsivity, high detectivity, and broad spectral detection ranges.

Performance Metrics of PtS2-Based Photodetectors

The following table summarizes the quantitative performance data of various PtS2-based photodetectors reported in the literature. This allows for a clear comparison of different device architectures and fabrication methods.

Device ArchitectureSpectral Range (nm)Responsivity (A/W)Detectivity (Jones)Response TimeReference
PtS2/PtSe2 Heterojunction405 - 22000.361--[6]
PtS2/pyramids Si p-n junction50011.88--[7][8]
PtS2/Ga2O3 HeterostructureUV-C to NIR (up to 1100)38.74.8 x 10¹³90 ms (B15284909) / 86 ms[9]
PtS2/MoS2 Heterostructure400 - 120030.21.12 x 10¹³11 ms / 10 ms[10]
PtS2 Photodetector on SiO2/Si400 - 110031.383.92 x 10¹³-[1][10]
Few-layer PtS2 Phototransistor-ExcellentExcellent-[2]
2D PtS2 PhotodetectorVisible to Mid-infrared--175 µs (at 830 nm)[4]

Experimental Protocols

Detailed methodologies for the synthesis of PtS2 and the fabrication of photodetector devices are crucial for reproducible research. The following sections provide step-by-step protocols based on common methods reported in the literature.

Protocol 1: Synthesis of Few-Layer PtS2 Film by Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of large-area, few-layer PtS2 films by the direct sulfurization of a pre-deposited Platinum (Pt) film.[2]

Materials and Equipment:

  • Pt target for sputtering or e-beam evaporation

  • Silicon wafer with a 300 nm SiO2 layer (SiO2/Si substrate)

  • Sulfur powder (99.5% purity or higher)

  • Tube furnace with at least two heating zones

  • Quartz tube

  • Vacuum pump and pressure controller

  • Argon (Ar) gas supply

Procedure:

  • Substrate Preparation: Clean the SiO2/Si substrate using a standard cleaning procedure (e.g., sonication in acetone (B3395972), isopropanol, and deionized water, followed by drying with nitrogen gas).

  • Pt Film Deposition: Deposit a thin film of Pt onto the cleaned SiO2/Si substrate. The thickness of the Pt film will influence the thickness of the resulting PtS2 film. A typical starting thickness for the Pt film is 1-5 nm. This can be done using techniques like magnetron sputtering or electron beam evaporation.

  • CVD Setup: Place the Pt-coated substrate in the center of the downstream heating zone of the quartz tube furnace. Place a crucible containing sulfur powder in the upstream heating zone.

  • Purging: Purge the quartz tube with Ar gas for at least 30 minutes to remove any residual oxygen and moisture.

  • Heating and Sulfurization:

    • Heat the downstream zone (with the substrate) to the desired reaction temperature, typically in the range of 400-600 °C.

    • Simultaneously, heat the upstream zone (with the sulfur powder) to a temperature that provides a sufficient sulfur vapor pressure, typically around 150-200 °C.

    • Maintain a constant flow of Ar carrier gas (e.g., 50-100 sccm) and control the pressure inside the tube (e.g., 200-300 Pa).[2]

    • The reaction time can vary from 30 minutes to 2 hours, depending on the desired film thickness and quality.

  • Cooling: After the desired reaction time, turn off the heaters and allow the furnace to cool down to room temperature naturally under the Ar flow.

  • Characterization: The synthesized PtS2 film can be characterized using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its quality, stoichiometry, and thickness.[2][11]

Protocol 2: Fabrication of a PtS2-Based Photodetector

This protocol outlines the fabrication of a simple metal-semiconductor-metal (MSM) photodetector using a synthesized PtS2 film.

Materials and Equipment:

  • PtS2 film on SiO2/Si substrate (from Protocol 1)

  • Photolithography system (photoresist, spinner, mask aligner, developer)

  • Electron beam evaporator or thermal evaporator

  • Metal deposition targets (e.g., Cr/Au or Ti/Au)

  • Acetone or photoresist stripper

  • Probe station and semiconductor device analyzer for characterization

Procedure:

  • Photoresist Coating: Spin-coat a layer of photoresist onto the PtS2/SiO2/Si substrate.

  • Photolithography: Use a photomask with the desired electrode pattern to expose the photoresist to UV light. The pattern should define the source and drain electrodes of the photodetector.

  • Development: Develop the photoresist to create openings for metal deposition.

  • Metal Deposition: Deposit the metal contacts through the openings in the photoresist. A common combination is a thin adhesion layer of Cr or Ti (e.g., 5 nm) followed by a thicker layer of Au (e.g., 50-80 nm).[6] This can be done using electron beam evaporation or thermal evaporation.

  • Lift-off: Immerse the substrate in acetone or a suitable photoresist stripper to lift off the remaining photoresist and the excess metal, leaving only the desired metal electrodes on the PtS2 film.

  • Annealing (Optional): A post-deposition annealing step in an inert atmosphere (e.g., Ar) may be performed to improve the contact between the metal electrodes and the PtS2 film.

  • Device Characterization: The fabricated photodetector can be characterized by measuring its current-voltage (I-V) characteristics in the dark and under illumination with different wavelengths and power densities using a probe station and a semiconductor device analyzer.

Visualizations

Mechanism of Photodetection in a PtS2 Heterojunction

The photodetection mechanism in a PtS2-based heterojunction relies on the generation of electron-hole pairs (excitons) upon photon absorption and their subsequent separation by the built-in electric field at the junction.

PhotodetectionMechanism cluster_device PtS2 Heterojunction Device cluster_carriers Charge Transport Photon Incident Photon (hν) PtS2 PtS2 Layer Photon->PtS2 Absorption Heterointerface Heterointerface (Built-in Field) PtS2->Heterointerface Exciton Generation (e⁻-h⁺ pair) Electron e⁻ Heterointerface->Electron Separation Hole h⁺ Heterointerface->Hole Separation OtherMaterial Other Material (e.g., Si, MoS2) ToElectronElectrode To Electron- Collecting Electrode Electron->ToElectronElectrode ToHoleElectrode To Hole- Collecting Electrode Hole->ToHoleElectrode

Caption: Photodetection mechanism in a PtS2 heterojunction photodetector.

Experimental Workflow for PtS2 Photodetector Fabrication

The following diagram illustrates the key steps involved in the fabrication of a PtS2-based photodetector, from substrate preparation to the final device.

FabricationWorkflow cluster_synthesis PtS2 Synthesis (CVD) cluster_fabrication Device Fabrication arrow -> Pt_Deposition 1. Pt Film Deposition on SiO2/Si Sulfurization 2. Sulfurization in Tube Furnace Pt_Deposition->Sulfurization PtS2_Film 3. PtS2 Film Formation Sulfurization->PtS2_Film Photoresist 4. Photoresist Coating PtS2_Film->Photoresist Transfer to Fabrication Lithography 5. UV Lithography & Development Photoresist->Lithography Metal_Deposition 6. Electrode Metal Deposition Lithography->Metal_Deposition Liftoff 7. Lift-off Metal_Deposition->Liftoff Final_Device 8. Final Device Liftoff->Final_Device

Caption: Experimental workflow for the synthesis and fabrication of a PtS2 photodetector.

References

Platinum Disulfide (PtS₂): A Promising Catalyst for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient production of hydrogen gas through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen-based economy. While platinum (Pt) is the benchmark catalyst for HER due to its exceptional activity, its high cost and scarcity necessitate the development of alternative, cost-effective catalysts.[1][2] Platinum disulfide (PtS₂), a member of the transition metal dichalcogenide (TMD) family, has emerged as a promising candidate. PtS₂ offers a unique electronic structure and potentially lower platinum loading, making it an attractive alternative for sustainable hydrogen production.[3][4] These application notes provide an overview of PtS₂ as an HER catalyst, along with detailed protocols for its synthesis and electrochemical evaluation.

Catalytic Performance of this compound and Related Materials

The catalytic efficiency of a HER catalyst is primarily evaluated based on key performance metrics such as overpotential (η) at a specific current density (typically 10 mA cm⁻²), the Tafel slope, and long-term stability. The overpotential represents the extra potential required beyond the thermodynamic equilibrium potential to drive the reaction at a given rate, with lower values indicating higher efficiency. The Tafel slope provides insights into the reaction mechanism.[5][6]

A summary of the HER performance of PtS₂ and related platinum sulfide/selenide catalysts from recent studies is presented in the table below.

Catalyst MaterialElectrolyteOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
PtS/Ti₃C₂Tₓ----10448.3[7]
PtS------83.5[7]
PtS₂/TiC---55---[8]
Pt/PtS on S-doped Carbon---41.343.1[1]
PtSe₂1 M KOH161---[3]
PtTe₂1 M KOH10879[3]

Note: The performance of HER catalysts can be significantly influenced by the synthesis method, catalyst loading, support material, and testing conditions.

Experimental Protocols

I. Synthesis of this compound (PtS₂) Nanostructures

This protocol describes a general method for the synthesis of PtS₂ nanostructures, which can be adapted from various literature procedures for preparing platinum chalcogenides. A common approach involves the thermal decomposition of a single-source precursor or the reaction between a platinum salt and a sulfur source.

Materials:

  • Platinum(IV) chloride (H₂PtCl₆) or other platinum precursors

  • Sulfur source (e.g., thiourea, sodium sulfide)

  • Solvents (e.g., deionized water, ethanol, organic solvents)

  • Substrate (e.g., carbon cloth, glassy carbon electrode, titanium carbide)[8]

  • Tube furnace

  • Inert gas (e.g., Argon)

Procedure:

  • Precursor Solution Preparation: Dissolve the platinum precursor and the sulfur source in a suitable solvent. The molar ratio of platinum to sulfur should be stoichiometric (1:2 for PtS₂) or optimized based on experimental requirements.

  • Substrate Preparation: Clean the substrate thoroughly using a sequence of sonication in deionized water, ethanol, and acetone (B3395972) to remove any surface contaminants.

  • Catalyst Deposition: The precursor solution can be deposited onto the substrate using various methods such as drop-casting, spin-coating, or hydrothermal synthesis. For instance, in a hydrothermal method, the substrate is placed in a Teflon-lined autoclave with the precursor solution and heated at a specific temperature for a set duration.

  • Annealing/Sulfurization: The substrate with the deposited precursor is then placed in a tube furnace. The furnace is purged with an inert gas (e.g., Argon) to create an oxygen-free environment. The temperature is ramped up to the desired annealing/sulfurization temperature (e.g., 300-500 °C) and held for a specific time (e.g., 30-120 minutes) to facilitate the formation of crystalline PtS₂.[7]

  • Cooling and Characterization: After the annealing process, the furnace is allowed to cool down to room temperature under the inert atmosphere. The synthesized PtS₂ catalyst is then ready for characterization using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) to confirm its crystal structure, composition, and morphology.

II. Electrochemical Evaluation of HER Activity

This protocol outlines the standard three-electrode electrochemical setup and procedure for evaluating the HER performance of the synthesized PtS₂ catalyst.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode (WE): The synthesized PtS₂ catalyst on a conductive substrate.

  • Counter Electrode (CE): A platinum wire or graphite (B72142) rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. The measured potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Electrolyte: Acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution.[9][10]

  • Inert gas (e.g., high-purity nitrogen or argon) for deaeration.[9][10]

Procedure:

  • Electrolyte Preparation and Deaeration: Prepare the electrolyte solution with the desired concentration. Before each experiment, purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen.[9][10]

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte.

  • Potential Conversion to RHE: If not using an RHE, the potential of the reference electrode needs to be calibrated against the RHE. The conversion can be done using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV s⁻¹). The current density is plotted against the potential to evaluate the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²).[11]

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot, which is a plot of overpotential (η) versus the logarithm of the current density (log|j|). The Tafel equation is given by η = b log|j| + a, where 'b' is the Tafel slope.[5][7]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements can be performed at different overpotentials to investigate the electrode kinetics and charge transfer resistance of the HER process.

  • Stability Test: The long-term stability of the catalyst is typically evaluated by continuous cycling of the potential (cyclic voltammetry) for a large number of cycles or by chronoamperometry/chronopotentiometry at a constant current or potential for an extended period.[1]

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrochemistry Electrochemical Evaluation prep_precursor Precursor Solution Preparation deposition Catalyst Deposition prep_precursor->deposition prep_substrate Substrate Cleaning prep_substrate->deposition annealing Annealing/ Sulfurization deposition->annealing characterization Material Characterization annealing->characterization cell_setup Three-Electrode Cell Setup characterization->cell_setup Synthesized PtS₂ Catalyst lsv Linear Sweep Voltammetry (LSV) cell_setup->lsv tafel Tafel Analysis lsv->tafel stability Stability Test lsv->stability data_analysis Data Analysis & Interpretation tafel->data_analysis stability->data_analysis

Caption: Workflow for PtS₂ synthesis and HER evaluation.

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H⁺ H_ads H_ads H_plus->H_ads + e⁻ e_minus e⁻ H_ads_heyrovsky H_ads H_ads_tafel1 H_ads H2 H₂ H2_heyrovsky H₂ H_ads_heyrovsky->H2_heyrovsky + H⁺ + e⁻ H_plus_heyrovsky H⁺ H2_tafel H₂ H_ads_tafel1->H2_tafel + H_ads H_ads_tafel2 H_ads

Caption: Key steps in the Hydrogen Evolution Reaction.

References

Application Notes and Protocols for PtS2-Based Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Platinum Disulfide (PtS₂) based Field-Effect Transistors (FETs), with a focus on their application in biosensing for research and drug development. It includes detailed protocols for fabrication and characterization, performance data, and the underlying principles of their operation.

Introduction to PtS₂-Based FETs

This compound (PtS₂) is a transition metal dichalcogenide (TMDC) that has garnered significant interest for applications in next-generation electronics and sensors. Its unique properties, such as a layer-dependent bandgap and high carrier mobility, make it an excellent candidate for the channel material in field-effect transistors. PtS₂-based FETs offer high sensitivity and the potential for label-free detection of biomolecules, making them a promising platform for various applications in drug development, including biomarker detection and monitoring cellular responses to therapeutic agents.

Key Performance Metrics

The performance of PtS₂-based FETs can be evaluated based on several key metrics. For biosensing applications, these metrics determine the reliability and sensitivity of the device.

Performance MetricDescriptionTypical Values for PtS₂ FETsReference
Carrier Mobility (μ) The measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field.0.0015-0.0036 cm²/V·s (p-type)[cite: ]
On/Off Ratio The ratio of the drain current in the "on" state to the "off" state. A high on/off ratio is desirable for clear signal distinction.< 100[cite: ]
Responsivity In photodetectors, it is the ratio of the output photocurrent to the incident optical power. For biosensors, it relates to the change in output signal per unit concentration of the analyte.Up to 6.3 x 10³ A/W (photodetector)[cite: ]
Detectivity A measure of a photodetector's ability to detect weak optical signals. In biosensors, it is related to the limit of detection.Up to 9.3 x 10¹² Jones (photodetector)[cite: ]
Photogain The number of charge carriers collected per incident photon.Up to 5 x 10⁵[cite: ]
Sensitivity The change in the output signal (e.g., current or voltage) in response to a change in the concentration of the target analyte.Varies with analyte and functionalizationN/A
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Analyte-dependentN/A

Experimental Protocols

Fabrication of PtS₂-Based Field-Effect Transistors

This protocol outlines the fabrication of a back-gated PtS₂ FET on a SiO₂/Si substrate.

Materials and Equipment:

  • P-type silicon wafer with a 300 nm thermally grown SiO₂ layer

  • Platinum (Pt) target for sputtering

  • Sulfur (S) powder

  • Chemical Vapor Deposition (CVD) tube furnace

  • Electron Beam Lithography (EBL) system

  • Thermal evaporator for metal deposition

  • Ti/Au (10 nm/80 nm) evaporation source

  • Acetone (B3395972), Isopropyl Alcohol (IPA), Deionized (DI) water

  • Photoresist and developer

Protocol:

  • Substrate Preparation:

    • Clean the SiO₂/Si substrate by sonicating in acetone, IPA, and DI water for 10 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • PtS₂ Film Synthesis (via CVD):

    • Deposit a thin film of Pt onto the cleaned SiO₂/Si substrate using a sputtering system.

    • Place the Pt-coated substrate in the center of the CVD tube furnace.

    • Place sulfur powder in a quartz boat upstream from the substrate.

    • Heat the furnace to the desired growth temperature (typically 400-600 °C) under an inert gas flow (e.g., Argon).

    • Heat the sulfur powder to its evaporation temperature (around 150-200 °C) to introduce sulfur vapor into the reaction chamber.

    • Maintain the growth conditions for a set duration to allow for the sulfurization of the Pt film into a continuous PtS₂ film.

    • Cool the furnace down to room temperature naturally.

  • Device Patterning and Electrode Deposition:

    • Spin-coat a layer of photoresist onto the PtS₂ film.

    • Use EBL to define the source, drain, and channel regions of the FET.

    • Develop the photoresist to create a mask for metal deposition.

    • Deposit Ti/Au (10 nm/80 nm) electrodes using a thermal evaporator. The Ti layer serves as an adhesion layer.

    • Perform a lift-off process by dissolving the remaining photoresist in acetone to leave behind the patterned electrodes on the PtS₂ film.

Workflow for PtS₂ FET Fabrication:

G cluster_0 Substrate Preparation cluster_1 PtS2 Synthesis (CVD) cluster_2 Device Fabrication sub_clean Clean SiO2/Si Substrate sub_dry Dry with N2 sub_clean->sub_dry pt_dep Deposit Pt Film sub_dry->pt_dep sulfur Sulfurization pt_dep->sulfur resist Spin-coat Photoresist sulfur->resist ebl EBL Patterning resist->ebl develop Develop Resist ebl->develop metal Deposit Ti/Au Electrodes develop->metal liftoff Lift-off metal->liftoff final_device final_device liftoff->final_device Final PtS2 FET

Caption: A step-by-step workflow for the fabrication of PtS₂-based field-effect transistors.

Characterization of PtS₂ FETs

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Protocol:

  • Mount the Device: Place the fabricated PtS₂ FET chip on the probe station chuck.

  • Contact the Electrodes: Carefully land the probes on the source, drain, and back-gate (the p-type Si substrate) pads.

  • Measure Transfer Characteristics (I_d-V_g):

    • Apply a constant drain-source voltage (V_ds), for example, 1 V.

    • Sweep the back-gate voltage (V_g) over a desired range (e.g., -40 V to 40 V).

    • Record the corresponding drain current (I_d).

    • This measurement allows for the determination of the on/off ratio and the threshold voltage.

  • Measure Output Characteristics (I_d-V_ds):

    • Apply a constant back-gate voltage (V_g).

    • Sweep the drain-source voltage (V_ds) over a desired range (e.g., 0 V to 2 V).

    • Record the corresponding drain current (I_d).

    • Repeat this measurement for several different constant gate voltages.

    • This measurement provides information about the contact resistance and the saturation behavior of the transistor.

Protocol for PtS₂ FET-Based Biosensor for Dopamine (B1211576) Detection

This protocol describes the functionalization of a PtS₂ FET for the detection of the neurotransmitter dopamine.

Materials:

  • Fabricated PtS₂ FET device

  • Dopamine-specific aptamer (a single-stranded DNA or RNA molecule that binds to dopamine)

  • Phosphate-buffered saline (PBS)

  • Dopamine solutions of varying concentrations

Protocol:

  • Surface Functionalization:

    • Immobilize the dopamine-specific aptamer onto the PtS₂ channel surface. This can be achieved through non-covalent interactions, such as π-π stacking between the nucleotide bases of the aptamer and the PtS₂ surface.

    • Incubate the device with a solution of the aptamer in PBS for a specified time (e.g., 1-2 hours) to allow for self-assembly.

    • Gently rinse the device with PBS to remove any unbound aptamers.

  • Dopamine Detection:

    • Perform an initial electrical characterization of the aptamer-functionalized PtS₂ FET in PBS to establish a baseline.

    • Introduce dopamine solutions of increasing concentrations to the sensor surface.

    • After each introduction, allow the system to stabilize and then perform electrical measurements (transfer characteristics).

    • The binding of dopamine to the aptamer will cause a conformational change in the aptamer, which alters the charge distribution near the PtS₂ surface. This change in the local electric field modulates the conductivity of the PtS₂ channel, resulting in a measurable shift in the transfer curve.

    • Plot the change in a key parameter (e.g., threshold voltage shift or change in drain current at a specific gate voltage) as a function of dopamine concentration to generate a calibration curve.

Workflow for PtS₂ FET-Based Biosensing:

G start Fabricated PtS2 FET functionalize Surface Functionalization (Aptamer Immobilization) start->functionalize baseline Baseline Electrical Measurement (in Buffer) functionalize->baseline analyte Introduce Analyte (e.g., Dopamine) baseline->analyte measurement Electrical Measurement after Binding analyte->measurement analysis Data Analysis (Calibration Curve) measurement->analysis result Analyte Concentration analysis->result G cluster_0 Biosensing Event cluster_1 Signal Transduction cluster_2 Electrical Readout Target Target Biomolecule (e.g., Dopamine) Binding Specific Binding Target->Binding Receptor Immobilized Bioreceptor (e.g., Aptamer) Receptor->Binding Charge_Dist Change in Surface Charge Distribution Binding->Charge_Dist Field_Effect Modulation of Electric Field at PtS2 Surface Charge_Dist->Field_Effect Carrier_Mod Modulation of Charge Carrier Concentration in PtS2 Field_Effect->Carrier_Mod Conductivity_Change Change in PtS2 Channel Conductance Carrier_Mod->Conductivity_Change Current_Change Measurable Change in Drain Current (Id) Conductivity_Change->Current_Change

Application Notes and Protocols for Nonlinear Optical Properties of Platinum Disulfide (PtS2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significant nonlinear optical (NLO) properties of Platinum disulfide (PtS2), a transition metal dichalcogenide (TMDC) showing great promise for applications in photonics and optoelectronics. The document details key NLO phenomena observed in PtS2, including third-harmonic generation (THG), fifth-harmonic generation (FHG), and saturable absorption, supported by quantitative data and detailed experimental protocols.

Overview of Nonlinear Optical Properties

This compound (PtS2) is a layered material with a tunable bandgap, high carrier mobility, and excellent stability, making it a compelling candidate for various optoelectronic applications.[1][2] Its nonlinear optical response, particularly in the mid-infrared (MIR) spectrum, is exceptionally strong, surpassing that of many traditional TMDCs.[3][4] The primary NLO properties of interest are its odd-order harmonic generation and saturable absorption.

Quantitative Data Summary

The following tables summarize the key quantitative nonlinear optical parameters of PtS2 reported in the literature.

Table 1: Third-Order Nonlinear Susceptibility of PtS2

Wavelength (nm)Material FormThird-Order Nonlinear Susceptibility (χ(3)) (m²/V²)Reference
1550 - 2510Thin Layered Flakes> 10⁻¹⁸[3][4]

Table 2: Saturable Absorption Properties of PtS2

Wavelength (nm)Material FormModulation Depth (%)Saturable Intensity (MW/cm²)Ground-State Absorption Cross-Section (cm²)Excited-State Absorption Cross-Section (cm²)Excited-State Lifetime (ms)Reference
1559.97Quantum Dots (QDs)13Not Specified6.4298 × 10⁻¹⁹2.5927 × 10⁻¹⁹1.043[5][6]
1568.8MicroflakesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 3: Z-Scan Measurement Parameters for PtS2

Wavelength (μm)Material FormNonlinear Absorption Coefficient (β) (cm/GW)Reference
1Quantum Dots (QDs)-2.6 × 10⁴[5]

Experimental Protocols

Detailed methodologies for key experiments to characterize the nonlinear optical properties of PtS2 are provided below.

This protocol describes the experimental setup for measuring the third-harmonic generation from PtS2 flakes.

Objective: To measure the THG signal from a thin PtS2 flake under infrared pump illumination.

Materials and Equipment:

  • PtS2 flake on a suitable substrate (e.g., SiO2/Si)

  • Pulsed laser source (e.g., Optical Parametric Amplifier - OPA) tunable in the near to mid-infrared range (e.g., 1550 nm)[7]

  • Objective lens for focusing the laser beam

  • Sample holder mounted on a translation stage

  • Collection objective

  • Spectrometer with a suitable detector (e.g., liquid-nitrogen-cooled InSb detector for MIR)[7]

  • Long-pass and short-pass filters to isolate the THG signal

Procedure:

  • Sample Preparation: Mechanically exfoliate or use CVD-grown PtS2 flakes and transfer them onto a clean SiO2/Si substrate. Characterize the flake thickness using Atomic Force Microscopy (AFM).

  • Optical Setup Alignment:

    • Align the pulsed laser beam through the focusing objective.

    • Mount the PtS2 sample on the translation stage at the focal point of the objective.

    • Align the collection objective to capture the transmitted light.

    • Direct the collected light into the spectrometer.

  • THG Measurement:

    • Illuminate the PtS2 flake with the pump laser at a specific wavelength (e.g., 1550 nm).[7]

    • Use appropriate filters to block the fundamental laser wavelength and pass the third-harmonic signal (e.g., at 516.7 nm for a 1550 nm pump).

    • Record the spectrum of the emitted light using the spectrometer. A peak at one-third of the pump wavelength confirms THG.

    • Measure the THG intensity as a function of the pump power. A cubic dependence of the THG intensity on the pump power confirms the third-order nonlinear process.[7]

    • To determine the third-order nonlinear susceptibility (χ(3)), a reference sample with a known χ(3) (e.g., SiO2) is measured under the same conditions for comparison.

This protocol outlines the procedure for determining the nonlinear absorption coefficient of PtS2 using the open-aperture Z-scan technique.

Objective: To measure the nonlinear absorption coefficient (β) of a PtS2 sample.

Materials and Equipment:

  • PtS2 dispersion (e.g., quantum dots in a solvent) or thin film on a transparent substrate

  • Quartz cuvette (for dispersions)

  • Pulsed laser source with a Gaussian beam profile

  • Focusing lens

  • Motorized translation stage

  • Photodetector

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • For dispersions, prepare PtS2 quantum dots or nanosheets dispersed in a suitable solvent (e.g., isopropyl alcohol) and place in a thin quartz cuvette.[5]

    • For thin films, use a sample grown or transferred onto a high-quality transparent substrate.

  • Experimental Setup:

    • The laser beam is focused by a lens.

    • The sample is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.

    • A photodetector is placed in the far-field to collect the entire transmitted beam (open aperture).

  • Data Acquisition:

    • The sample is translated from a position far from the focus (negative z) to a position far from the focus (positive z).

    • The transmitted power is recorded by the photodetector as a function of the sample position 'z'.

  • Data Analysis:

    • The normalized transmittance is plotted against the z position.

    • For a material exhibiting saturable absorption (negative β), a peak in transmittance will be observed at the focal point (z=0) because the absorption decreases at high intensities.[5]

    • For reverse saturable absorption (positive β), a valley will be observed.

    • The experimental data is fitted to the theoretical Z-scan equation for open aperture to extract the nonlinear absorption coefficient (β).

Signaling Pathways and Logical Relationships

The nonlinear optical response in a material like PtS2 is governed by its electronic structure and the interaction with an intense electromagnetic field from a laser. The process can be visualized as a series of interactions leading to the generation of new optical signals.

NLO_Process cluster_outputs Generated Frequencies Input High-Intensity Laser (Fundamental Frequency, ω) Material PtS2 Material (Nonlinear Medium) Input->Material Interaction Nonlinear Polarization P(t) Material->Interaction Induces Output Output Optical Signals Interaction->Output Radiates THG Third-Harmonic (3ω) Output->THG FHG Fifth-Harmonic (5ω) Output->FHG SA Saturable Absorption Output->SA

Applications

The strong nonlinear optical properties of PtS2 open up a range of potential applications:

  • Frequency Conversion: The efficient THG and FHG make PtS2 suitable for generating shorter wavelength light from infrared sources, which is crucial for various spectroscopic and imaging applications.[3][4]

  • Optical Switching and Modulation: The intensity-dependent absorption (saturable absorption) can be utilized for developing all-optical switches and modulators.

  • Passive Q-switching and Mode-locking: PtS2-based saturable absorbers can be integrated into laser cavities to generate short, high-energy pulses for applications in materials processing, medicine, and scientific research.[6]

  • Optical Limiting: Materials with strong nonlinear absorption can be used to protect sensitive optical components and sensors from high-intensity laser damage.

These application notes provide a foundational understanding of the nonlinear optical properties of PtS2. Further research is encouraged to explore the full potential of this promising material in various photonic and optoelectronic devices.

References

Application Notes and Protocols for PtS2 in van der Waals Heterostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has emerged as a compelling material for next-generation electronic and optoelectronic devices. Its layer-dependent bandgap, ranging from approximately 0.25 eV in bulk to 1.6 eV in a monolayer, coupled with high carrier mobility and excellent air stability, makes it a versatile component in van der Waals (vdW) heterostructures.[1][2] These heterostructures, formed by stacking different two-dimensional (2D) materials, allow for the engineering of novel properties and functionalities not present in the individual constituents. This document provides an overview of the applications of PtS2-based vdW heterostructures, detailed experimental protocols for their fabrication and characterization, and quantitative data to guide future research and development.

Applications of PtS2 van der Waals Heterostructures

The unique electronic and optical properties of PtS2 vdW heterostructures have led to their exploration in a variety of applications:

  • Photodetectors: PtS2-based heterostructures have demonstrated high performance in photodetection across a broad spectral range, from ultraviolet (UV) to near-infrared (NIR). For instance, a PtS2-x/Ga2O3 heterostructure has shown high responsivity and detectivity for broadband photodetection.[1] Similarly, WS2/PtS2 and ReSe2/PtS2 heterojunctions have been fabricated into high-performance photodetectors.[3][4][5][6]

  • Solar Cells and Photovoltaics: The tunable bandgap and strong light absorption of PtS2 make it a promising material for solar energy conversion. The PtS2/GaSe heterostructure has been proposed as a candidate for solar cells, with a theoretical power conversion efficiency that can be optimized to approximately 18.5%.[7] The PtS2/MoSi2P4 heterostructure also shows potential as a highly efficient photovoltaic absorber material.[8]

  • Photocatalysis: PtS2-based heterostructures are being investigated for photocatalytic water splitting to produce hydrogen. The PtS2/GaSe and PtS2/HfGe2N4 vdW heterostructures have been theoretically shown to be promising for this application due to their suitable band alignments.[7][9]

  • Field-Effect Transistors (FETs): The excellent electronic properties of PtS2 have been leveraged in the development of high-performance FETs. A PtS2/MoS2 heterostructure has been studied as a field-effect transistor, exhibiting gate-tunable rectifying behavior.[10]

  • Gas Sensors: The high surface-to-volume ratio and sensitivity to surface adsorbates make 2D materials like PtS2 ideal for gas sensing applications. PtS2 has been shown to have excellent gas sensing performance with a very low detection limit for NO2.[11] Furthermore, Ni-decorated PtS2 monolayers have been investigated as potential strain-modulated gas sensors for detecting gases like CO and C2H2.[12][13]

  • Thermoelectrics: The PtS2/MoSi2P4 vdW heterostructure has been identified as a potential candidate material for sustainable energy applications in thermoelectrics.[8]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various PtS2-based van der Waals heterostructures.

Table 1: Electronic and Optical Properties of PtS2 Heterostructures

HeterostructureBandgap (eV)Band AlignmentApplicationReference
PtS2/MoSi2P40.98 (Direct)Type-IIPhotovoltaics, Thermoelectrics[8]
PtS2/GaSe1.81 (Indirect)Type-IIPhotocatalytic Water Splitting, Solar Cells[7]
WS2/PtS2-Type-IPhotodetectors[3][4][5]
PtS2-x/Ga2O3-Type-IBroadband Photodetectors[1]
PtS2/MoS2-Type-IFETs, Photodetectors[10]
PtS2/ZrS20.74 (Indirect)Type-IISolar Energy Conversion, Photocatalysis[14]
PtS2/MoTe21.26 (Indirect)Type-IIPhotocatalytic Water Splitting[15]
PtS2/GaS2.36 (Indirect)Type-IIPhotocatalytic Water Splitting[16]
InSe/PtS2-p-n junctionDiodes, Optoelectronics[17]

Table 2: Performance Metrics of PtS2 Heterostructure Devices

DeviceMetricValueWavelength (nm)Reference
PtS2-x/Ga2O3 PhotodetectorResponsivity38.7 A/W1100[1]
Detectivity4.8 x 10¹³ Jones1100[1]
Response Time (rise/fall)90 ms (B15284909) / 86 ms-[1]
PtS2/MoS2 PhotodetectorResponsivity403 A/W685[10]
Detectivity1.07 x 10¹¹ Jones685[10]
Response Time (rise/fall)24 ms / 21 ms685[10]
InSe/PtS2 PhotodetectorResponsivity31.85 - 43.2 A/W220[17]
Detectivity7.06 x 10⁹ Jones-[17]
ReSe2/PtS2 PhotodetectorDetectivity1.96 x 10¹¹ Jones685[6]
Response Time (rise/fall)4 ms / 4 ms-[6]

Experimental Protocols

I. Synthesis of PtS2 and Heterostructure Fabrication

A. Synthesis of PtS2 Films via Chemical Vapor Deposition (CVD)

This protocol describes a modified CVD method for synthesizing PtS2 films.[18]

  • Substrate Preparation: Deposit a thin film of Platinum (Pt) with a thickness of approximately 3 nm onto a SiO2/Si substrate using molecular beam epitaxy (MBE).

  • CVD Furnace Setup: Place the Pt-coated substrate in the second temperature zone of a double-temperature zone furnace. Place sulfur powder (100 mg, 99.99% purity) in the first temperature zone, approximately 20 cm upstream from the substrate.

  • Growth Process:

    • Heat the substrate in the second zone to 600 °C at a rate of about 2.0 °C/min.

    • Heat the sulfur powder in the first zone to approximately 200 °C.

    • Introduce Argon (Ar) as a carrier gas at a flow rate of 60 sccm to transport the sulfur vapor to the substrate.

    • Maintain these conditions for a growth time of 30 minutes.

  • Cooling: After the growth period, allow the furnace to cool down to room temperature naturally.

B. Mechanical Exfoliation and Deterministic Transfer for Heterostructure Assembly

This protocol outlines the common "dry-transfer" method for creating vdW heterostructures.

  • Exfoliation of 2D Materials:

    • Use the mechanical exfoliation technique (the "Scotch tape method") to obtain few-layer flakes of PtS2 and the other desired 2D material from their bulk crystals.

  • Preparation of the Transfer Stamp:

  • Picking up the First Flake:

    • Identify a suitable flake of the first 2D material (e.g., PtS2) on a Si/SiO2 substrate using an optical microscope.

    • Carefully align the PDMS stamp over the selected flake and bring it into contact.

    • Slowly peel back the stamp to pick up the flake.

  • Stacking the Heterostructure:

    • Identify a suitable flake of the second 2D material on another Si/SiO2 substrate.

    • Using a micromanipulator, align the PDMS stamp carrying the first flake over the second flake.

    • Slowly bring the stamp into contact with the second flake.

    • Gently heat the stage to improve adhesion and then slowly retract the PDMS stamp, leaving the heterostructure on the substrate.

  • Annealing: Anneal the final heterostructure in a high-vacuum environment to remove any trapped residue and improve the interlayer contact.

II. Characterization of PtS2 van der Waals Heterostructures

A comprehensive characterization is crucial to understand the properties of the fabricated heterostructures.[19][20][21]

A. Structural and Morphological Characterization

  • Optical Microscopy: Used for initial identification of exfoliated flakes and locating the final heterostructure.

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the determination of the thickness (number of layers) of the flakes and the cleanliness of the interface.[22]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Offer high-resolution imaging of the material's morphology and crystalline structure. TEM can provide atomic-resolution images of the crystal lattice.[21]

B. Spectroscopic and Compositional Characterization

  • Raman Spectroscopy: A non-destructive technique used to confirm the material identity, determine the number of layers, and assess the crystalline quality and strain. The characteristic Raman peaks of PtS2 and the other constituent material should be identifiable in the heterostructure's spectrum.[21]

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the elements within the heterostructure, confirming the successful transfer and the absence of significant contamination.[20]

  • Photoluminescence (PL) Spectroscopy: Provides information about the electronic band structure and is particularly useful for identifying direct vs. indirect bandgap transitions and the effects of interlayer coupling.[21]

C. Electronic and Optoelectronic Characterization

  • Device Fabrication: Fabricate field-effect transistor or photodetector devices by patterning source and drain electrodes onto the heterostructure using standard photolithography or electron-beam lithography, followed by metal deposition.

  • Electrical Transport Measurements: Measure the current-voltage (I-V) characteristics of the device in the dark and under illumination to determine properties like carrier mobility, on/off ratio, and photoresponse.

  • Photoresponsivity and Detectivity Measurements: Illuminate the device with light of varying wavelengths and power intensities to quantify its performance as a photodetector, calculating the responsivity and detectivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Heterostructure Fabrication cluster_characterization Characterization cluster_device Device Fabrication & Testing synthesis_pts2 PtS2 Synthesis (CVD/Exfoliation) exfoliation Mechanical Exfoliation synthesis_pts2->exfoliation synthesis_other Other 2D Material Synthesis/Exfoliation synthesis_other->exfoliation transfer Deterministic Transfer exfoliation->transfer annealing Vacuum Annealing transfer->annealing structural Structural (AFM, SEM, TEM) annealing->structural spectroscopic Spectroscopic (Raman, XPS, PL) annealing->spectroscopic lithography Lithography & Electrode Deposition annealing->lithography testing Electrical & Optoelectronic Measurements lithography->testing band_alignment cluster_typeI Type-I (Straddling Gap) cluster_typeII Type-II (Staggered Gap) cluster_typeIII Type-III (Broken Gap) typeI PtS2 Conduction Band Valence Band Other Material Conduction Band Valence Band typeII PtS2 Conduction Band Valence Band Other Material Conduction Band Valence Band typeIII PtS2 Conduction Band Valence Band Other Material Conduction Band Valence Band photocatalysis pts2 PtS2 other_material Other Material (e.g., GaSe) pts2_cb Conduction Band (CB) her Hydrogen Evolution Reaction (HER) pts2_cb->her pts2_vb Valence Band (VB) other_vb Valence Band (VB) pts2_vb->other_vb h⁺ transfer other_cb Conduction Band (CB) other_cb->pts2_cb e⁻ transfer oer Oxygen Evolution Reaction (OER) other_vb->oer light Light Absorption (hν) electron_hole_gen e⁻-h⁺ Pair Generation light->electron_hole_gen electron_hole_gen->pts2_cb e⁻ electron_hole_gen->pts2_vb h⁺ electron_hole_gen->other_cb e⁻ electron_hole_gen->other_vb h⁺ charge_separation Charge Separation

References

Application Notes and Protocols for Tuning PtS2 Electronic Properties via Doping Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS2), a member of the Group 10 transition metal dichalcogenides (TMDs), has emerged as a promising material for next-generation electronic and optoelectronic devices. Its layer-dependent bandgap, high carrier mobility, and stability in ambient conditions make it a versatile platform for various applications.[1] The ability to precisely tune the electronic properties of PtS2 through doping is crucial for tailoring its functionality for specific devices. These notes provide a comprehensive overview of various doping strategies, their effects on the electronic properties of PtS2, and detailed protocols for synthesis and characterization.

Doping, the intentional introduction of impurities into a semiconductor, is a fundamental technique to modulate its electrical and electronic properties.[2] In two-dimensional (2D) materials like PtS2, doping can be achieved through several methods, including substitutional doping, intercalation, and the introduction of vacancies. These methods alter the material's crystal structure and charge carrier concentration, leading to significant changes in its electronic bandgap, conductivity, and mobility.

Doping Strategies and Their Effects on Electronic Properties

The electronic properties of PtS2 can be effectively tuned by introducing foreign atoms into its lattice (substitutional doping) or between its layers (intercalation), as well as by creating vacancies.

Substitutional Doping

Substitutional doping involves replacing either the Platinum (Pt) or Sulfur (S) atoms in the PtS2 lattice with other elements. This is a common and effective method to modify the electronic and magnetic properties of 2D materials.

Doping with Transition Metals:

First-principles calculations have extensively explored the effects of substituting Pt atoms with 3d transition metals. This approach can induce a range of electronic and magnetic phases in the otherwise non-magnetic semiconducting PtS2. The resulting properties are highly dependent on the specific dopant used.

Doping with Non-Metals:

Substituting sulfur atoms with non-metal elements, such as those from Group V (e.g., Nitrogen, Phosphorus, Arsenic), can also significantly alter the electronic properties of PtS2. This strategy is often employed to induce p-type conductivity. For instance, As-doping in PtS2 has been theoretically shown to be a promising route to induce p-type conductivity and a ferromagnetic order.[3]

Intercalation Doping

Intercalation involves the insertion of guest atoms or molecules into the van der Waals gaps between the layers of PtS2. This method can effectively introduce charge carriers without disrupting the in-plane crystal structure. While less explored specifically for PtS2 compared to other TMDs, intercalation with alkali metals or other species is a viable strategy for modulating carrier density.

Vacancy Doping

Creating vacancies, or missing atoms, in the PtS2 lattice can also be considered a form of doping. Sulfur vacancies, in particular, can introduce defect states within the bandgap, influencing the electronic and optical properties of the material.

Quantitative Data on Doping Effects

The following tables summarize the theoretically predicted effects of various dopants on the electronic properties of monolayer PtS2. It is important to note that experimental verification of these theoretical predictions is an ongoing area of research.

Dopant (at Pt site)Resulting Electronic PropertyMagnetic Property
Ti Non-magnetic SemiconductorNon-magnetic
V Half-metalFerromagnetic
Cr Half-metalFerromagnetic
Mn Antiferromagnetic SemiconductorAntiferromagnetic
Fe Antiferromagnetic SemiconductorAntiferromagnetic
Co Ferromagnetic SemiconductorFerromagnetic
Ni Non-magnetic SemiconductorNon-magnetic

Table 1: Summary of Predicted Electronic and Magnetic Properties of Monolayer PtS2 Substitutionally Doped with 3d Transition Metals.

Dopant (at S site)Doping TypeKey Electronic Feature
As p-typeInduces shallow spin-polarized states near the valence band edge.[3]

Table 2: Predicted Effects of Group V Element Doping on Monolayer PtS2.

Defect TypeEffect on Electronic Structure
Sulfur Vacancy Induces three defect bands within the bandgap.[2]

Table 3: Effect of Sulfur Vacancy on the Electronic Structure of Monolayer PtS2.

Experimental Protocols

Protocol 1: Synthesis of Substitutionally Doped PtS2 via Molten-Salt-Assisted Chemical Vapor Deposition (CVD)

This protocol describes a general method for the synthesis of substitutionally doped PtS2 monolayers, adapted from universal methods for doping TMDs.[4][5][6]

Materials:

  • Pt foil or Pt-coated substrate (e.g., SiO2/Si)

  • Sulfur powder (99.99%)

  • Dopant precursor (e.g., metal oxide, metal chloride)

  • Alkali salt (e.g., NaCl, KI)

  • High-purity Argon (Ar) gas

Equipment:

  • Three-zone tube furnace

  • Quartz tube

  • Mass flow controllers

  • Vacuum pump

Procedure:

  • Precursor Preparation: Mix the dopant precursor with the alkali salt in a desired molar ratio. Place this mixture in an alumina (B75360) boat at the center of the first heating zone.

  • Sulfur Placement: Place sulfur powder in a separate alumina boat in the upstream, low-temperature zone of the furnace.

  • Substrate Placement: Place the Pt substrate downstream in the central, high-temperature zone of the furnace.

  • Purging: Purge the quartz tube with high-purity Ar gas for at least 30 minutes to remove oxygen and moisture.

  • Heating:

    • Heat the central zone to the desired growth temperature (e.g., 700-900 °C) under a constant Ar flow.

    • Simultaneously, heat the sulfur zone to a temperature sufficient for sulfur vaporization (e.g., 150-250 °C).

    • Heat the dopant precursor zone to a temperature that allows for its volatilization, facilitated by the molten salt.

  • Growth: Maintain the temperatures for a set duration (e.g., 10-30 minutes) to allow for the growth of the doped PtS2 film on the substrate.

  • Cooling: After the growth period, rapidly cool the furnace to room temperature under Ar flow.

Protocol 2: Fabrication and Characterization of Doped PtS2 Field-Effect Transistors (FETs)

This protocol outlines the steps for fabricating back-gated FETs to evaluate the electronic properties of the synthesized doped PtS2.[7]

Materials:

  • Doped PtS2 on SiO2/Si substrate

  • Photoresist (e.g., AZ5214E)

  • Developer

  • Metal for contacts (e.g., Cr/Au, Ti/Au)

  • Acetone (B3395972), Isopropanol

Equipment:

  • Photolithography system

  • Electron-beam or thermal evaporator

  • Reactive-ion etcher (optional, for patterning)

  • Probe station with semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the substrate with the doped PtS2 film using acetone and isopropanol.

  • Photolithography:

    • Spin-coat the photoresist onto the substrate.

    • Define the source and drain electrode patterns using photolithography.

  • Metal Deposition: Deposit the contact metals (e.g., 10 nm Cr / 50 nm Au) using an evaporator.

  • Lift-off: Remove the photoresist using acetone, leaving the metal contacts on the doped PtS2.

  • Device Isolation (Optional): Use photolithography and reactive-ion etching to define the active channel area.

  • Electrical Characterization:

    • Place the fabricated device on the probe station.

    • Measure the transfer characteristics (Drain Current Id vs. Gate Voltage Vg) and output characteristics (Id vs. Drain Voltage Vd).

    • From the transfer characteristics in the linear region, calculate the field-effect mobility (μ) using the following equation: μ = [dId/dVg] × [L/(W × Cox × Vd)] where L is the channel length, W is the channel width, and Cox is the gate oxide capacitance per unit area.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis cluster_fabrication Protocol 2: FET Fabrication cluster_characterization Electronic Characterization S1 Precursor Preparation (Dopant + Salt) S2 Furnace Setup (Substrate, Sulfur, Dopant) S1->S2 S3 Purging with Ar S2->S3 S4 Heating and Growth S3->S4 S5 Cooling S4->S5 F1 Substrate Cleaning S5->F1 Doped PtS2 Sample F2 Photolithography (Source/Drain Patterning) F1->F2 F3 Metal Deposition F2->F3 F4 Lift-off F3->F4 C1 I-V Measurements (Transfer & Output Curves) F4->C1 Fabricated FET Device C2 Mobility Calculation C1->C2 C3 Carrier Concentration Analysis C1->C3

Caption: Workflow for doping PtS2 and characterizing its electronic properties.

Doping_Strategies cluster_doping Doping Methods cluster_properties Tuned Electronic Properties PtS2 Pristine PtS2 (Semiconductor) D1 Substitutional Doping (e.g., TM, Non-metals) PtS2->D1 D2 Intercalation Doping (e.g., Alkali Metals) PtS2->D2 D3 Vacancy Creation (e.g., S-vacancy) PtS2->D3 P1 Modified Bandgap D1->P1 P2 Altered Carrier Concentration D1->P2 P3 Tunable Conductivity D1->P3 P4 Induced Magnetism D1->P4 D2->P1 D2->P2 D2->P3 D3->P1 D3->P2

Caption: Logical relationships between doping strategies and their effects on PtS2.

Conclusion

The electronic properties of PtS2 can be effectively engineered through a variety of doping strategies. Theoretical studies have laid a strong foundation for understanding the potential of substitutional doping with both transition metals and non-metals to induce a wide range of electronic and magnetic phases. While experimental realization and detailed quantitative analysis are still areas of active research, the provided protocols offer a starting point for the synthesis and characterization of doped PtS2 materials. The ability to tune the bandgap, carrier concentration, and conductivity of PtS2 opens up exciting possibilities for its application in advanced electronic and spintronic devices. Further research into refining doping techniques and comprehensively characterizing the resulting materials will be crucial for unlocking the full potential of this versatile 2D material.

References

Application Note: Characterization of Platinum Disulfide (PtS2) using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Platinum disulfide (PtS2) is an emerging Group 10 transition metal dichalcogenide (TMDC) that has garnered significant attention for its unique electronic and optoelectronic properties. It possesses a layer-dependent bandgap, tunable from 1.6 eV in a monolayer to 0.25 eV in its bulk form, along with high carrier mobility and excellent air stability.[1][2] These characteristics make PtS2 a promising candidate for applications in nanoelectronics, optoelectronics, and catalysis.[3]

Raman spectroscopy is a powerful, non-destructive optical technique used to probe the vibrational modes of a material's crystal lattice.[4][5] It provides a rapid and sensitive method for characterizing 2D materials like PtS2. This application note provides a detailed protocol for the characterization of PtS2, focusing on identifying its layer thickness, crystal quality, and response to external factors like temperature.

2. Principle

Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser source.[5] When photons interact with the PtS2 lattice, they can excite vibrational modes (phonons), resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the specific vibrational frequencies of the material's bonds.

For 1T phase PtS2, the primary Raman-active modes are:

  • E¹g: This mode corresponds to the in-plane vibration of platinum (Pt) and sulfur (S) atoms moving in opposite directions.[2]

  • A¹g: This mode represents the out-of-plane vibrations of S atoms.[2] In layered PtS2, there are two notable A¹g modes. The A¹g¹ mode is associated with interlayer vibrations and is sensitive to the number of layers, while the A¹g² mode is a higher-frequency out-of-plane vibration.[2]

The number of active Raman peaks, their positions, and their relative intensities provide a structural fingerprint that can be used to determine the thickness and quality of the PtS2 sample.[6]

3. Experimental Protocol

This section outlines the procedure for preparing PtS2 samples and performing Raman spectroscopy measurements.

3.1. Sample Preparation

Consistent and reliable Raman characterization begins with proper sample preparation. PtS2 can be synthesized or prepared on a suitable substrate, typically silicon with a silicon dioxide layer (SiO2/Si), which provides good optical contrast and a relatively flat, Raman-inactive background.

  • Mechanical Exfoliation: Few-layer PtS2 flakes can be mechanically exfoliated from bulk PtS2 crystals using the "Scotch tape" method and transferred onto a SiO2/Si substrate.[2] This method is ideal for fundamental studies of pristine, high-quality flakes.

  • Chemical Vapor Deposition (CVD): Large-area, few-layer PtS2 films can be grown directly on a substrate by reacting a platinum source (e.g., a thin Pt film) with a sulfur precursor at high temperatures.[1][7]

  • Substrate Cleaning: Ensure the SiO2/Si substrate is thoroughly cleaned before sample transfer or growth to remove organic residues and particulates. A standard cleaning procedure involves sonication in acetone, followed by isopropanol, and drying with a stream of nitrogen gas.

3.2. Raman Spectroscopy Measurement

Measurements should be performed using a confocal Raman microscope system.

  • System Calibration: Calibrate the spectrometer using the Raman peak of a standard silicon wafer, which is located at approximately 520.7 cm⁻¹. This ensures the accuracy of the measured Raman shifts.

  • Sample Placement: Place the PtS2 sample on the microscope stage and bring the material into focus using a high-magnification objective (e.g., 50x or 100x).

  • Instrumentation Setup:

    • Excitation Laser: A 532 nm laser is commonly used for PtS2 characterization.[1][2]

    • Laser Power: Use a low laser power (typically < 1 mW) to avoid laser-induced heating, which can cause an artificial red-shifting of the Raman peaks.[6]

    • Grating: Employ a high-resolution grating (e.g., 1800 lines/mm) to achieve good spectral resolution for accurately determining peak positions.[3]

    • Acquisition Parameters: Set an appropriate acquisition time (e.g., 10-60 seconds) and number of accumulations (e.g., 3-5) to obtain a high signal-to-noise ratio.

  • Data Acquisition: Collect the Raman spectrum from the desired location on the PtS2 sample. It is advisable to collect spectra from multiple points to assess the uniformity of the sample.

4. Data Presentation and Analysis

4.1. Spectral Processing

The raw Raman data should be processed to ensure accurate analysis.

  • Baseline Correction: A baseline subtraction is often necessary to remove background fluorescence signals.[8]

  • Peak Fitting: The E¹g and A¹g peaks in the spectrum should be fitted using a Lorentzian function to precisely determine their peak position (center wavelength), full width at half maximum (FWHM), and intensity.[9] The FWHM provides information about the crystal quality of the material.

4.2. Quantitative Data Summary

The key quantitative data extracted from the Raman spectra of PtS2 are summarized in the tables below.

Table 1: Layer-Dependent Raman Peak Positions of PtS2

Number of LayersModeTypical Peak Position (cm⁻¹)Reference
4-6 LayersA¹g¹Present (Position varies)[2]
4-6 LayersE¹g~307[2]
4-6 LayersA¹g²~340[2]
Bulk / Multi-layerA¹g¹Absent or not clearly visible[2]
Bulk / Multi-layerE¹g~307[2]
Bulk / Multi-layerA¹g²~340[2]

Note: The A¹g¹ mode, representing interlayer vibrations, is a key indicator of few-layer PtS2 and is typically absent in bulk samples.[2]

Table 2: Temperature Dependence of Raman Modes in Few-Layer PtS2

ModeTemperature ChangeEffect on Peak PositionUnderlying Mechanism
E¹gIncrease (e.g., 80 K to 298 K)Linear Red-shift (Softening)Anharmonic effects and phonon-phonon interactions[9]
A¹g²Increase (e.g., 80 K to 298 K)Linear Red-shift (Softening)Anharmonic effects and phonon-phonon interactions[9][10]

Note: The linear softening of Raman modes with increasing temperature is a characteristic behavior of 2D materials and can be used to study thermal properties and electron-phonon coupling.[9][10]

5. Visualization of Experimental Workflow

The logical flow of the characterization process is illustrated below.

G cluster_prep Sample Preparation cluster_raman Raman Measurement cluster_analysis Data Analysis & Interpretation Synthesis Synthesis / Exfoliation (e.g., CVD or Mechanical Cleavage) Transfer Transfer to Substrate (SiO2/Si) Synthesis->Transfer Setup System Setup & Calibration (532 nm laser, low power) Transfer->Setup Acquisition Data Acquisition (Collect Spectra) Setup->Acquisition Processing Spectral Processing (Baseline Correction) Acquisition->Processing Fitting Peak Fitting (Lorentzian Function) Processing->Fitting Interpretation Interpretation (Layer Number, Quality, Strain) Fitting->Interpretation

Caption: Experimental workflow for PtS2 characterization via Raman spectroscopy.

Raman spectroscopy is an indispensable, rapid, and non-destructive technique for the characterization of PtS2. By analyzing the position, intensity, and number of the characteristic E¹g and A¹g vibrational modes, researchers can effectively determine key material properties such as layer thickness, crystalline quality, and the effects of temperature. The protocols and data presented in this note serve as a comprehensive guide for scientists utilizing Raman spectroscopy to advance research and development involving PtS2.

References

Application Note: X-ray Photoelectron Spectroscopy (XPS) of Platinum Disulfide (PtS₂) Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science, nanoelectronics, and catalysis.

Introduction: Platinum disulfide (PtS₂), a group-10 transition metal dichalcogenide (TMDC), has garnered significant interest for its unique layer-dependent electronic properties, high carrier mobility, and potential applications in nanoelectronics and optoelectronics.[1][2] X-ray Photoelectron Spectroscopy (XPS) is an indispensable, surface-sensitive analytical technique used to investigate the elemental composition, chemical purity, and electronic states of PtS₂ thin films.[3][4] This document provides detailed protocols for the synthesis and XPS analysis of PtS₂ films, guiding researchers in obtaining and interpreting high-quality data.

Core Principles of XPS: XPS is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays (typically Al Kα or Mg Kα), causing the emission of core-level electrons.[4][5] The kinetic energy (KE) of these photoelectrons is measured by a detector. The binding energy (BE) of an electron, which is characteristic of the element and its chemical environment, is then calculated using the equation:

BE = hν - KE - Φ

where hν is the energy of the X-ray photons and Φ is the work function of the spectrometer.[5] Because the escape depth of photoelectrons is limited to the top few nanometers, XPS is an ideal technique for surface analysis.[3][4]

Experimental Protocols

Protocol 1: Synthesis of PtS₂ Films via Chemical Vapor Deposition (CVD)

This protocol describes a common method for synthesizing large-area, few-layer PtS₂ films by the direct sulfurization of a pre-deposited platinum film.[1][6]

Methodology:

  • Substrate Preparation:

    • Begin with a Si substrate with a 300 nm thermally grown SiO₂ layer.

    • Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Platinum Deposition:

    • Deposit a thin (e.g., 3-5 nm) layer of platinum onto the cleaned SiO₂/Si substrate using a sputtering system like the Kurt J. Lesker PVD 75.[1]

  • Sulfurization Process:

    • Place the Pt-coated substrate in the center (zone 2) of a two-zone tube furnace.

    • Place sulfur powder in a crucible at the upstream, low-temperature region (zone 1).

    • Evacuate the furnace tube to a base pressure (e.g., 10⁻² Pa).

    • Heat zone 1 to ~180-200°C to generate sulfur vapor and heat zone 2 to ~400-500°C for the sulfurization reaction.

    • Maintain the reaction for a set duration (e.g., 1-2 hours) under a controlled pressure, which is a key factor for achieving high-quality PtS₂.[1][6]

    • After the reaction, cool the furnace naturally to room temperature before removing the sample.

Protocol 2: XPS Data Acquisition

This protocol outlines the steps for acquiring XPS data from synthesized PtS₂ films.

Methodology:

  • Sample Preparation:

    • Mount the PtS₂ film sample onto a standard XPS sample holder using conductive carbon tape to minimize charging effects.[3]

    • Load the sample into the XPS instrument's introduction chamber and pump down to high vacuum.

  • Instrument Setup:

    • Transfer the sample to the ultra-high vacuum (UHV) analysis chamber (pressure <10⁻⁹ Torr).[7]

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Position the sample for analysis, ensuring the desired area is targeted.

  • Data Collection:

    • Survey Scan: Perform a survey scan over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.[8]

    • High-Resolution Scans: Acquire high-resolution spectra for the regions of interest:

      • Pt 4f

      • S 2p

      • C 1s (for adventitious carbon reference)

      • O 1s (to check for oxidation/contamination)

    • Use a smaller pass energy for high-resolution scans to achieve better energy resolution.

Protocol 3: XPS Data Analysis and Interpretation

This protocol details the process of analyzing the acquired XPS data to determine chemical states and composition.

Methodology:

  • Energy Calibration:

    • Calibrate the binding energy scale of all spectra by setting the adventitious C 1s peak to 284.6 eV or 284.8 eV.[9] This corrects for any sample charging.

  • Peak Fitting (Deconvolution):

    • Use specialized software to process the high-resolution spectra.

    • Apply a Shirley-type background subtraction to each spectrum.[10]

    • Fit the peaks using a combination of Gaussian-Lorentzian functions.

    • For the Pt 4f and S 2p regions, fit the spectra with spin-orbit split doublets (4f₇/₂ and 4f₅/₂, and 2p₃/₂ and 2p₁/₂, respectively). Constrain the area ratio and energy separation of the doublets according to theoretical values (e.g., Pt 4f₅/₂ : Pt 4f₇/₂ area ratio ≈ 0.75, separation ≈ 3.35 eV).[11][12]

  • Chemical State Identification:

    • Identify the chemical states by comparing the binding energies of the fitted peaks to established literature values (see Table 1). The presence of multiple doublets in a single high-resolution spectrum indicates multiple chemical states (e.g., PtS₂ and PtS).[13]

  • Quantitative Analysis:

    • Determine the atomic concentrations of the elements from the integrated peak areas of the high-resolution spectra.

    • Correct the peak areas using the appropriate relative sensitivity factors (RSFs) for your instrument.[14]

    • Calculate the S/Pt ratio to verify the stoichiometry of the PtS₂ film.[15]

Data Presentation

Quantitative data from XPS analysis is crucial for confirming the successful synthesis of PtS₂. The table below summarizes the characteristic binding energies for platinum and sulfur species.

Chemical StateCore LevelBinding Energy (eV)Reference(s)
Pt Metal (Pt⁰) Pt 4f₇/₂71.0 - 71.2[11][12]
Pt 4f₅/₂74.3 - 74.5[11][12]
PtS (Pt²⁺) Pt 4f₇/₂72.3 - 72.7[13]
Pt 4f₅/₂75.6 - 76.2[13]
PtS₂ (Pt⁴⁺) Pt 4f₇/₂73.8 - 74.0[13]
Pt 4f₅/₂77.1 - 77.3[13]
Sulfide (in PtS₂) S 2p₃/₂~162.8[9]
S 2p₁/₂~164.0[9]

Note: Binding energies can vary slightly depending on instrument calibration, film thickness, and substrate interactions.

Visualizations

Diagrams help visualize the experimental and analytical workflows.

G cluster_synthesis PtS₂ Film Synthesis cluster_xps XPS Analysis cluster_data Data Interpretation sub Substrate Preparation pt_dep Pt Film Deposition sub->pt_dep sulf Sulfurization (CVD) pt_dep->sulf sample_prep Sample Mounting sulf->sample_prep Synthesized Film survey Survey Scan sample_prep->survey hr_scan High-Resolution Scans survey->hr_scan calib Energy Calibration hr_scan->calib Raw Data fit Peak Fitting & Deconvolution calib->fit quant Compositional Quantification fit->quant final final quant->final Final Report: Stoichiometry & Chemical States G cluster_states Identified Chemical States survey Survey Scan Spectrum elements Identify Elements: Pt, S, C, O survey->elements hr_pt High-Resolution Pt 4f Scan elements->hr_pt hr_s High-Resolution S 2p Scan elements->hr_s decon Deconvolution (Peak Fitting) hr_pt->decon pt0 Pt Metal (Pt⁰) decon->pt0 pt2 PtS (Pt²⁺) decon->pt2 pt4 PtS₂ (Pt⁴⁺) decon->pt4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stoichiometry during the synthesis of Platinum Disulfide (PtS₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product contains a mix of PtS₂ and PtS, or even elemental Pt. How can I achieve a pure PtS₂ phase?

Answer: The formation of off-stoichiometric phases like Platinum Monosulfide (PtS) or the presence of unreacted Platinum (Pt) is a common issue, often stemming from insufficient sulfurization.[1][2] The key factor to control is the sulfur vapor pressure during the reaction.

  • Problem: Low sulfur vapor pressure is inadequate to fully convert the Pt precursor to the thermodynamically less stable PtS₂ phase, leading to the formation of the more stable PtS or incomplete reaction.[2]

  • Solution: Increase the reaction pressure within the chemical vapor deposition (CVD) chamber. Studies have shown that higher pressures are necessary to facilitate the complete reaction between Pt and S to form stoichiometric PtS₂.[1][3] For instance, increasing the pressure from 10 Pa to 280 Pa has been demonstrated to successfully convert a mix of PtS and PtS₂ into a film with a Pt/S ratio of 1:1.87, which is very close to the ideal stoichiometry.[1]

Question 2: Characterization suggests my PtS₂ sample has a high density of sulfur vacancies. What causes this and how can it be fixed?

Answer: Sulfur vacancies are point defects that can significantly alter the electronic and optical properties of PtS₂.[4][5] They typically form under conditions of high temperature and insufficient sulfur vapor, especially during the cooling phase of the synthesis.

  • Problem: At high synthesis temperatures (e.g., 800°C), sulfur can desorb from the lattice. If the cooling process is too fast or occurs in a low-sulfur environment, these vacancies are "frozen" into the crystal structure.

  • Solution:

    • Controlled Cooling: Ensure a sufficient sulfur vapor pressure is maintained during the cooling down phase after the synthesis is complete. This allows sulfur atoms to re-incorporate into the lattice, filling any vacancies that may have formed.

    • Post-Annealing: If vacancies are detected after synthesis, you can perform a post-annealing step. This involves heating the sample again in a sulfur-rich atmosphere to repair the lattice.[4]

Question 3: The morphology of my synthesized PtS₂ film is non-uniform, with inconsistent thickness. What parameters should I check?

Answer: Film uniformity is critical for device fabrication and reliable characterization. Inconsistency often points to issues with the initial Pt precursor film or temperature gradients within the reactor.

  • Problem: A non-uniform or rough pre-deposited Pt film will lead to a non-uniform PtS₂ film after sulfurization. Additionally, temperature variations across the substrate can cause different reaction rates, leading to thickness variations.[6]

  • Solution:

    • High-Quality Pt Deposition: Ensure the initial Pt film, typically deposited via sputtering or e-beam evaporation, is smooth, uniform, and has good adhesion to the substrate.[6]

    • Optimize Temperature Profile: Calibrate your CVD furnace to ensure a uniform temperature zone across the entire substrate area. Place the substrate in the center of the heating zone to minimize thermal gradients.[7]

    • Carrier Gas Flow: Optimize the flow rate of the carrier gas (e.g., Argon) to ensure a consistent and uniform delivery of sulfur vapor to the substrate surface.

Question 4: How do I accurately confirm the stoichiometry of my PtS₂ sample?

Answer: A multi-technique approach is recommended for reliable characterization.

  • X-ray Photoelectron Spectroscopy (XPS): This is the most direct method for determining chemical composition and bonding states. For stoichiometric PtS₂, the Pt 4f core level spectra should show peaks at approximately 73.3 eV (Pt 4f₇/₂) and 76.7 eV (Pt 4f₅/₂). The S 2p spectra will show peaks around 164.0 eV (S 2p₃/₂) and 165.2 eV (S 2p₁/₂).[1] By calculating the area under these peaks, you can determine the atomic ratio of Pt to S.[1] The presence of other peaks can indicate PtS or elemental Pt.[1]

  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of the material and can distinguish between different phases. PtS₂ typically exhibits two characteristic Raman peaks: the in-plane E¹g mode and the out-of-plane A¹g mode.[8] The positions and relative intensities of these peaks can provide information about the layer thickness and quality of the crystal.

  • X-ray Diffraction (XRD): XRD patterns can confirm the crystal structure. For PtS₂, you should observe peaks corresponding to the (001), (002), (003), and (004) crystal orientations of the 1T phase.[8]

Experimental Protocols & Data

Detailed Protocol: PtS₂ Synthesis via Thermal-Assisted Conversion (CVD)

This protocol describes a common method for synthesizing few-layer PtS₂ films by the direct sulfurization of a pre-deposited Pt film in a two-zone tube furnace.[1][9]

  • Substrate Preparation:

    • Begin with a Si substrate coated with a 300 nm layer of SiO₂.

    • Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath.

    • Dry the substrate with a nitrogen gun.

  • Platinum Deposition:

    • Deposit a thin film of Platinum (e.g., 3-5 nm) onto the cleaned SiO₂/Si substrate using a method like magnetron sputtering or e-beam evaporation.[6]

  • CVD Furnace Setup:

    • Place the Pt-coated substrate in the center of the second heating zone of a CVD furnace.

    • Place a crucible containing high-purity sulfur powder (e.g., 3 g, 99.999%) in the first, upstream heating zone, approximately 20 cm away from the substrate.[1]

  • Sulfurization Process:

    • Evacuate the chamber to a base pressure of ~0.5 Pa.[1]

    • Introduce a carrier gas, such as Argon (Ar), at a flow rate of 10 sccm.

    • Simultaneously ramp the temperatures of the two zones. Heat the sulfur zone to 280°C and the substrate zone to 800°C.[3]

    • Once the substrate reaches the target temperature, adjust the vacuum pumping valve to increase and maintain the chamber pressure at the desired level (e.g., 280 Pa) to provide a high sulfur vapor pressure.[3]

    • Hold these conditions for a reaction time of 60 minutes.[3]

  • Cooling:

    • After the reaction, turn off the heaters and allow the furnace to cool down naturally to room temperature. Maintain a positive pressure with Ar flow during cooling to prevent oxygen contamination and suppress sulfur vacancy formation.

Summary of Key Synthesis Parameters

The table below summarizes critical parameters and their impact on achieving stoichiometric PtS₂ based on experimental findings.

ParameterRecommended ValueExpected OutcomeTroubleshooting for Off-Stoichiometry
Substrate Temperature 550 - 800 °C[3][8]Promotes reaction kinetics and crystallinity.If temperature is too low, reaction may be incomplete. If too high, may promote sulfur desorption.
Sulfur Source Temp. 280 °C[3]Ensures sufficient sulfur vapor generation.Increase temperature if sulfur supply is insufficient.
Reaction Pressure > 10 Pa, ideally ~280 Pa[1][3]High pressure is crucial for full sulfurization to PtS₂.This is the most critical parameter. Low pressure (<10 Pa) often results in PtS or a Pt/PtS/PtS₂ mix. Increase pressure to favor PtS₂ formation.[1]
Pt Film Thickness 1 - 5 nmDetermines the thickness of the resulting PtS₂ film.Thicker Pt films may require longer reaction times or higher sulfur pressure for full conversion.[6]
Reaction Time 60 - 120 minutes[3][8]Allows for complete diffusion and reaction.Insufficient time can lead to incomplete conversion. Extending time beyond 120 min may not significantly improve quality.[8]

Visualizations

Experimental Workflow for PtS₂ Synthesis

G sub_prep Substrate Cleaning (SiO2/Si) pt_dep Pt Film Deposition (Sputtering) sub_prep->pt_dep setup CVD Furnace Setup (Substrate & Sulfur Loading) pt_dep->setup pump Evacuate Chamber (~0.5 Pa) setup->pump heat Ramp Temperature (Substrate: 800°C, S: 280°C) pump->heat react Sulfurization Reaction (High Pressure, ~280 Pa) heat->react cool Cool Down (Under Ar Atmosphere) react->cool char Characterization (XPS, Raman, XRD) cool->char

Caption: Workflow for PtS₂ synthesis via CVD.

Troubleshooting Logic for Stoichiometry Control

Caption: Troubleshooting decision tree for PtS₂ synthesis.

References

Technical Support Center: Optimizing Growth Parameters for Large-Area PtS2 Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of large-area Platinum Disulfide (PtS2) films.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing large-area PtS2 films?

A1: The most prevalent methods for growing large-area PtS2 films are Chemical Vapor Deposition (CVD) and a variant known as Thermally Assisted Conversion (TAC). Both methods offer scalability and control over film thickness. The TAC process, which involves the direct sulfurization or selenization of a pre-deposited platinum film, is often highlighted for its simplicity and reliability in achieving wafer-scale 2D films.[1]

Q2: What are the key parameters to control during the CVD/TAC growth of PtS2?

A2: Successful synthesis of high-quality PtS2 films depends on the precise control of several experimental parameters. These include the thickness of the pre-deposited platinum film, the sulfurization/selenization temperature, the reaction pressure, the flow rate of the carrier gas, and the duration of the growth process.[1][2][3] The partial pressure of sulfur during the CVD process is particularly critical for the formation of high-quality crystalline PtS2 films.[3]

Q3: How can I characterize the quality of my synthesized PtS2 films?

A3: A combination of characterization techniques is typically employed to assess the quality of PtS2 films. Atomic Force Microscopy (AFM) is used to determine the film thickness and surface roughness.[2][3] Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are essential for confirming the chemical composition and stoichiometry of the film, distinguishing between PtS2 and other platinum sulfide (B99878) phases like PtS.[2][3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Film Quality (e.g., high defect density, non-uniformity) - Incorrect growth temperature or pressure.- Inadequate precursor supply or non-uniform precursor vapor.- Substrate contamination or incompatibility.- Optimize the sulfurization temperature and pressure. Higher pressures can promote the reaction between platinum and sulfur.[2][3]- Ensure a consistent and sufficient supply of the sulfur precursor.- Thoroughly clean the substrate prior to platinum deposition. Consider using substrates known for good catalytic activity if applicable.[4]
Formation of undesired PtS phase - Insufficient sulfur precursor or low sulfur partial pressure.- Sub-optimal reaction temperature.- Increase the amount of sulfur precursor to ensure a sulfur-rich environment.- Adjust the sulfurization temperature. The formation of PtS versus PtS2 is temperature-dependent.
Poor Adhesion of the Film to the Substrate - Surface contamination on the substrate.- Inadequate substrate preparation.- Implement a rigorous substrate cleaning procedure, which may include plasma or UV irradiation to remove organic residues.- Ensure the substrate surface is smooth and free of defects before platinum deposition.
Non-uniform Film Thickness - Inconsistent thickness of the pre-deposited platinum film.- Non-uniform temperature distribution across the substrate.- Improper gas flow dynamics within the reaction chamber.- Optimize the platinum sputtering or evaporation process to achieve a uniform initial film.- Ensure the substrate is placed in a region of the furnace with a stable and uniform temperature profile.- Adjust the carrier gas flow rate and the position of the substrate within the reactor to promote uniform precursor distribution.
Particle Contamination on the Film Surface - Contaminated precursors or carrier gases.- Particulates originating from the reactor walls or sample holder.- Use high-purity precursors and carrier gases.- Regularly clean the CVD reaction tube and all components that are exposed to the growth environment.

Experimental Protocols

Protocol 1: Chemical Vapor Deposition (CVD) of Few-Layer PtS2 Films

This protocol is adapted from the direct sulfurization method of pre-deposited platinum films.[3]

1. Substrate Preparation:

  • Begin with a Si substrate with a 300 nm SiO2 layer.

  • Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 10 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

2. Platinum Film Deposition:

  • Deposit a thin film of platinum onto the cleaned SiO2/Si substrate using e-beam evaporation or magnetron sputtering. The thickness of the Pt film will determine the final thickness of the PtS2 film.

3. CVD Growth:

  • Place the Pt-coated substrate in the center of a two-zone tube furnace.

  • Position a crucible containing sulfur powder (99.99% purity) in the upstream zone of the furnace.

  • Purge the furnace with a high flow of Ar gas to remove any residual air and moisture.

  • Heat the sulfur zone to 280 °C and the substrate zone to 800 °C under a controlled flow of Ar carrier gas (e.g., 10 sccm).[3]

  • Once the substrate reaches the target temperature, adjust the pressure inside the chamber (e.g., to 280 Pa) to increase the sulfur vapor pressure.[3]

  • Maintain the growth conditions for a set duration (e.g., 60 minutes).

  • After the growth period, turn off the heaters and allow the furnace to cool down naturally to room temperature under the Ar flow.

Protocol 2: Thermally Assisted Conversion (TAC) of Pt to PtS2

This protocol is a variation of the CVD method, focusing on the direct conversion of a platinum film in a sulfur-rich atmosphere.

1. Substrate and Platinum Preparation:

  • Follow steps 1 and 2 from the CVD protocol above.

2. Thermal Conversion:

  • Place the Pt-coated substrate in the downstream heating zone of a two-zone tube furnace.

  • Place a container with sulfur powder in the upstream heating zone.

  • Purge the system with an inert gas (e.g., Ar) to create an inert atmosphere.

  • Heat the sulfur zone to a temperature that ensures a steady supply of sulfur vapor (e.g., 280 °C).[5]

  • Heat the substrate zone to the desired conversion temperature (e.g., 500-800 °C).[3][5]

  • Maintain these temperatures for a specific duration to allow for the complete conversion of the Pt film to PtS2.

  • After the conversion, cool the furnace to room temperature under the inert gas flow.

Quantitative Data on Growth Parameters

Parameter Value/Range Effect on Film Quality Reference
Substrate Temperature 500 - 800 °CHigher temperatures generally promote the reaction between Pt and S. Crystal size may increase with temperature.[6]
Sulfur Temperature ~280 °CDetermines the sulfur vapor pressure.[3]
Reaction Pressure 10 Pa - 280 PaHigher pressure is often necessary to induce the reaction and form stoichiometric PtS2.[3][3]
Carrier Gas Flow Rate (Ar) 10 - 150 sccmAffects the transport of sulfur vapor to the substrate and can influence film uniformity.[3]
Initial Pt Film Thickness 1 - 10 nmDirectly influences the final thickness of the PtS2 film.
Growth/Conversion Time 60 - 120 minutesLonger times can lead to larger crystal domains, but may not significantly increase the overall size after a certain point.[6]

Visualizations: Experimental Workflow and Application in Biosensing

experimental_workflow Experimental Workflow for PtS2 Film Synthesis and Characterization cluster_prep Substrate Preparation cluster_dep Pt Deposition cluster_growth CVD/TAC Growth cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry Drying (Nitrogen Gas) sub_clean->sub_dry pt_dep Platinum Film Deposition (Sputtering or E-beam Evaporation) sub_dry->pt_dep furnace_setup Furnace Setup (Substrate and Sulfur Placement) pt_dep->furnace_setup purge Inert Gas Purge (Ar) furnace_setup->purge heating Heating (Sulfur and Substrate Zones) purge->heating growth Growth/Conversion (Controlled Temp, Pressure, Time) heating->growth cooling Cool Down growth->cooling afm AFM (Thickness, Roughness) cooling->afm raman Raman Spectroscopy (Composition, Quality) cooling->raman xps XPS (Stoichiometry, Bonding) cooling->xps

A flowchart of the PtS2 synthesis and characterization process.

biosensing_pathway Representative EGFR Signaling Pathway for a PtS2-Based Biosensor cluster_sensor PtS2 Biosensor cluster_cell Cancer Cell pts2_surface PtS2 Nanosheet antibody Anti-EGFR Antibody egfr EGFR antibody->egfr Binding Event (Detection) ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

References

Platinum Disulfide (PtS2) Surface Passivation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on passivation techniques for Platinum Disulfide (PtS2) surfaces. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the stability and performance of your PtS2-based devices.

Frequently Asked Questions (FAQs)

Q1: Is passivation necessary for PtS2 surfaces?

A1: While PtS2 is known for its relatively high stability in ambient conditions compared to other transition metal dichalcogenides (TMDs), passivation is often beneficial.[1][2] Surface defects, such as sulfur vacancies, are intrinsically present and can act as charge traps, degrading the electronic and optoelectronic performance of devices.[3][4] Passivation can mitigate these effects, leading to improved device performance and long-term stability.

Q2: What are the common signs of PtS2 surface degradation or defect-related issues?

A2: Common indicators include:

  • A decrease in the on/off ratio of field-effect transistors (FETs).

  • Reduced carrier mobility.

  • Increased hysteresis in the transfer characteristics of FETs.

  • Lowered photoluminescence quantum yield.

  • Changes in the material's conductive behavior, sometimes observed as a shift in the threshold voltage.

Q3: What are the most common passivation strategies for 2D materials like PtS2?

A3: The most prevalent and effective methods, largely adapted from studies on other TMDs, include:

  • Dielectric Encapsulation: Depositing a thin layer of a dielectric material, such as Aluminum Oxide (Al2O3) or Hafnium Oxide (HfO2), using Atomic Layer Deposition (ALD). This physically protects the PtS2 surface and can also provide a positive field-effect passivation.

  • Chemical Passivation: Treating the surface with chemical agents that can "heal" or passivate defects. For instance, treatments involving thiols or sulfides followed by a Lewis acid have shown success in passivating sulfur vacancies in other TMDs.[5]

  • Surface Functionalization: Modifying the surface with specific organic molecules to alter its electronic properties and enhance stability.[6][7]

Q4: How do I choose the right passivation technique for my experiment?

A4: The choice depends on your specific application and available resources.

  • For electronic devices requiring high stability and performance (e.g., FETs), ALD encapsulation with Al2O3 or HfO2 is a robust option.

  • For optoelectronic applications where preserving the light-matter interaction is crucial, a very thin passivation layer or a carefully selected chemical treatment would be more appropriate.

  • If the primary goal is to mitigate sulfur vacancies, a targeted chemical passivation approach may be the most effective.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Degradation of Device Performance in Air Surface oxidation or adsorption of atmospheric species (e.g., water, oxygen) on defect sites.Encapsulate the device with a dielectric layer like Al2O3 or HfO2 using Atomic Layer Deposition (ALD). See Experimental Protocol 1 .
High Hysteresis in FET Transfer Curve Charge trapping at the PtS2/substrate interface or within the PtS2 layer due to surface defects.1. Attempt a chemical passivation to reduce defect density. See Experimental Protocol 2 . 2. Use a capping layer (e.g., ALD-grown dielectric) to minimize interaction with adsorbates.
Low Carrier Mobility Scattering from charged impurities or surface defects.1. Anneal the sample in an inert atmosphere (e.g., Ar or N2) to remove adsorbed impurities before passivation. 2. Apply a high-k dielectric encapsulation (e.g., HfO2) which can screen Coulomb scattering.[8]
Inconsistent Device-to-Device Performance Non-uniformity of the PtS2 film or inconsistent passivation layer quality.1. Optimize the growth parameters of PtS2 for better uniformity.[9][10] 2. Ensure a conformal and uniform passivation layer by optimizing ALD process parameters (e.g., precursor pulse/purge times, temperature).

Quantitative Data on Passivation Effects

The following table summarizes the expected improvements in the performance of TMD-based field-effect transistors after passivation. While direct data for PtS2 is limited, these values from analogous 2D materials illustrate the potential benefits of passivation.

Parameter Without Passivation (Typical) With Al2O3/HfO2 Passivation (Expected)
Carrier Mobility (cm²/V·s) 1 - 2020 - 100+
On/Off Current Ratio 10³ - 10⁵10⁶ - 10⁸
Subthreshold Swing (mV/dec) 150 - 30070 - 120
Hysteresis (V) 0.5 - 5< 0.2

Note: Data is representative and compiled from studies on various 2D material systems. Actual results for PtS2 may vary.

Experimental Protocols

Experimental Protocol 1: Al2O3 Encapsulation using Atomic Layer Deposition (ALD)

This protocol describes a typical process for encapsulating a PtS2 device with Aluminum Oxide (Al2O3).

  • Substrate Preparation:

    • Fabricate the PtS2 device on a suitable substrate (e.g., SiO2/Si).

    • Clean the substrate with acetone, isopropanol, and deionized water, followed by drying with N2 gas.

    • Perform a low-temperature anneal (e.g., 150-200 °C) in a high vacuum or inert atmosphere to remove any adsorbed moisture or solvents.

  • ALD Process:

    • Transfer the substrate into the ALD reaction chamber.

    • Set the chamber temperature to a suitable value for Al2O3 deposition (e.g., 200-250 °C).

    • Use Trimethylaluminum (TMA) as the aluminum precursor and H2O as the oxygen precursor.

    • A typical ALD cycle consists of:

      • TMA pulse (e.g., 0.02 s)

      • N2 purge (e.g., 5 s)

      • H2O pulse (e.g., 0.02 s)

      • N2 purge (e.g., 5 s)

    • Repeat the cycle until the desired Al2O3 thickness is achieved (e.g., 100-200 cycles for a 10-20 nm film).

  • Post-Deposition Annealing (Optional):

    • Anneal the encapsulated device in an N2 or forming gas environment at 200-300 °C to improve the quality of the dielectric and the interface.

Experimental Protocol 2: Chemical Passivation of Sulfur Vacancies (Adapted from MoS2)

This protocol is an adaptation of a two-step method for passivating sulfur vacancies.

  • Thiol Treatment:

    • Prepare a solution of a suitable thiol, for example, (3-mercaptopropyl)trimethoxysilane (B106455) (MPS), in a solvent like toluene.

    • Immerse the PtS2 substrate in the solution for a specified duration (e.g., 12-24 hours) at room temperature in an inert atmosphere (e.g., inside a glovebox). This allows the thiol molecules to bond with the sulfur vacancies.

  • Lewis Acid Treatment:

    • After the thiol treatment, rinse the substrate thoroughly with the solvent (toluene) to remove any excess, unreacted molecules.

    • Prepare a solution of a Lewis acid, such as bis(trifluoromethane)sulfonimide (TFSI), in a solvent like acetonitrile.

    • Immerse the substrate in the Lewis acid solution for a shorter period (e.g., 10-20 minutes). This step helps to remove excess electrons and further improve the electronic properties.[5]

  • Final Rinse and Dry:

    • Rinse the substrate with the solvent (acetonitrile) and then with isopropanol.

    • Gently dry the substrate with a stream of N2 gas.

Visualizations

Passivation_Workflow cluster_prep Device Preparation cluster_passivation Passivation Step cluster_post Post-Treatment A Fabricate PtS2 Device B Solvent Clean (Acetone, IPA, DI Water) A->B C N2 Dry B->C D Pre-passivation Anneal (Vacuum or Inert Gas) C->D E Passivation Process (e.g., ALD Encapsulation) D->E F Post-passivation Anneal (Optional) E->F G Device Characterization F->G

Caption: General experimental workflow for PtS2 surface passivation.

Troubleshooting_Tree Start Device performance degraded? CheckEnv Is the device exposed to air? Start->CheckEnv Yes Encapsulate Action: Encapsulate with ALD Al2O3 or HfO2 CheckEnv->Encapsulate Yes CheckHysteresis Is there high hysteresis? CheckEnv->CheckHysteresis No End Re-characterize device Encapsulate->End ChemPassivate Action: Perform chemical passivation for defects CheckHysteresis->ChemPassivate Yes CheckMobility Is carrier mobility low? CheckHysteresis->CheckMobility No ChemPassivate->End AnnealAndScreen Action: Anneal and use high-k dielectric CheckMobility->AnnealAndScreen Yes CheckMobility->End No AnnealAndScreen->End

Caption: Troubleshooting flowchart for PtS2 device issues.

References

Platinum Disulfide (PtS2) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Platinum Disulfide (PtS2). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling, stability, and characterization of PtS2.

Frequently Asked Questions (FAQs)

Q1: My PtS2 sample appears to be degrading. What are the common degradation mechanisms?

A1: While PtS2 is known for its relatively high stability compared to other 2D transition metal dichalcogenides (TMDCs), it can still degrade under certain conditions.[1][2] The primary degradation mechanisms are:

  • Oxidation: In the presence of oxygen, especially at elevated temperatures or under high humidity, PtS2 can oxidize to form platinum oxides (e.g., PtO2) and sulfur oxides.

  • Thermal Decomposition: At high temperatures, PtS2 can decompose into its more stable monosulfide form (PtS) or into its constituent elements.

  • Photodegradation: Exposure to high-energy light, such as UV radiation, can potentially induce degradation over time.

Q2: I'm observing a change in the Raman spectrum of my PtS2 sample over time. What could be the cause?

A2: A change in the Raman spectrum is a strong indicator of a structural or chemical modification in your PtS2 sample. This could be due to:

  • Surface Oxidation: The formation of a thin oxide layer can alter the vibrational modes of the material, leading to shifts in Raman peak positions or the appearance of new peaks.

  • Phase Transformation: The conversion of PtS2 to the more stable PtS phase is a common issue, particularly during synthesis or upon annealing.[3][4][5] This will result in a different Raman signature.

  • Sample Contamination: Adsorption of molecules from the ambient environment can also affect the Raman spectrum.

Q3: What is the expected thermal stability of PtS2 in an inert atmosphere?

A3: The thermal stability of PtS2 can be influenced by factors such as the crystallinity and thickness of the material. Generally, PtS2 is considered to be stable at moderate temperatures. Studies have investigated the thermal stability of similar transition metal dichalcogenides up to 400°C in air.[6] For detailed thermal analysis, it is recommended to perform thermogravimetric analysis (TGA) on your specific sample.

Q4: How can I minimize the degradation of my PtS2 samples during storage and experiments?

A4: To ensure the longevity and integrity of your PtS2 samples, consider the following best practices:

  • Inert Atmosphere Storage: Store samples in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

  • Controlled Experimental Environment: Whenever possible, conduct experiments in a controlled environment with low oxygen and humidity levels.

  • Avoid High Temperatures: Unless required for a specific process, avoid exposing the samples to unnecessarily high temperatures.

  • Minimize Light Exposure: Store samples in the dark to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with PtS2.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step 1: Characterize your sample before and after the experiment using techniques like Raman spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to check for signs of oxidation or phase change.

    • Troubleshooting Step 2: If degradation is confirmed, review your experimental and storage conditions. Ensure an inert environment is maintained.

  • Possible Cause 2: Presence of PtS phase.

    • Troubleshooting Step 1: The synthesis of pure PtS2 can be challenging, and the presence of the more stable PtS phase is a common issue.[3][4][5] Use characterization techniques like XPS and Raman spectroscopy to confirm the phase purity of your sample.

    • Troubleshooting Step 2: If PtS is present, you may need to optimize your synthesis protocol.

Issue 2: Difficulty in exfoliating PtS2.

  • Possible Cause: Strong interlayer adhesion.

    • Troubleshooting Step 1: While a 2D material, PtS2 can have strong interlayer forces. Optimize your mechanical or liquid-phase exfoliation parameters (e.g., sonication time, choice of solvent).

    • Troubleshooting Step 2: Consider using alternative exfoliation techniques, such as electrochemical intercalation.

Quantitative Data Summary

The following table summarizes key parameters related to the stability and properties of PtS2.

ParameterValue/RangeConditionsReference
Crystal Structure Cadmium Iodide (CdI2) typeStandard[7]
Thermal Stability Stable up to at least 400°CIn air[6]
Decomposition Products PtS, Platinum OxidesElevated temperatures/Oxidizing environment[3][4][5]
Raman Active Modes Eg and A1g532 nm laser[8]

Experimental Protocols

Protocol 1: Assessing the Thermal Stability of PtS2 using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, known mass of the PtS2 sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program to ramp from room temperature to a desired final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Analysis: A significant loss in mass indicates the decomposition of the sample. The onset temperature of mass loss is an indicator of the material's thermal stability.

Protocol 2: Characterizing PtS2 Degradation using X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Mount the PtS2 sample on a sample holder compatible with the XPS system.

  • Instrument Setup:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic X-ray source (e.g., Al Kα).

  • Data Acquisition:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the Pt 4f and S 2p core levels.

  • Analysis:

    • Fresh Sample: The Pt 4f spectrum should show peaks corresponding to Pt in the +4 oxidation state (PtS2). The S 2p spectrum will correspond to the sulfide (B99878) in PtS2.

    • Degraded Sample: The presence of additional peaks in the Pt 4f spectrum at higher binding energies can indicate the formation of platinum oxides. A shift in the S 2p peaks may indicate the formation of sulfates or other sulfur-containing degradation products. The presence of peaks corresponding to Pt in the +2 oxidation state could indicate the formation of PtS.

Visualizations

Experimental_Workflow_for_PtS2_Stability_Assessment start Start: PtS2 Sample characterization1 Initial Characterization (Raman, XPS, AFM) start->characterization1 exposure Exposure to Environmental Stress (e.g., Heat, Air, Light) characterization1->exposure characterization2 Post-Exposure Characterization (Raman, XPS, AFM) exposure->characterization2 analysis Data Analysis and Comparison characterization2->analysis conclusion Conclusion on Stability and Degradation Pathway analysis->conclusion end End conclusion->end

Caption: Workflow for assessing PtS2 stability.

PtS2_Degradation_Pathways pts2 PtS2 heat Heat pts2->heat oxygen_moisture Oxygen / Moisture pts2->oxygen_moisture pts PtS (More Stable Phase) heat->pts Thermal Decomposition pt_oxides Platinum Oxides (e.g., PtO2) oxygen_moisture->pt_oxides Oxidation s_oxides Sulfur Oxides (e.g., SO2) oxygen_moisture->s_oxides

Caption: Common degradation pathways for PtS2.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_degradation Perform Post-Experiment Characterization (Raman/XPS) start->check_degradation Yes degraded Degradation Observed? check_degradation->degraded improve_environment Improve Storage/Experimental Environment (Inert Atmosphere) degraded->improve_environment Yes check_purity Check Initial Sample Purity (Presence of PtS) degraded->check_purity No impure PtS Phase Present? check_purity->impure optimize_synthesis Optimize Synthesis Protocol impure->optimize_synthesis Yes end_ok Sample is Stable and Pure impure->end_ok No

References

Technical Support Center: Enhancing the Photoluminescence Quantum Yield of PtS2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments aimed at improving the photoluminescence quantum yield (PLQY) of Platinum Disulfide (PtS2). Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the reason for the inherently low photoluminescence of as-synthesized PtS2?

A1: The weak photoluminescence of bulk PtS2 is attributed to its nature as an indirect bandgap semiconductor. This characteristic leads to a low probability of radiative recombination and, consequently, a low photoluminescence quantum yield. To improve the PLQY, it is necessary to employ strategies that encourage direct bandgap transitions, such as quantum confinement through the synthesis of quantum dots, applying strain, or passivating defects.

Q2: I am attempting to synthesize PtS2 quantum dots, but the resulting material shows negligible photoluminescence. What are the potential reasons?

A2: There are several factors that could contribute to this issue:

  • Insufficient Exfoliation: The liquid exfoliation process might not have been adequate to break down the bulk PtS2 into nano-sized quantum dots. It is advisable to verify the duration and power of the sonication process and to optimize the centrifugation parameters to effectively isolate the smaller nanostructures.

  • Presence of Contaminants: Photoluminescence can be quenched by residual solvents or other impurities. It is crucial to use high-purity solvents and ensure the final product is thoroughly cleaned.

  • Material Aggregation: The aggregation of quantum dots can lead to the quenching of their photoluminescence. The use of suitable surfactants or capping agents is recommended to maintain a stable dispersion.

Q3: Is it feasible to apply techniques developed for other 2D materials, such as MoS2, to improve the PLQY of PtS2?

A3: Indeed, methods that have proven effective for other transition metal dichalcogenides (TMDCs) like Molybdenum Disulfide (MoS2) are promising for PtS2.[1] These include surface passivation using organic superacids like TFSI and plasma treatments. The underlying principles of defect passivation and surface modification are generally applicable across TMDCs, although the specific experimental conditions for optimal results may differ.

Q4: How does the application of strain lead to an enhancement in the PLQY of PtS2?

A4: Theoretical calculations indicate that applying strain to PtS2 can alter its electronic band structure.[2] For instance, tensile strain has been predicted to reduce the bandgap. While direct experimental confirmation of PLQY enhancement in PtS2 through strain is still an active area of research, similar studies on other TMDCs have demonstrated that strain can be used to tune the bandgap and improve light emission.

Troubleshooting Guides

Issue 1: Diminished PLQY in Synthesized PtS2 Quantum Dots
Symptom Potential Cause Recommended Action
Low to non-existent photoluminescenceInadequate exfoliation of the bulk PtS2 material.Extend the sonication duration and/or increase the power. Adjust the speed and duration of centrifugation to achieve a better separation of nanosheets and quantum dots.
Agglomeration of the synthesized quantum dots.Incorporate a suitable surfactant during the exfoliation step. Post-synthesis, functionalize the surface of the quantum dots with appropriate capping ligands to prevent aggregation.
Quenching of luminescence by the solvent.Use high-purity solvents and ensure they do not possess functional groups that could lead to luminescence quenching.
An unusually broad emission spectrumA wide distribution in the size of the quantum dots.Optimize the centrifugation process to obtain a more uniform sample. Alternative methods like size-selective precipitation could also be considered.
Issue 2: Inconsistent Outcomes with Surface Passivation Techniques
Symptom Potential Cause Recommended Action
Lack of significant PLQY improvement post-TFSI treatment.Inadequate cleaning of the PtS2 surface prior to treatment.Implement a thorough cleaning procedure for the PtS2 sample using solvents like acetone (B3395972) and isopropanol (B130326) before applying the treatment.
Degradation of the TFSI treatment solution.Always use a freshly prepared TFSI solution for each experiment to ensure its efficacy.
Sub-optimal treatment parameters.Systematically vary the concentration of the TFSI solution and the duration of the treatment to find the optimal conditions.
Evidence of sample damage after the treatment process.The treatment conditions are too harsh for the sample.Lower the concentration of the TFSI solution or shorten the treatment time. Exercise caution while handling the sample throughout the process.

Quantitative Data Summary

The tables below provide a summary of reported PLQY values for PtS2 and related materials that have undergone various enhancement treatments.

Table 1: Photoluminescence Quantum Yield of PtS2

Material Enhancement Technique Initial PLQY (%) Enhanced PLQY (%) Citation
PtS2 Quantum DotsLiquid ExfoliationNot Available1.28[3]
PtS2 Quantum DotsLiquid ExfoliationNot Available14.42[4]

Table 2: PLQY Enhancement in MoS2 (as a proxy for PtS2)

Material Enhancement Technique Initial PLQY (%) Enhanced PLQY (%) Citation
CVD-grown MoS2TFSI Treatment~0.1~30[5]
Exfoliated MoS2Oxygen Plasma TreatmentNot AvailableUp to 100-fold enhancement[6]

Experimental Protocols

Synthesis of PtS2 Quantum Dots via Liquid Exfoliation

This protocol is adapted from a method reported for the fabrication of luminescent PtS2 quantum dots.[3]

Materials:

  • High-purity PtS2 powder

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Laboratory centrifuge

  • Ultrasonic processor (bath or probe)

Procedure:

  • Prepare a dispersion of PtS2 powder in NMP at a concentration of 1 mg/mL.

  • Sonicate this dispersion for a period of 8 to 12 hours. It is important to use an ice bath to maintain a low temperature and prevent overheating.

  • Following sonication, centrifuge the dispersion at 7,000 rpm for 30 minutes. This will cause the larger, unexfoliated flakes to sediment.

  • Carefully extract the supernatant, which now contains the PtS2 quantum dots.

  • The size and morphology of the synthesized quantum dots should be characterized using techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM).

  • The photoluminescence spectrum and quantum yield should be measured using a fluorescence spectrometer. For an accurate determination of the PLQY, a reference standard with a known quantum yield, such as quinine (B1679958) sulfate, should be utilized.[3]

Surface Passivation of PtS2 with TFSI

This protocol is based on a successful method for the passivation of MoS2, a structurally similar TMDC.[5]

Materials:

  • PtS2 sample on a substrate (e.g., SiO2/Si)

  • Bis(trifluoromethane)sulfonimide (TFSI)

  • Anhydrous 1,2-dichloroethane (B1671644) or another suitable inert solvent

  • A source of high-purity nitrogen gas

  • Spin-coater

Procedure:

  • Dissolve TFSI in the anhydrous solvent to a concentration of 10 mg/mL.

  • Clean the PtS2 sample by sonicating it sequentially in acetone and isopropanol for 5 minutes each. Dry the sample using a stream of nitrogen gas.

  • Apply the TFSI solution to the PtS2 sample via spin-coating at 3000 rpm for 60 seconds.

  • Anneal the treated sample at 100 °C for 5 to 10 minutes in an inert nitrogen atmosphere. This step facilitates the passivation reaction and aids in the removal of the solvent.

  • Let the sample cool to room temperature before proceeding with characterization.

  • To assess the effectiveness of the treatment, measure the PLQY both before and after the passivation process.

Visualizations

Experimental_Workflow_Quantum_Dot_Synthesis cluster_synthesis PtS2 Quantum Dot Synthesis start Start: PtS2 Powder disperse Disperse in NMP start->disperse 1 mg/mL sonicate Ultrasonication disperse->sonicate 8-12 hours centrifuge Centrifugation sonicate->centrifuge 7000 rpm, 30 min collect Collect Supernatant centrifuge->collect end End: PtS2 Quantum Dots collect->end

Caption: A schematic of the workflow for synthesizing PtS2 quantum dots.

Experimental_Workflow_Surface_Passivation cluster_passivation Surface Passivation with TFSI start Start: PtS2 on Substrate clean Clean Sample start->clean Acetone, IPA spin_coat Spin-Coat TFSI clean->spin_coat 3000 rpm, 60s anneal Anneal spin_coat->anneal 100 °C, 5-10 min end End: Passivated PtS2 anneal->end

Caption: A schematic of the workflow for the surface passivation of PtS2.

Signaling_Pathway_PL_Enhancement cluster_enhancement PLQY Enhancement Mechanisms bulk_PtS2 Bulk PtS2 (Low PLQY) qd Quantum Dots bulk_PtS2->qd Quantum Confinement strain Strain Engineering bulk_PtS2->strain Band Structure Modulation passivation Surface Passivation bulk_PtS2->passivation Defect Reduction enhanced_PL Enhanced PLQY qd->enhanced_PL strain->enhanced_PL passivation->enhanced_PL

Caption: An illustration of the mechanisms for enhancing the PLQY of PtS2.

References

Technical Support Center: Overcoming Challenges in PtS2 Exfoliation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Platinum Disulfide (PtS2) exfoliation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the exfoliation of PtS2.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during liquid-phase and mechanical exfoliation of PtS2.

Liquid-Phase Exfoliation (LPE) Troubleshooting
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low yield of exfoliated PtS2 nanosheets - Inefficient solvent for PtS2.- Insufficient sonication energy.- Suboptimal initial concentration of PtS2 powder.- Premature re-aggregation of nanosheets.- Solvent Selection: Experiment with different solvents. While N-Methyl-2-pyrrolidone (NMP) is a common choice for many transition metal dichalcogenides (TMDs), its effectiveness can vary. Consider solvents with surface tension values that are well-matched to the surface energy of PtS2.- Optimize Sonication: Gradually increase sonication time or power. Be mindful of overheating, which can damage the nanosheets. Use a pulsed sonication mode and a cooling bath to maintain a low temperature.- Vary Concentration: Test a range of initial PtS2 powder concentrations. Too high a concentration can impede effective energy transfer, while too low a concentration will naturally result in a low yield.
Exfoliated nanosheets are too thick - Insufficient sonication time or power.- Inadequate centrifugation speed to separate thicker flakes.- Increase Sonication Energy: Longer sonication times or higher power can lead to thinner nanosheets. However, excessive sonication can cause fragmentation and reduce the lateral size of the flakes.- Optimize Centrifugation: Increase the centrifugation speed to more effectively pellet larger, thicker nanosheets, leaving the thinner ones in the supernatant. A cascade centrifugation approach, with progressively higher speeds, can provide more precise thickness selection.
Significant aggregation of nanosheets after exfoliation - Poor solvent choice for stabilizing exfoliated PtS2.- Incomplete removal of unexfoliated bulk material.- Solvent Stability: Ensure the chosen solvent can effectively stabilize the exfoliated nanosheets and prevent re-aggregation. The ideal solvent should have a surface energy similar to that of PtS2.- Refine Centrifugation: Perform a low-speed centrifugation step (e.g., 1000-1500 rpm) to remove the bulk PtS2 before the higher-speed centrifugation for thickness selection.
Contamination of the final nanosheet dispersion - Residual solvent after washing.- Impurities from the starting PtS2 powder.- Thorough Washing: Wash the final product multiple times with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by centrifugation to remove residual exfoliation solvent.- High-Purity Starting Material: Use high-purity PtS2 powder to minimize initial contaminants.
Mechanical Exfoliation Troubleshooting
Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low yield of thin PtS2 flakes - Inappropriate adhesive tape.- Incorrect peeling technique.- Poor substrate preparation.- Tape Selection: Experiment with different types of adhesive tape. The adhesion strength is a critical parameter.[1]- Peeling Technique: The speed and angle of peeling can significantly impact the exfoliation yield. A slow and controlled peeling process is often more effective.[1]- Substrate Preparation: Ensure the substrate (e.g., SiO2/Si) is meticulously clean. Residues on the substrate can interfere with the transfer of thin flakes. Consider cleaning with acetone (B3395972) and isopropyl alcohol, followed by oxygen plasma treatment to remove organic residues.
Transferred flakes are too thick - Insufficient number of peeling steps on the tape.- Repeated Peeling: Before transferring to the substrate, repeatedly peel the tape against itself to progressively thin the PtS2 crystals.[2]
Tape residue on the substrate - Strong adhesive on the tape.- Solvent Cleaning: After transferring the flakes, gently rinse the substrate with a solvent like acetone to dissolve the tape residue. Be cautious not to dislodge the exfoliated flakes.
Difficulty in locating thin flakes on the substrate - Poor optical contrast.- Microscope and Substrate Choice: Use a high-quality optical microscope with appropriate lighting. A 300 nm oxide layer on a silicon wafer is commonly used to enhance the visibility of thin flakes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for liquid-phase exfoliation of PtS2?

A1: While N-Methyl-2-pyrrolidone (NMP) is a common and effective solvent for many TMDs due to its suitable surface tension, the optimal solvent for PtS2 may vary.[3] It is recommended to start with NMP and then explore other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to optimize the exfoliation and dispersion stability for your specific PtS2 material.

Q2: What are the typical starting parameters for sonication in LPE of PtS2?

A2: As a starting point, you can use a sonication power of 200-400 W for a duration of 1-4 hours.[4] It is crucial to use a pulsed mode (e.g., 5 seconds on, 2 seconds off) and an ice bath to prevent overheating and potential damage to the nanosheets. These parameters should be systematically varied to find the optimal conditions for your setup.

Q3: What centrifugation speeds should I use to isolate thin PtS2 nanosheets?

A3: A two-step centrifugation process is generally recommended. First, a low-speed centrifugation (e.g., 1000-1500 rpm for 30-60 minutes) is used to pellet the unexfoliated bulk material. The supernatant is then centrifuged at a higher speed (e.g., 3000-10,000 rpm for 30-60 minutes) to sediment the thicker nanosheets, leaving the thinnest nanosheets in the final supernatant. For more precise control over thickness, a cascade centrifugation approach with increasing speeds can be employed.

Q4: How can I improve the yield of monolayer or few-layer flakes in mechanical exfoliation?

A4: To increase the yield of thin flakes, it is essential to perform multiple peeling steps with the adhesive tape before transferring to the substrate.[2] Each peel separates the layers, increasing the probability of obtaining monolayer or few-layer flakes. Additionally, ensuring a clean substrate surface is critical for successful transfer.

Q5: How can I characterize the exfoliated PtS2 nanosheets?

A5: A combination of characterization techniques is recommended:

  • Atomic Force Microscopy (AFM): To determine the thickness and lateral size of the nanosheets.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and crystal structure of the flakes.

  • Raman Spectroscopy: To confirm the layered nature and quality of the PtS2.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and stoichiometry.

  • UV-Vis Spectroscopy: To assess the optical properties and estimate the concentration of the dispersion.

Experimental Protocols

Protocol 1: Liquid-Phase Exfoliation of PtS2

This protocol provides a general procedure for the liquid-phase exfoliation of PtS2 powder. Parameters should be optimized for your specific equipment and desired nanosheet characteristics.

Materials:

  • Bulk PtS2 powder

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Probe sonicator

  • High-speed centrifuge

  • Beakers and centrifuge tubes

Procedure:

  • Dispersion Preparation: Prepare a dispersion of PtS2 powder in NMP at an initial concentration of 1-10 mg/mL.

  • Sonication:

    • Immerse the sonicator probe into the dispersion.

    • Place the beaker in an ice bath to maintain a low temperature.

    • Sonicate the dispersion using a pulsed mode (e.g., 5 seconds on, 2 seconds off) at a power of 200-400 W for 1-4 hours.

  • Removal of Bulk Material:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge at a low speed (e.g., 1500 rpm) for 45 minutes to pellet the unexfoliated bulk PtS2.

  • Collection of Nanosheets:

    • Carefully collect the supernatant, which contains the exfoliated PtS2 nanosheets.

  • (Optional) Thickness-Based Separation:

    • Centrifuge the supernatant at a higher speed (e.g., 5000 rpm) for 45 minutes.

    • The resulting supernatant will contain thinner nanosheets, while the pellet will consist of thicker nanosheets.

Protocol 2: Mechanical Exfoliation of PtS2

This protocol describes the standard "Scotch tape" method for mechanical exfoliation.

Materials:

  • Bulk PtS2 crystal

  • Adhesive tape (e.g., Scotch tape)

  • SiO2/Si substrate (with 300 nm oxide layer)

  • Optical microscope

  • Tweezers

Procedure:

  • Crystal Preparation: Place a small piece of bulk PtS2 crystal onto the adhesive side of a piece of tape.

  • Cleaving: Fold the tape over and press it against the crystal. Peel the tape apart to cleave the crystal. Repeat this process 10-20 times to progressively thin the PtS2 layers.[2]

  • Transfer to Substrate:

    • Press the tape with the exfoliated PtS2 flakes firmly onto a clean SiO2/Si substrate.

    • Slowly and carefully peel the tape off the substrate. Thin PtS2 flakes will adhere to the substrate.

  • Identification: Use an optical microscope to identify monolayer and few-layer flakes based on their optical contrast.

Visualizations

LPE_Workflow cluster_start Dispersion Preparation cluster_sonication Exfoliation cluster_centrifugation Separation cluster_end Characterization start Start with Bulk PtS2 Powder mix Disperse in Solvent (e.g., NMP) start->mix sonicate Probe Sonication (Pulsed, with Cooling) mix->sonicate centrifuge1 Low-Speed Centrifugation sonicate->centrifuge1 supernatant1 Collect Supernatant (Contains Nanosheets) centrifuge1->supernatant1 Supernatant pellet1 Discard Pellet (Bulk Material) centrifuge1->pellet1 Pellet centrifuge2 High-Speed Centrifugation (Optional) supernatant1->centrifuge2 supernatant2 Final Dispersion (Thinner Nanosheets) centrifuge2->supernatant2 Supernatant pellet2 Pellet (Thicker Nanosheets) centrifuge2->pellet2 Pellet characterize AFM, TEM, Raman, etc. supernatant2->characterize

Caption: Workflow for Liquid-Phase Exfoliation of PtS2.

ME_Workflow cluster_prep Preparation cluster_exfoliation Exfoliation cluster_transfer Transfer cluster_end Identification start Start with Bulk PtS2 Crystal tape Press Crystal onto Adhesive Tape start->tape cleave Repeatedly Peel Tape (10-20 times) tape->cleave substrate Press Tape onto Clean SiO2/Si Substrate cleave->substrate peel Slowly Peel Tape Off substrate->peel identify Identify Flakes using Optical Microscope peel->identify

Caption: Workflow for Mechanical Exfoliation of PtS2.

References

Technical Support Center: Synthesis of High-Quality Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Platinum Disulfide (PtS₂) synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PtS₂, with a primary focus on minimizing sulfur vacancies.

Frequently Asked Questions (FAQs)

Q1: What are sulfur vacancies in PtS₂, and why are they a concern?

Sulfur vacancies are point defects in the PtS₂ crystal lattice where a sulfur atom is missing. These vacancies can significantly alter the material's electronic, optical, and catalytic properties. In many applications, a high concentration of sulfur vacancies is undesirable as it can lead to reduced carrier mobility, and altered band structure, and may act as recombination centers, which can be detrimental to the performance of electronic and optoelectronic devices.[1][2][3]

Q2: What are the primary causes of sulfur vacancy formation during PtS₂ synthesis?

Sulfur vacancies in PtS₂ typically form due to an insufficient supply of sulfur during the growth process or the dissociation of sulfur from the lattice at high temperatures.[4] Key contributing factors include:

  • Low Sulfur Vapor Pressure: An inadequate partial pressure of sulfur in the reaction chamber can lead to incomplete sulfurization of the platinum precursor, resulting in a sulfur-deficient film.[5][6]

  • High Synthesis Temperature: While high temperatures are necessary to drive the reaction, excessively high temperatures can increase the thermal energy of the atoms, potentially leading to the sublimation of sulfur from the PtS₂ lattice, especially in a low-pressure environment.[4][7]

  • Inefficient Sulfur Transport: Poor placement of the sulfur source relative to the substrate can result in a non-uniform sulfur vapor concentration across the substrate, leading to regions with higher vacancy concentrations.

Q3: How can I detect and quantify sulfur vacancies in my synthesized PtS₂ films?

Several characterization techniques can be employed to identify and quantify sulfur vacancies:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical states of the elements in a material. By analyzing the core level spectra of Pt and S, the stoichiometric ratio of Pt to S can be calculated. A Pt:S ratio greater than 0.5 indicates a sulfur deficiency.[5][6]

  • Raman Spectroscopy: The Raman spectrum of PtS₂ is sensitive to its crystal structure and defects. The presence of sulfur vacancies can cause shifts in the characteristic Raman peaks or the appearance of new defect-related modes.[8]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used to detect the unpaired electrons associated with sulfur vacancies, providing a qualitative and sometimes quantitative measure of their concentration.[9]

Troubleshooting Guide

Problem 1: XPS analysis indicates a non-stoichiometric Pt:S ratio (e.g., 1:1.8), suggesting the presence of sulfur vacancies.

  • Potential Cause: Insufficient sulfur vapor pressure during synthesis.

  • Solution: Increase the amount of sulfur precursor used in the reaction. Alternatively, increase the reaction pressure to ensure a sufficiently high sulfur vapor concentration is maintained throughout the synthesis process. It has been shown that higher pressure is necessary to form stoichiometric PtS₂.[5][6]

Problem 2: The synthesized film is a mix of PtS and PtS₂.

  • Potential Cause: The reaction conditions (temperature and/or sulfur pressure) are not optimal for the complete conversion of Pt to PtS₂. At lower sulfur pressures, the formation of PtS can be more favorable.[6]

  • Solution: Increase the sulfur vapor pressure during the growth process.[5][6] Consider optimizing the synthesis temperature, as the stability of PtS₂ is dependent on both temperature and sulfur partial pressure.

Problem 3: The PtS₂ film shows poor crystallinity and uniformity.

  • Potential Cause: While high sulfur pressure is necessary for stoichiometry, excessively high pressure can sometimes degrade the surface morphology and crystallinity of the film.[5] The temperature profile during synthesis might also be suboptimal.

  • Solution: A two-step process can be beneficial. First, use a higher sulfur pressure to ensure complete sulfurization and stoichiometry. Then, perform a post-annealing step in a controlled sulfur atmosphere to improve crystallinity.[1][4] Experiment with different temperature ramp rates and hold times during the synthesis.

Problem 4: Post-synthesis, the material's properties change over time, suggesting instability.

  • Potential Cause: The presence of sulfur vacancies can make the material more susceptible to environmental factors, such as oxidation.

  • Solution: A post-annealing treatment in a sulfur-rich atmosphere can "heal" existing sulfur vacancies, leading to a more stable material.[1][4] This process helps to fill the vacant sulfur sites in the lattice, improving the overall quality and stability of the PtS₂ film.

Data Summary

Table 1: Effect of Reaction Pressure on the Stoichiometry of PtS₂ Films

Reaction Pressure (Pa)Resulting Film CompositionCalculated Pt/S RatioReference
10Mixture of Pt and PtS1:1.32[6]
280Stoichiometric PtS₂~1:2[5][6]

This table summarizes findings where increasing the reaction pressure during the sulfurization of a Pt film led to a more stoichiometric PtS₂ film.

Experimental Protocols

Protocol 1: Chemical Vapor Deposition (CVD) Synthesis of PtS₂ Films

This protocol is based on the direct sulfurization of a pre-deposited Pt film.[5][10]

  • Substrate Preparation: Begin with a Si substrate with a 300 nm SiO₂ layer.

  • Platinum Deposition: Deposit a thin film of Pt (e.g., 3.4 nm) onto the SiO₂/Si substrate using a technique like sputtering.

  • CVD Furnace Setup:

    • Place the Pt-coated substrate in the center of a two-zone CVD furnace.

    • Place sulfur powder (e.g., 3 g, 99.999% purity) in a quartz boat at the upstream end of the furnace, approximately 20 cm away from the substrate.

  • Synthesis Process:

    • Heat the substrate zone to 800°C.

    • Once the substrate reaches 800°C, adjust the vacuum pumping valve to increase the pressure to approximately 280 Pa. This is crucial for providing a sufficient sulfur vapor pressure.[5]

    • Maintain the reaction at 800°C for 60 minutes.

    • After the reaction, allow the furnace to cool down naturally to room temperature.

Protocol 2: Post-Synthesis Annealing in Sulfur Atmosphere

This protocol is a general method for healing sulfur vacancies in transition metal dichalcogenides and can be adapted for PtS₂.[1][4]

  • Furnace Setup: Place the synthesized PtS₂ sample in the center of a quartz tube furnace. Place a container with sulfur powder upstream from the sample.

  • Inert Atmosphere Purge: Purge the tube with an inert gas (e.g., Argon or Nitrogen) to remove any oxygen and moisture.

  • Heating and Annealing:

    • Heat the sulfur source to a temperature that provides a sufficient sulfur overpressure (e.g., 150-250°C).

    • Heat the PtS₂ sample to a moderate temperature (e.g., 400-500°C). The exact temperature should be high enough to promote sulfur incorporation without causing decomposition of the PtS₂.

    • Hold these temperatures for a set duration (e.g., 1-2 hours) under a continuous flow of inert gas.

  • Cooling: After annealing, turn off the heaters and allow the furnace to cool to room temperature under the inert gas flow.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis CVD Synthesis cluster_characterization Characterization sub Substrate Preparation (SiO2/Si) pt_dep Pt Film Deposition (Sputtering) sub->pt_dep load Load Substrate and Sulfur into CVD Furnace pt_dep->load heat Heat to 800°C load->heat pressure Increase Pressure to 280 Pa heat->pressure react React for 60 min pressure->react cool Cool to Room Temperature react->cool xps XPS (Stoichiometry) cool->xps raman Raman (Crystallinity) cool->raman afm AFM (Morphology) cool->afm

Caption: Workflow for the CVD synthesis of PtS₂ films.

troubleshooting_flowchart start Characterization Indicates Sulfur Vacancies check_xps XPS shows Pt:S > 1:2? start->check_xps check_raman Raman shows PtS peaks? check_xps->check_raman No increase_pressure Increase Sulfur Vapor Pressure during Synthesis check_xps->increase_pressure Yes check_raman->increase_pressure Yes post_anneal Perform Post-Annealing in Sulfur Atmosphere check_raman->post_anneal No optimize_temp Optimize Synthesis Temperature increase_pressure->optimize_temp recharacterize Re-characterize Film optimize_temp->recharacterize post_anneal->recharacterize

Caption: Troubleshooting guide for addressing sulfur vacancies in PtS₂.

parameter_influence cluster_params Synthesis Parameters cluster_quality Film Quality temp Temperature stoichiometry Stoichiometry temp->stoichiometry crystallinity Crystallinity temp->crystallinity pressure Sulfur Pressure pressure->stoichiometry vacancies Sulfur Vacancies pressure->vacancies duration Reaction Time duration->stoichiometry duration->crystallinity

Caption: Influence of key parameters on PtS₂ film quality.

References

Technical Support Center: Troubleshooting PtS2 Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of Platinum Disulfide (PtS2) devices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the growth of high-quality PtS2 more challenging compared to other transition metal dichalcogenides (TMDCs)?

A1: The fabrication of high-quality PtS2 presents unique challenges primarily due to the chemical properties of platinum and the thermodynamics of the Pt-S system. Platinum is a noble metal, making it less reactive than other transition metals. Additionally, the formation of the more stable Platinum Sulfide (B99878) (PtS) phase is often thermodynamically favored over the desired PtS2 phase.[1][2] Overcoming these hurdles requires precise control over growth parameters to ensure the successful synthesis of PtS2.

Q2: What are the critical parameters to control during the Chemical Vapor Deposition (CVD) growth of PtS2?

A2: Several parameters are crucial for the successful CVD growth of PtS2 thin films. These include the amount of sulfur, the thickness of the initial platinum film, and the gas flow rate.[1][2] Fine-tuning these parameters allows for a controlled transition from PtS to PtS2.[1][2] Other important factors that influence the nucleation, domain size, and crystallization of PtS2 include the growth temperature and the choice of substrate.[3]

Q3: My PtS2 film has poor crystal quality. What are the likely causes and how can I improve it?

A3: Poor crystal quality in PtS2 films can stem from several factors. One common issue is the presence of unreacted platinum particles on the substrate, which can act as nucleation sites and disrupt large-area crystal growth.[4] This is more likely to occur with thicker initial Pt films.[4] Additionally, improper growth temperature can negatively impact crystal quality. Research has shown that increasing the reaction temperature can lead to an increase in PtS2 particle size.[4][5]

To improve crystal quality, consider the following:

  • Optimize Pt film thickness: Thinner Pt films are less likely to have unreacted particles.

  • Adjust growth temperature: Systematically varying the temperature can help identify the optimal conditions for crystal growth.

  • Control precursor sublimation: A slow and uniform sublimation rate of the metal precursor is essential for the growth of uniform monolayer TMDCs.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-uniform PtS2 film growth.
  • Question: I am observing patchy or non-uniform PtS2 films across my substrate. What could be the cause?

  • Answer: Non-uniform film growth is often related to inconsistencies in the precursor supply or temperature distribution within the CVD reactor. A fast sublimation of the metal precursor can lead to an excessive number of nucleation sites and thick, non-uniform domains.[3] Additionally, temperature gradients across the substrate can lead to varied growth rates.

  • Troubleshooting Steps:

    • Ensure a stable and controlled sublimation rate of your platinum precursor.

    • Verify the temperature uniformity across your substrate.

    • Check for and eliminate any leaks in your gas delivery system to maintain a stable atmosphere.

    • Optimize the gas flow rates to ensure even distribution of the sulfur precursor.[1][2]

Issue 2: Formation of undesired PtS phase instead of PtS2.
  • Question: My characterization results (Raman, XPS) indicate the presence of PtS instead of, or in addition to, PtS2. How can I promote the formation of PtS2?

  • Answer: The formation of the more stable PtS phase is a common challenge.[1][2] This typically occurs when the sulfurization process is incomplete or the reaction conditions favor the lower sulfide state.

  • Troubleshooting Steps:

    • Increase Sulfur Supply: Ensure an adequate and continuous supply of sulfur vapor during the growth process.[1][2]

    • Optimize Growth Temperature and Time: The reaction temperature plays a critical role. While higher temperatures can increase crystal size, they can also affect the final stoichiometry.[4][5] Experiment with different temperature and time combinations to find the optimal window for PtS2 formation.

    • Control Gas Flow Rate: The carrier gas flow rate influences the residence time of the sulfur precursor in the reaction zone.[1][2] Adjusting the flow rate can help optimize the sulfurization reaction.

Issue 3: Difficulty in transferring the grown PtS2 film to a target substrate.
  • Question: I am experiencing issues with tearing or incomplete transfer of my PtS2 film. What are the best practices for a successful transfer?

  • Answer: While the search results did not provide specific protocols for PtS2 transfer, general troubleshooting for 2D material transfer can be applied. Poor adhesion to the target substrate or strong adhesion to the growth substrate can lead to transfer issues. The presence of nucleation sites from unreacted Pt particles can also make mechanical delamination more challenging.[4]

  • Troubleshooting Steps (General for 2D Materials):

    • Substrate Surface Preparation: Ensure the target substrate is impeccably clean and free of contaminants to promote good adhesion.

    • Optimize Polymer Support: If using a polymer-assisted transfer (e.g., PMMA), ensure the polymer layer is uniform and has the appropriate thickness.

    • Controlled Etching/Delamination: Carefully control the etching rate of the underlying growth substrate to allow for a gentle release of the PtS2 film. For mechanical exfoliation, the presence of nucleation sites can be a hindrance.[4]

Experimental Protocols & Data

Optimizing CVD Growth Parameters for PtS2

A systematic approach to optimizing CVD parameters is crucial for achieving high-quality PtS2 films. The following table summarizes the impact of key parameters based on recent studies.

ParameterEffect on GrowthRecommended Action for TroubleshootingReference
Sulfur Amount Directly influences the stoichiometry of the final film (PtS vs. PtS2).Increase sulfur amount to promote complete sulfurization to PtS2.[1][2]
Pt Film Thickness Thicker films can lead to incomplete reaction and nucleation sites, hindering large-area growth.Use thinner Pt films to facilitate complete conversion to PtS2 and improve transfer.[4]
Gas Flow Rate Affects the delivery and concentration of the sulfur precursor in the reaction zone.Optimize the carrier gas flow rate to ensure a stable and uniform sulfur vapor environment.[1][2]
Growth Temperature Influences crystal size and phase stability. Higher temperatures can increase particle size.Systematically vary the temperature to find the optimal balance between crystallinity and phase purity.[4][5]
Growth Pressure Can influence the synthesis of PtS2 thin films.Increasing the pressure may optimize the synthesis process.[4]
Characterization of PtS2 Films

Standard techniques for characterizing the quality and properties of grown PtS2 films include:

  • Raman Spectroscopy: Used to identify the characteristic vibrational modes of PtS2 and distinguish it from PtS. The Eg and A1g phonon modes are typically observed for PtS2.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states, confirming the formation of PtS2 and the absence of PtS or unreacted Pt.[1][2]

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology and uniformity of the grown films.[5]

  • Atomic Force Microscopy (AFM): Provides topographical information and can be used to determine the thickness of the PtS2 layers.[5]

Visual Guides

Below are diagrams illustrating key workflows and relationships in PtS2 device fabrication.

G cluster_0 PtS2 CVD Growth Workflow Substrate Preparation Substrate Preparation Pt Film Deposition Pt Film Deposition Substrate Preparation->Pt Film Deposition Sulfurization Sulfurization Pt Film Deposition->Sulfurization Cooling Cooling Sulfurization->Cooling Parameter Control Parameter Control Sulfurization->Parameter Control Characterization Characterization Cooling->Characterization Temperature Temperature Parameter Control->Temperature Adjust Sulfur Supply Sulfur Supply Parameter Control->Sulfur Supply Adjust Gas Flow Gas Flow Parameter Control->Gas Flow Adjust

Caption: A simplified workflow for the Chemical Vapor Deposition (CVD) growth of PtS2.

G Poor_Film_Quality Poor Film Quality (Non-uniform, PtS phase) Inadequate_Sulfur Inadequate Sulfur Supply Poor_Film_Quality->Inadequate_Sulfur Non_Optimal_Temp Non-Optimal Temperature Poor_Film_Quality->Non_Optimal_Temp Precursor_Issues Precursor Inhomogeneity Poor_Film_Quality->Precursor_Issues Thick_Pt_Film Initial Pt Film Too Thick Poor_Film_Quality->Thick_Pt_Film

Caption: Common causes leading to poor PtS2 film quality during fabrication.

References

Technical Support Center: Optimizing the Thermoelectric Figure of Merit (zT) of Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the thermoelectric figure of merit (zT) of Platinum Disulfide (PtS₂).

Frequently Asked Questions (FAQs)

Q1: What is the thermoelectric figure of merit (zT) and why is it important for PtS₂?

The thermoelectric figure of merit, zT, is a dimensionless quantity that determines the efficiency of a thermoelectric material in converting heat energy into electrical energy and vice versa. It is defined by the equation:

zT = (S²σT) / κ

where:

  • S is the Seebeck coefficient (thermopower)

  • σ is the electrical conductivity

  • T is the absolute temperature

  • κ is the thermal conductivity (which is the sum of the electronic thermal conductivity, κₑ, and the lattice thermal conductivity, κₗ)

A higher zT value indicates a more efficient thermoelectric material. Optimizing the zT of PtS₂ is crucial for its potential applications in waste heat recovery, cooling, and energy harvesting.

Q2: What are the key strategies to enhance the zT of PtS₂?

The primary strategies to improve the zT of thermoelectric materials like PtS₂ involve the independent optimization of the power factor (S²σ) and the thermal conductivity (κ).[1] Key approaches include:

  • Doping: Introducing impurities (dopants) to optimize the carrier concentration is a common strategy.[2][3] This can significantly impact the Seebeck coefficient and electrical conductivity.

  • Nanostructuring: Creating nanoscale features such as grain boundaries, nanoparticles, or nanowires can effectively scatter phonons, thereby reducing the lattice thermal conductivity without significantly affecting the charge carriers.[4][5][6]

  • Band Structure Engineering: Modifying the electronic band structure, for instance through alloying or strain engineering, can enhance the Seebeck coefficient.[7][8][9]

  • Defect Engineering: Introducing point defects or vacancies can also influence both electronic and thermal transport properties.

Q3: What are the typical thermoelectric properties of PtS₂?

Monolayer PtS₂ has attracted attention for its notable electron mobility and flexible electronic and thermoelectric properties.[7][10] Theoretical studies have shown that its thermoelectric properties can be tuned, for instance by applying strain.[8] One computational study on a PtS₂/MoSi₂P₄ heterostructure reported a calculated zT of 0.27 at 600 K, with a low lattice thermal conductivity of 2.8 W m⁻¹ K⁻¹ at 300 K.[11]

Troubleshooting Guides

Synthesis of PtS₂ Thin Films

Issue 1: Difficulty in synthesizing pure PtS₂ phase.

  • Symptom: X-ray diffraction (XRD) or Raman spectroscopy analysis shows the presence of PtS or other platinum sulfide (B99878) phases in your synthesized PtS₂ thin films.

  • Cause: PtS is a more stable monosulfide of platinum compared to PtS₂, making the synthesis of pure PtS₂ challenging.[12] The synthesis conditions might be favoring the formation of PtS.

  • Troubleshooting Steps:

    • Optimize Sulfurization Temperature and Time: In Chemical Vapor Deposition (CVD) or post-sulfurization of platinum films, carefully control the temperature and duration of the sulfurization process. Insufficient sulfurization may lead to incomplete conversion to PtS₂.

    • Control Precursor Ratio: In CVD, adjust the ratio of the platinum and sulfur precursors to ensure a sulfur-rich environment, which favors the formation of PtS₂.

    • Substrate Selection: The choice of substrate can influence the growth of PtS₂ thin films. Experiment with different substrates like SiO₂/Si or sapphire.

    • Characterization: Utilize techniques like X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy with multiple laser wavelengths to accurately identify the synthesized platinum sulfide phases.[12]

Issue 2: Poor crystallinity and morphology of synthesized PtS₂.

  • Symptom: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) images show non-uniform films, small grain sizes, or amorphous regions.

  • Cause: Suboptimal growth parameters such as temperature, pressure, and precursor flow rates in CVD.

  • Troubleshooting Steps:

    • Systematic Variation of Growth Parameters: Methodically vary the growth temperature, pressure, and precursor concentrations to find the optimal conditions for crystalline PtS₂ growth.

    • Substrate Preparation: Ensure the substrate is thoroughly cleaned and free of contaminants before synthesis to promote uniform nucleation and growth.

    • Annealing: A post-synthesis annealing step in a controlled atmosphere might improve the crystallinity of the PtS₂ films.

Thermoelectric Property Measurements

Issue 3: Inconsistent or unreliable Seebeck coefficient and electrical conductivity measurements.

  • Symptom: Large variations in measured Seebeck coefficient and electrical conductivity values for the same sample or between different samples prepared under identical conditions.

  • Cause:

    • Poor electrical contacts between the sample and the measurement probes.

    • Temperature gradients across the sample that are not accurately measured.

    • Sample inhomogeneity or presence of cracks.

    • Measurement uncertainties inherent to the equipment.[13]

  • Troubleshooting Steps:

    • Improve Electrical Contacts: Use appropriate contact materials (e.g., silver paste, sputtered gold) and ensure they are applied uniformly to minimize contact resistance.

    • Accurate Temperature Measurement: Calibrate thermocouples and ensure they are in good thermal contact with the sample at the measurement points.

    • Four-Probe Measurement: Employ a four-probe configuration for electrical conductivity measurements to eliminate the influence of contact resistance.

    • Sample Quality Check: Before measurement, carefully inspect the sample for any visible defects like cracks or non-uniformities.

    • Standard Reference Materials: Use standard reference materials to calibrate and validate your measurement setup.

Issue 4: Higher than expected thermal conductivity.

  • Symptom: The measured thermal conductivity is high, leading to a low zT value, even with a good power factor.

  • Cause:

    • Dominant contribution from lattice thermal conductivity.

    • Measurement errors, particularly in determining the heat flow and temperature gradient.

    • Contribution from the substrate in thin-film measurements.

  • Troubleshooting Steps:

    • Implement Nanostructuring: Employ synthesis techniques that lead to nanostructured materials, such as ball milling followed by hot pressing for bulk samples, or controlling grain size in thin films.[4][6] Nanostructures can effectively scatter phonons and reduce lattice thermal conductivity.

    • Introduce Dopants or Alloying Elements: Doping or alloying can create point defects that scatter short-wavelength phonons.

    • Accurate Thermal Conductivity Measurement: Use reliable techniques like the laser flash method for bulk samples or the 3-omega method for thin films. Carefully account for and subtract the thermal contribution of the substrate.

Quantitative Data Summary

PropertyMaterial SystemValueTemperature (K)CommentsReference
Figure of Merit (zT) Monolayer PtS₂ (theoretical)~0.7N/ACalculated value under applied strain.[8]
PtS₂/MoSi₂P₄ heterostructure (theoretical)0.27600Calculated value.[11]
Lattice Thermal Conductivity (κₗ) PtS₂/MoSi₂P₄ heterostructure (theoretical)2.8 W m⁻¹ K⁻¹300Calculated value.[11]
PtS₂/MoSi₂P₄ heterostructure (theoretical)0.8 W m⁻¹ K⁻¹600Calculated value.[11]
Power Factor (S²σ) Pt₀.₉₉Ir₀.₀₁Sb₂~43 µW cm⁻¹ K⁻²400Experimental value for a related doped material.[14]

Experimental Protocols

Protocol 1: Synthesis of PtS₂ Thin Films by Chemical Vapor Deposition (CVD)

This protocol is a general guideline based on literature for the synthesis of PtS₂ thin films.[10]

Materials and Equipment:

  • Two-zone tube furnace

  • Quartz tube

  • Platinum foil or Pt precursor

  • Sulfur powder

  • SiO₂/Si substrate

  • Argon (Ar) gas supply with mass flow controllers

Procedure:

  • Place the sulfur powder in a ceramic boat at the center of the first heating zone (upstream).

  • Place the SiO₂/Si substrate with the platinum source (e.g., Pt foil or a pre-deposited Pt film) in the second heating zone (downstream).

  • Purge the quartz tube with Ar gas for at least 30 minutes to remove oxygen and moisture.

  • Heat the first zone (sulfur) to a temperature in the range of 150-250°C to generate sulfur vapor.

  • Simultaneously, heat the second zone (substrate) to the desired growth temperature, typically in the range of 400-800°C.

  • Maintain a constant flow of Ar carrier gas (e.g., 50-100 sccm) during the growth process.

  • The growth duration can range from 15 to 60 minutes, depending on the desired film thickness.

  • After the growth period, turn off the heaters and let the furnace cool down naturally to room temperature under Ar flow.

  • Once at room temperature, the sample can be removed for characterization.

Protocol 2: Thermoelectric Property Measurement of Thin Films

This protocol outlines a general procedure for measuring the in-plane Seebeck coefficient and electrical conductivity of a PtS₂ thin film.

Equipment:

  • Probe station with a heated sample stage

  • Two thermocouples

  • Nanovoltmeter

  • Current source

  • Heater for creating a temperature gradient

Procedure:

A. Seebeck Coefficient Measurement:

  • Mount the PtS₂ thin film on the sample stage.

  • Place two thermocouples at a known distance (Δx) along the length of the film.

  • Use a small heater at one end of the sample to create a temperature gradient (ΔT) across the two thermocouples.

  • Measure the temperatures T₁ and T₂ from the two thermocouples.

  • Simultaneously, measure the voltage difference (ΔV) generated between the two thermocouple probes using the nanovoltmeter.

  • The Seebeck coefficient is calculated as S = -ΔV / ΔT.

B. Electrical Conductivity Measurement (Four-Probe Method):

  • Place four probes in a linear and equidistant configuration on the surface of the PtS₂ film.

  • Apply a known DC current (I) through the outer two probes using the current source.

  • Measure the voltage (V) across the inner two probes using the nanovoltmeter.

  • The sheet resistance (Rₛ) is calculated using the formula Rₛ = (π/ln2) * (V/I) for a thin film.

  • Measure the thickness (t) of the PtS₂ film using a suitable technique (e.g., atomic force microscopy, ellipsometry).

  • The electrical conductivity is calculated as σ = 1 / (Rₛ * t).

Visualizations

Experimental_Workflow cluster_synthesis PtS₂ Synthesis cluster_characterization Material Characterization cluster_measurement Thermoelectric Measurement cluster_analysis Data Analysis sub_prep Substrate Preparation pt_dep Pt Deposition (optional) sub_prep->pt_dep cvd CVD Growth / Sulfurization pt_dep->cvd anneal Post-Growth Annealing cvd->anneal xrd XRD (Phase Purity) anneal->xrd raman Raman (Structure) anneal->raman sem SEM/TEM (Morphology) anneal->sem xps XPS (Composition) anneal->xps seebeck Seebeck Coefficient xps->seebeck pf Power Factor Calculation seebeck->pf conductivity Electrical Conductivity conductivity->pf thermal Thermal Conductivity zt zT Calculation thermal->zt pf->zt zT_Optimization_Logic cluster_power_factor Enhance Power Factor (S²σ) cluster_thermal_conductivity Reduce Thermal Conductivity (κ) zt Optimize zT = (S²σT)/κ doping Doping (Optimize Carrier Conc.) doping->zt band_eng Band Structure Engineering band_eng->zt nanostructuring Nanostructuring (Phonon Scattering) nanostructuring->zt alloying Alloying (Point Defect Scattering) alloying->zt

References

Validation & Comparative

A Comparative Guide to the Electronic Properties of PtS2 and MoS2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the electronic characteristics of two prominent 2D transition metal dichalcogenides, Platinum Disulfide (PtS2) and Molybdenum Disulfide (MoS2), is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of their key electronic properties, supported by experimental data, and details the methodologies for crucial experiments.

Two-dimensional (2D) transition metal dichalcogenides (TMDs) have garnered significant attention for their unique electronic and optoelectronic properties, making them promising candidates for next-generation electronic devices. Among these materials, this compound (PtS2) and Molybdenum Disulfide (MoS2) are two of the most extensively studied. Understanding their distinct electronic characteristics is crucial for their application in fields ranging from nanoelectronics to biosensing.

Quantitative Comparison of Electronic Properties

The electronic properties of PtS2 and MoS2, including their band gap, carrier mobility, and the on/off ratio of their corresponding field-effect transistors (FETs), are summarized in the table below. These parameters are critical in determining the suitability of these materials for various electronic applications.

Electronic PropertyThis compound (PtS2)Molybdenum Disulfide (MoS2)
Band Gap (Monolayer) ~1.6 eV (Indirect)[1]~1.8 eV (Direct)
Band Gap (Bulk) ~0.25 eV (Indirect)[1]~1.2 eV (Indirect)
Carrier Type p-typen-type
Carrier Mobility ~13 cm² V⁻¹ s⁻¹ (hole mobility for few-layer)[1]20 - 90 cm² V⁻¹ s⁻¹ (electron mobility for CVD-grown monolayer)[2]
On/Off Ratio of FETs < 100 to ~10⁵10⁴ to 10⁸

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a deeper understanding of the presented data.

Band Gap Determination via Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive optical technique used to determine the band gap of semiconductor materials.

Procedure:

  • Sample Preparation: Exfoliate or grow a thin film of PtS2 or MoS2 on a suitable substrate (e.g., SiO2/Si).

  • Excitation: A laser with a photon energy greater than the expected band gap of the material is focused onto the sample.

  • Emission Collection: The light emitted from the sample (photoluminescence) is collected using a high-sensitivity spectrometer.

  • Data Analysis: The peak energy of the emitted light in the PL spectrum corresponds to the band gap of the material. For monolayer MoS2, a strong PL peak is observed due to its direct band gap, while the PL intensity for materials with an indirect band gap, like PtS2, is generally weaker.

Carrier Mobility Measurement using a Field-Effect Transistor (FET)

The carrier mobility is a measure of how quickly charge carriers (electrons or holes) can move through a material under the influence of an electric field. It is a crucial parameter for determining the performance of a transistor.

Device Fabrication:

  • Material Transfer: A thin flake of PtS2 or MoS2 is transferred onto a Si substrate with a SiO2 dielectric layer, which acts as the back gate.

  • Contact Patterning: Electron beam lithography or photolithography is used to define the source and drain contact areas.

  • Metal Deposition: Metal contacts (e.g., Ti/Au for MoS2, Pt/Au for PtS2) are deposited via thermal or electron-beam evaporation, followed by a lift-off process.

Measurement Protocol (Four-Probe Measurement):

  • Connections: Four probes are placed on the channel of the FET. Two outer probes are used to pass a current (I_sd) through the channel, while the two inner probes measure the voltage drop (V_sd) along a defined length of the channel.

  • Gate Voltage Sweep: The back-gate voltage (V_g) is swept to modulate the carrier density in the channel.

  • Data Acquisition: The source-drain current (I_sd) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_sd).

  • Mobility Calculation: The field-effect mobility (μ) is calculated from the transconductance (g_m = dI_sd / dV_g) in the linear region of the transfer characteristics using the formula: μ = (L / (W * C_ox * V_sd)) * g_m where L is the channel length, W is the channel width, and C_ox is the gate oxide capacitance per unit area.

On/Off Ratio Determination from FET Transfer Characteristics

The on/off ratio is a critical parameter for digital logic applications, representing the ratio of the current in the "on" state to the current in the "off" state of a transistor.

Procedure:

  • Device Fabrication: An FET is fabricated as described in the carrier mobility section.

  • Measurement: The transfer characteristic (I_sd vs. V_g) of the FET is measured at a fixed V_sd.

  • Data Analysis: The on/off ratio is calculated by dividing the maximum measured source-drain current (I_on) by the minimum measured source-drain current (I_off) from the transfer curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the electronic characterization of 2D materials like PtS2 and MoS2.

G cluster_prep Material Preparation cluster_fab Device Fabrication cluster_char Electronic Characterization cluster_analysis Data Analysis & Comparison Synthesis Material Synthesis (CVD, Exfoliation) Transfer Transfer to Substrate (e.g., SiO2/Si) Synthesis->Transfer Lithography Lithography (E-beam or Photo) Transfer->Lithography Deposition Metal Deposition (Source/Drain Contacts) Lithography->Deposition LiftOff Lift-off Deposition->LiftOff PL Photoluminescence (Band Gap) LiftOff->PL IV I-V Measurement (On/Off Ratio) LiftOff->IV FourProbe Four-Probe Measurement (Carrier Mobility) LiftOff->FourProbe Analysis Data Analysis PL->Analysis IV->Analysis FourProbe->Analysis Comparison Comparative Study Analysis->Comparison FET_Logic Gate Gate Voltage (Vg) Channel 2D Material Channel (PtS2 or MoS2) Gate->Channel Controls Carrier Density Current Source-Drain Current (Isd) Channel->Current Determines Conductivity

References

A Comparative Guide to the Experimental and Theoretical Band Gap of Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered significant interest for its unique electronic properties and potential applications in nanoelectronics and optoelectronics. A key parameter governing its functionality is the band gap, which exhibits strong dependence on the material's thickness, transitioning from a semiconductor in its monolayer form to a semi-metal in its bulk state. This guide provides a detailed comparison of the experimentally measured and theoretically calculated band gap of PtS₂, offering insights into the nuances of its electronic structure.

Data Presentation: Experimental vs. Theoretical Band Gap

The band gap of PtS₂ is highly tunable with the number of layers. Below is a summary of reported experimental and theoretical values for monolayer, bilayer, and bulk PtS₂.

Material FormExperimental Band Gap (eV)Theoretical Band Gap (eV)Experimental MethodTheoretical Method (Functional)Reference
Monolayer 1.61.23Optical AbsorptionDFT (PBE)[1][2]
1.84DFT (HSE06)[2]
1.62DFT (GGA-PBE)[3]
1.775 (Indirect)DFT (GGA+PBE)[4][5]
1.810 (Indirect)DFT (PBE)[6]
2.580 (Indirect)DFT (HSE06)[6]
Bilayer -1.54 (Indirect)-DFT (PBE+SOC)[7]
Bulk 0.25-Optical Absorption-[1][8]

Note: Theoretical values often vary significantly based on the computational method and the exchange-correlation functional used. DFT with the PBE functional is known to underestimate band gaps, while hybrid functionals like HSE06 generally provide results closer to experimental values.

Experimental and Theoretical Methodologies

The determination of the band gap in PtS₂ relies on a combination of sophisticated experimental techniques and advanced computational methods.

1. Material Synthesis: High-quality, single-crystal PtS₂ is essential for accurate band gap measurements. Common synthesis methods include:

  • Chemical Vapor Deposition (CVD): This technique involves the reaction of a platinum precursor with a sulfur source at elevated temperatures to grow thin films of PtS₂ on a substrate.[9]

  • Mechanical Exfoliation: Atomically thin layers of PtS₂ can be isolated from bulk crystals using the "Scotch tape" method.

  • Molecular Beam Epitaxy (MBE): This method allows for precise, layer-by-layer growth of PtS₂ thin films in a high-vacuum environment.

2. Band Gap Characterization:

  • Optical Spectroscopy (Photoluminescence and Absorption): This is a primary method for determining the band gap. The material is irradiated with light, and the energy at which significant absorption begins (the absorption edge) corresponds to the optical band gap. For monolayer PtS₂, a band gap of 1.6 eV has been reported using this method.[1]

  • Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES directly maps the electronic band structure of a material by measuring the kinetic energy and emission angle of photoelectrons ejected by incident high-energy photons. This provides detailed information about the valence band.

  • Scanning Tunneling Spectroscopy (STS): STS measures the local density of electronic states (LDOS) of a material with atomic resolution. By analyzing the tunneling current as a function of bias voltage, one can determine the energies of the valence band maximum and conduction band minimum, thus yielding the band gap.

1. Computational Framework:

  • Density Functional Theory (DFT): DFT is the most widely used computational method to investigate the electronic properties of materials.[2][4] It calculates the ground-state electronic structure by solving the Kohn-Sham equations. The choice of the exchange-correlation (XC) functional is critical and significantly influences the accuracy of the calculated band gap.

2. Exchange-Correlation Functionals:

  • Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are standard functionals (e.g., PBE) that are computationally efficient but tend to underestimate the band gap of semiconductors. For monolayer PtS₂, PBE calculations yield a band gap of around 1.23-1.81 eV.[2][6]

  • Hybrid Functionals (e.g., HSE06): These functionals incorporate a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in LDA and GGA, leading to more accurate band gap predictions. HSE06 calculations for monolayer PtS₂ predict a band gap of 1.84-2.58 eV.[2][6]

  • Many-Body Perturbation Theory (e.g., G₀W₀ approximation): The G₀W₀ method provides a more rigorous and accurate calculation of the quasiparticle band gap by considering the self-energy of the electrons.[10] This approach is computationally expensive but is often considered the gold standard for theoretical band gap calculations.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and theoretical band gaps of PtS₂.

BandGap_Comparison_Workflow cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Material Synthesis (CVD, MBE, Exfoliation) exp_characterization Characterization (Optical Spectroscopy, ARPES, STS) exp_synthesis->exp_characterization Sample exp_result Experimental Band Gap Value exp_characterization->exp_result Measurement comparison Comparison & Analysis exp_result->comparison theo_model Computational Model (Crystal Structure) theo_calc DFT Calculation (PBE, HSE06, G₀W₀) theo_model->theo_calc Input theo_result Theoretical Band Gap Value theo_calc->theo_result Calculation theo_result->comparison conclusion Conclusion on Band Gap Discrepancy comparison->conclusion

Workflow for comparing experimental and theoretical PtS₂ band gaps.

References

Benchmarking PtS2 Photodetector Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of highly sensitive and efficient photodetectors is critical for a range of applications, from high-resolution imaging to precise spectroscopic analysis. Platinum disulfide (PtS2), a noble metal dichalcogenide, has emerged as a promising material for next-generation photodetectors due to its unique electronic and optical properties. This guide provides an objective comparison of PtS2 photodetector performance against other established and emerging alternatives, supported by experimental data.

This comparative analysis benchmarks key performance metrics of PtS2 photodetectors against other two-dimensional (2D) materials—molybdenum disulfide (MoS2), tungsten disulfide (WS2), and graphene—as well as conventional silicon (Si) and indium gallium arsenide (InGaAs) photodetectors. The data presented is collated from various scientific publications to provide a comprehensive overview for informed decision-making in selecting the appropriate photodetector technology.

Data Presentation: A Quantitative Comparison

The performance of a photodetector is characterized by several key metrics. Responsivity measures the electrical output per unit of optical input. Specific Detectivity (D*) indicates the ability to detect weak signals, taking into account the detector's area and noise. Response time determines the speed at which the detector can respond to changes in light intensity. The spectral range defines the wavelengths of light the detector can effectively sense.

Below is a summary of these quantitative metrics for PtS2 and its alternatives. It is important to note that the performance of 2D material-based photodetectors can vary significantly based on the number of layers, fabrication method, and device architecture.

MaterialResponsivity (A/W)Specific Detectivity (Jones)Response TimeSpectral Range
PtS2 Up to ~10³> 10¹⁰µs to msVisible to Mid-Infrared (up to ~10.6 µm)[1]
MoS2 Up to 10⁵[2]10⁷ to 10¹⁵[3]ns to s[3]Visible to Near-Infrared
WS2 Up to ~471 mA/W[4]~2.15 x 10¹²[5]~4.5 ms[4]Visible
Graphene ~0.5 mA/W to >1000 A/W~10⁸ to 10¹³ps to nsUltraviolet to Terahertz
Silicon (Si) ~0.5 A/W~10¹² to 10¹³ns to µsUltraviolet to Near-Infrared (~1.1 µm)
InGaAs ~0.7 to 1.0 A/W[6]> 10¹²nsNear-Infrared (0.9 to 1.7 µm)[7]

Experimental Protocols

The fabrication and characterization of 2D material-based photodetectors, including those made from PtS2, involve a series of precise laboratory procedures. Understanding these protocols is essential for interpreting performance data and for the potential replication of experimental results.

Device Fabrication

A common method for fabricating 2D material photodetectors is through mechanical exfoliation or chemical vapor deposition (CVD) of the material onto a substrate, followed by standard nanolithography techniques.

  • Substrate Preparation: A silicon wafer with a silicon dioxide (SiO₂) layer is typically used as the substrate. The substrate is cleaned using solvents like acetone (B3395972) and isopropyl alcohol to remove any contaminants.

  • Material Synthesis/Transfer:

    • Chemical Vapor Deposition (CVD): For large-area and uniform films, CVD is a preferred method. For PtS2, this can involve the sulfurization of a pre-deposited platinum film.[8]

    • Mechanical Exfoliation: This "Scotch tape" method is used to obtain high-quality, single- or few-layer flakes from a bulk crystal. The flakes are then transferred to the substrate.

  • Electrode Patterning: Electron beam lithography (EBL) or photolithography is used to define the contact areas for the source and drain electrodes.

  • Metal Deposition: Metal contacts, often a combination of titanium/gold (Ti/Au) or chromium/gold (Cr/Au), are deposited onto the patterned areas using techniques like thermal or electron-beam evaporation.

  • Lift-off: The remaining photoresist is removed, leaving behind the 2D material with the desired electrode contacts.

Performance Characterization

The key performance metrics of the fabricated photodetectors are measured using a standardized setup.

  • Light Source: A range of lasers or a monochromator coupled with a broadband lamp is used to illuminate the device at specific wavelengths and power densities.

  • Electrical Measurement: A semiconductor device analyzer or a combination of a voltage source and a picoammeter is used to apply a bias voltage and measure the resulting photocurrent.

  • Responsivity Measurement: The photocurrent is measured at different incident light powers, and the responsivity is calculated as the photocurrent divided by the incident power.

  • Response Time Measurement: A pulsed laser or a light chopper is used to modulate the light signal. The rise and fall times of the photocurrent are measured using an oscilloscope to determine the response speed.

  • Detectivity Calculation: The specific detectivity is calculated using the measured responsivity and the noise current of the device, which is typically measured using a spectrum analyzer. The noise is often dominated by shot noise from the dark current.

Mandatory Visualization

The following diagrams illustrate the logical workflow for benchmarking photodetector performance and a simplified representation of the photodetection mechanism.

Photodetector_Benchmarking_Workflow cluster_Fabrication Device Fabrication cluster_Characterization Performance Characterization cluster_Analysis Data Analysis & Comparison Material_Synthesis Material Synthesis (e.g., CVD of PtS2) Lithography Lithography (EBL/Photo) Material_Synthesis->Lithography Substrate_Preparation Substrate Preparation (SiO2/Si) Substrate_Preparation->Lithography Metal_Deposition Metal Deposition (Ti/Au) Lithography->Metal_Deposition Lift_off Lift-off Metal_Deposition->Lift_off IV_Measurement I-V Measurement (Dark & Illuminated) Lift_off->IV_Measurement Responsivity Responsivity vs. Wavelength IV_Measurement->Responsivity Response_Time Response Time Measurement IV_Measurement->Response_Time Noise_Analysis Noise Analysis IV_Measurement->Noise_Analysis Performance_Metrics Calculate Key Metrics (Responsivity, D*, Speed) Responsivity->Performance_Metrics Response_Time->Performance_Metrics Noise_Analysis->Performance_Metrics Benchmarking Benchmark against Alternatives Performance_Metrics->Benchmarking Conclusion Draw Conclusions Benchmarking->Conclusion

Caption: Workflow for photodetector benchmarking.

Photodetection_Mechanism cluster_device PtS2 Photodetector PtS2 PtS2 Material EHP Electron-Hole Pair PtS2->EHP Generation Source Source Electrode Current Photocurrent Source->Current Drain Drain Electrode Drain->Current Photon Photon (hν) Photon->PtS2 Absorption Electron e⁻ EHP->Electron Separation (Electric Field) Hole h⁺ EHP->Hole Electron->Drain Hole->Source

Caption: Simplified photodetection mechanism in PtS2.

References

A Comparative Guide to Platinum Disulfide (PtS₂) Synthesis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Platinum disulfide (PtS₂), a noble metal dichalcogenide, has garnered significant research interest due to its unique electronic, optical, and catalytic properties. The performance of PtS₂-based devices is intrinsically linked to the quality of the synthesized material. This guide provides a comparative overview of various synthesis techniques, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most suitable method for their specific applications.

Comparison of Synthesis Techniques

The choice of synthesis method significantly impacts the crystallinity, uniformity, and scalability of the resulting PtS₂ material. The following table summarizes the key characteristics of common synthesis techniques.

Synthesis TechniqueTypical PrecursorsTemperature Range (°C)Resulting Material FormKey AdvantagesKey Disadvantages
Chemical Vapor Deposition (CVD) Platinum halides (e.g., PtCl₄), H₂S, Sulfur powder, Platinum organic compounds400 - 1000Thin films, flakesHigh crystal quality, large area, tunable thicknessHigh temperature, complex setup, potential for precursor contamination
Chemical Vapor Transport (CVT) PtS₂ powder, transport agent (e.g., I₂, TeCl₄)800 - 1000Bulk crystalsHigh-quality single crystalsSlow growth rate, small crystal size, high temperature
Thermally Assisted Conversion (TAC) Sputtered Pt film, Sulfur vapor400 - 800Thin filmsScalable, relatively simple setupPolycrystalline films, potential for incomplete sulfurization
Atomic Layer Deposition (ALD) Platinum precursors (e.g., (MeCp)PtMe₃), H₂S100 - 300Conformal thin filmsPrecise thickness control, excellent conformality, low temperatureSlow deposition rate, limited precursor availability
Hydrothermal/Solvothermal Synthesis Platinum salts (e.g., H₂PtCl₆), Sulfur source (e.g., Na₂S, thiourea)120 - 250Nanoparticles, nanocrystalsLow temperature, simple setup, scalable for nanomaterialsOften results in amorphous or polycrystalline products, difficult to grow continuous films
Mechanical Exfoliation Bulk PtS₂ crystalsN/AFlakes (mono- to few-layers)High crystal quality, pristine surfaceSmall flake size, low yield, not scalable
Liquid Phase Exfoliation Bulk PtS₂ powderN/ANanosheet dispersionsScalable production of nanosheets, solution-processableSmall flake size, potential for defects and contamination from solvents/surfactants

Experimental Protocols

Detailed methodologies for key synthesis techniques are provided below.

Chemical Vapor Deposition (CVD)

This method involves the reaction of volatile precursors on a heated substrate to form a thin film of PtS₂.

Protocol for Direct Sulfurization of Platinum Film:

  • Substrate Preparation: A thin film of platinum (e.g., 1-10 nm) is deposited onto a desired substrate (e.g., SiO₂/Si, sapphire) using techniques like sputtering or electron beam evaporation.

  • Furnace Setup: The Pt-coated substrate is placed in the center of a two-zone tube furnace. Sulfur powder is placed in a crucible at the upstream, low-temperature zone.

  • Growth Process: The furnace is purged with an inert gas (e.g., Argon) to remove oxygen. The substrate is then heated to the growth temperature (typically 400-800°C), and the sulfur powder is heated to a lower temperature (e.g., 150-300°C) to generate sulfur vapor. The sulfur vapor is carried by the inert gas to the substrate, where it reacts with the platinum film to form PtS₂.

  • Cooling: After the desired growth time, the furnace is cooled down to room temperature under the inert gas flow.

Chemical Vapor Transport (CVT)

CVT is a method used to grow high-quality single crystals of materials that do not sublime easily.

Protocol:

  • Ampoule Preparation: High-purity PtS₂ powder and a transport agent (e.g., iodine) are sealed in a quartz ampoule under vacuum.

  • Furnace Setup: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The source zone (containing the PtS₂ powder) is kept at a higher temperature (T₂) than the growth zone (T₁), for example, T₂ = 900°C and T₁ = 800°C.

  • Transport and Growth: At the high temperature of the source zone, the PtS₂ reacts with the transport agent to form a volatile gaseous species (e.g., PtIₓ and S₂). This gaseous complex diffuses to the cooler growth zone, where the reverse reaction occurs, depositing high-quality PtS₂ crystals.

  • Crystal Recovery: After a prolonged period (days to weeks), the ampoule is cooled, and the grown crystals are retrieved from the growth zone.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique capable of producing highly conformal and uniform films with atomic-level thickness control.

General Protocol:

  • Precursor Introduction: A pulse of a volatile platinum precursor (e.g., a platinum-organic compound) is introduced into the reaction chamber, which chemisorbs onto the substrate surface.

  • Purge: The chamber is purged with an inert gas to remove any unreacted precursor and byproducts.

  • Co-reactant Introduction: A pulse of a sulfur-containing co-reactant (e.g., H₂S) is introduced into the chamber. It reacts with the adsorbed platinum precursor on the surface to form a monolayer of PtS₂.

  • Purge: The chamber is purged again with the inert gas to remove unreacted co-reactant and byproducts.

  • Repeat: This cycle is repeated to grow a film of the desired thickness. The growth temperature is typically low, in the range of 100-300°C.

Hydrothermal/Solvothermal Synthesis

These methods involve chemical reactions in aqueous (hydrothermal) or organic (solvothermal) solvents at elevated temperatures and pressures.

General Protocol:

  • Precursor Solution: A platinum salt (e.g., hexachloroplatinic acid) and a sulfur source (e.g., sodium sulfide (B99878) or thiourea) are dissolved in the chosen solvent (e.g., water, ethanol (B145695), or a mixture) in a Teflon-lined stainless-steel autoclave.

  • Reaction: The autoclave is sealed and heated to a specific temperature (typically 120-250°C) for a set duration (several hours to days).

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with water and ethanol to remove any unreacted precursors and byproducts, and finally dried.

Mechanical and Liquid Phase Exfoliation

These are top-down approaches that start with bulk PtS₂ crystals.

Mechanical Exfoliation Protocol ("Scotch-tape method"):

  • A piece of adhesive tape is pressed against a bulk PtS₂ crystal.

  • The tape is then gently peeled off, cleaving the crystal and leaving a thin layer of PtS₂ on the tape.

  • The tape with the exfoliated flakes is then pressed onto a desired substrate (e.g., SiO₂/Si).

  • Upon peeling the tape off the substrate, thin flakes of PtS₂ are left behind. This process can be repeated to obtain thinner flakes.

Liquid Phase Exfoliation Protocol:

  • Bulk PtS₂ powder is added to a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or isopropanol).

  • The mixture is subjected to ultrasonication for an extended period. The ultrasonic waves provide the energy to overcome the van der Waals forces between the PtS₂ layers, resulting in the exfoliation of nanosheets into the solvent.

  • The resulting dispersion is then centrifuged to separate the exfoliated nanosheets from any remaining bulk material. The supernatant containing the PtS₂ nanosheets can then be used for further processing.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the key synthesis techniques.

CVD_Workflow cluster_prep Substrate Preparation cluster_growth CVD Growth cluster_post Post-Growth Pt_Deposition Pt Film Deposition (Sputtering/Evaporation) Furnace_Loading Load Substrate & Sulfur into Tube Furnace Pt_Deposition->Furnace_Loading Purge Purge with Inert Gas Furnace_Loading->Purge Heating Heat Substrate (400-800°C) & Sulfur (150-300°C) Purge->Heating Reaction Sulfurization Reaction Heating->Reaction Cooling Cool Down in Inert Atmosphere Reaction->Cooling Characterization Material Characterization Cooling->Characterization

Workflow for Chemical Vapor Deposition (CVD) of PtS₂.

ALD_Workflow Start Start ALD Cycle Pt_Pulse Pulse Platinum Precursor Start->Pt_Pulse Purge1 Purge with Inert Gas Pt_Pulse->Purge1 S_Pulse Pulse Sulfur Co-reactant Purge1->S_Pulse Purge2 Purge with Inert Gas S_Pulse->Purge2 End_Cycle End of Cycle Purge2->End_Cycle Repeat Repeat N Cycles for desired thickness End_Cycle->Repeat Repeat->Pt_Pulse Next Cycle

Workflow for Atomic Layer Deposition (ALD) of PtS₂.

Exfoliation_Workflow cluster_mech Mechanical Exfoliation cluster_liquid Liquid Phase Exfoliation Start_Mech Bulk PtS₂ Crystal Tape_Cleave Adhesive Tape Cleavage Start_Mech->Tape_Cleave Transfer Transfer to Substrate Tape_Cleave->Transfer Result_Mech Few-layer PtS₂ Flakes Transfer->Result_Mech Start_Liq Bulk PtS₂ Powder Dispersion Disperse in Solvent Start_Liq->Dispersion Sonication Ultrasonication Dispersion->Sonication Centrifugation Centrifugation Sonication->Centrifugation Result_Liq PtS₂ Nanosheet Dispersion Centrifugation->Result_Liq

Workflow for Mechanical and Liquid Phase Exfoliation of PtS₂.

Selecting the Right Synthesis Technique

The optimal synthesis technique depends on the desired properties of the PtS₂ material and the intended application.

Selection_Flowchart Start Desired PtS₂ Properties Q1 Need large-area, uniform thin film? Start->Q1 Q2 Require highest crystal quality (single crystal)? Q1->Q2 No CVD CVD / TAC Q1->CVD Yes Q3 Need precise thickness control & conformal coating? Q2->Q3 No CVT CVT Q2->CVT Yes Q4 Need nanoparticles or nanocrystal powder? Q3->Q4 No ALD ALD Q3->ALD Yes Q5 Starting with bulk crystal? Q4->Q5 No Hydrothermal Hydrothermal / Solvothermal Q4->Hydrothermal Yes Exfoliation Mechanical / Liquid Phase Exfoliation Q5->Exfoliation Yes

Validating the layer number of exfoliated PtS2 flakes

A Researcher's Guide to Validating the Layer Number of Exfoliated Platinum Disulfide (PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> 2{2}2​ ) Flakes

For researchers, scientists, and drug development professionals working with two-dimensional (2D) materials, the precise determination of the layer number of exfoliated flakes is a critical first step in characterizing their physical and chemical properties. This compound (PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​ 
), a noble transition metal dichalcogenide, has garnered significant interest for its tunable bandgap and high carrier mobility. This guide provides a comparative overview of the most common and effective techniques for validating the layer number of exfoliated PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​
flakes, supported by experimental data and detailed protocols.

This guide compares three primary, non-destructive techniques: Atomic Force Microscopy (AFM), Raman Spectroscopy, and Photoluminescence (PL) Spectroscopy. Each method offers distinct advantages and provides complementary information for a comprehensive analysis of exfoliated PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​

Comparison of Validation Techniques

The choice of technique for layer number validation often depends on the required accuracy, sample throughput, and the availability of equipment. Below is a summary of the key performance indicators for each method.

FeatureAtomic Force Microscopy (AFM)Raman SpectroscopyPhotoluminescence (PL) Spectroscopy
Principle Direct topographical height measurement.Inelastic scattering of light by lattice vibrations (phonons).Emission of light upon photoexcitation, related to the electronic band structure.
Quantitative Data Flake height in nanometers (nm).Raman peak positions (cm⁻¹), frequency difference (Δω), and intensity ratios.Emission peak energy (eV) and intensity.
Accuracy High, provides direct thickness measurement with sub-nanometer resolution.[1][2]High, sensitive to changes in interlayer van der Waals forces.[3][4]Moderate, can be influenced by defects, strain, and substrate effects.
Throughput Low, requires scanning of individual flakes.High, allows for rapid mapping of large areas.High, suitable for quick screening of flakes.
Sample Damage Potentially damaging if not performed in non-contact or tapping mode.Non-destructive under appropriate laser power.Non-destructive under appropriate laser power.
Limitations Tip-sample convolution can affect accuracy. Surface contaminants can lead to overestimation of thickness.[5]Substrate signal can interfere. Interpretation can be complex for twisted or strained layers.PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​
is an indirect bandgap semiconductor, and its photoluminescence can be weak, making it less reliable than for direct bandgap 2D materials.[6][7]

Quantitative Data for PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> 2{2}2​ Layer Validation

The following tables summarize the expected quantitative data for validating the layer number of exfoliated PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​

Table 1: Atomic Force Microscopy (AFM) Data for PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​ 

Number of LayersExpected Height (nm)
1 (Monolayer)~0.7 nm
2 (Bilayer)~1.4 nm[8][9]
6 (Hexalayer)~3.5 nm[8][9]

Note: The expected height per layer is approximately 0.7 nm. The measured height can vary slightly depending on the substrate and measurement conditions.

Table 2: Raman Spectroscopy Data for PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​ 

Number of LayersEngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2g1^{1}{2g}2g1​
Peak Position (cm⁻¹)
Angcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
1g{1g}1g​
Peak Position (cm⁻¹)
Frequency Difference (Δω) (cm⁻¹)
2 (Bilayer)~305~338~33
6 (Hexalayer)~306~339~33
Bulk~307[10]~340[10]~33

Note: The Engcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2g1^{1}{2g}2g1​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
1g{1g}1g​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
1g{1g}1g​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2g1^{1}{2g}2g1​
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​

Table 3: Photoluminescence (PL) Data for PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​ 

Number of LayersExpected Bandgap (eV)Expected PL Peak Energy (eV)
1 (Monolayer)~1.6 (Indirect)[1][6]Data for exfoliated monolayer flakes is not widely available.
Bulk~0.25 (Indirect)[1][6]No significant PL is expected.

Note: PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

2{2}2​
13611ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​
7121314ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
2{2}2​

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the standard experimental protocols for each technique.

Experimental Workflow for PtSngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> 2{2}2​ Flake Characterization

Gcluster_0Raman Spectroscopycluster_1PhotoluminescenceVirtual StateVirtual StateGround StateGround StateVirtual State->Ground StateRayleigh Scattering (hν_L)Vibrational StateVibrational StateVirtual State->Vibrational StateStokes Raman Scattering (hν_L - hν_p)Ground State->Virtual StateExcitation (hν_L)Conduction BandConduction BandValence BandValence BandConduction Band->Valence BandEmission (hν_PL)Valence Band->Conduction BandPhotoexcitation (E > E_g)

Comparative analysis of PtS2 and PtSe2 properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Platinum Disulfide (PtS2) and Platinum Diselenide (PtSe2) Properties

This compound (PtS2) and platinum diselenide (PtSe2) are members of the Group 10 transition metal dichalcogenides (TMDs), a class of materials that have garnered significant interest for their unique electronic and optoelectronic properties.[1] Both materials exhibit a layered crystal structure, allowing for exfoliation into two-dimensional forms, and possess thickness-dependent properties that make them promising candidates for a variety of applications in electronics, optoelectronics, and catalysis. This guide provides a comparative analysis of the key properties of PtS2 and PtSe2, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective advantages and potential applications.

Structural and Electronic Properties

Both PtS2 and PtSe2 crystallize in a 1T (trigonal) crystal structure, where a layer of platinum atoms is sandwiched between two layers of chalcogen atoms (sulfur or selenium).[2][3] The layers are held together by weak van der Waals forces, which allows for the creation of monolayer and few-layer structures.[2]

A key distinction between the two materials lies in their electronic behavior as a function of thickness. Monolayer PtS2 is a semiconductor with a reported indirect bandgap of approximately 1.6 to 1.7 eV.[2][4] As the number of layers increases, the bandgap of PtS2 decreases, reaching about 0.25 eV in its bulk form.[2][4] Similarly, monolayer PtSe2 is a semiconductor with an indirect bandgap of around 1.2 eV.[5][6] However, PtSe2 undergoes a transition from a semiconductor to a semimetal as its thickness increases, with bulk PtSe2 exhibiting a zero bandgap.[5][7] This tunable electronic nature makes PtSe2 particularly interesting for applications requiring a transition between semiconducting and metallic behavior.

PropertyThis compound (PtS2)Platinum Diselenide (PtSe2)
Crystal Structure 1T (Trigonal)[2][3]1T (Trigonal)[5]
Lattice Constant (a) 0.354 nm[4]0.373 nm[8]
Lattice Constant (c) 0.504 nm[4]0.507 nm[8]
Bandgap (Monolayer) ~1.6 - 1.7 eV (Indirect)[2][4]~1.2 eV (Indirect)[5][6]
Bandgap (Bilayer) -0.21 eV[5]
Bandgap (Bulk) ~0.25 eV (Indirect)[2][4]0 eV (Semimetal)[5]
Carrier Mobility (Theoretical) >1000 cm²/V·s[1]High[9]

Optical Properties

PtS2 and PtSe2 exhibit broadband optical absorption, making them suitable for various optoelectronic applications, including photodetectors.[8][10] Their optical properties, such as the dielectric function and refractive index, are also thickness-dependent.[11] For instance, the dielectric function of PtSe2 changes significantly with thickness, with the band-to-band transition energies showing a redshift as the thickness increases.[11] Both materials have been shown to enhance the sensitivity of surface plasmon resonance (SPR) biosensors.[10][12]

PropertyThis compound (PtS2)Platinum Diselenide (PtSe2)
Optical Absorption Broadband[8]Broadband[13]
Exciton Binding Energy (Monolayer) 0.78 eV[14]0.60 eV[14]

Thermal Properties

The thermal conductivity of these materials is an important parameter for their application in electronic devices where heat dissipation is a concern. Experimental studies using optothermal Raman spectroscopy have shown that the thermal conductivity of few-layer PtS2 is higher than that of few-layer PtSe2 at room temperature.[15][16]

PropertyThis compound (PtS2)Platinum Diselenide (PtSe2)
Thermal Conductivity (4 nm film) 85.6 ± 7.70 W/(m·K)[15][16]-
Thermal Conductivity (4.5 nm film) -40.4 ± 4.67 W/(m·K)[15]
In-plane Thermal Conductivity (3 nm film, 300 K) -~28.3 W/(m·K)[17]
Seebeck Coefficient (3 nm film, 300 K) -~65.1 μV/K[17]

Mechanical Properties

The mechanical properties of these two-dimensional materials are crucial for their integration into flexible electronic devices. First-principles calculations have been used to determine the Young's modulus of monolayer PtSe2.

PropertyThis compound (PtS2)Platinum Diselenide (PtSe2)
Young's Modulus (Monolayer, a-direction) -115.9 GPa[18]
Young's Modulus (Monolayer, b-direction) -117.7 GPa[18]

Experimental Protocols

Synthesis

Thermally Assisted Conversion (TAC): This method involves the sulfurization or selenization of a pre-deposited thin film of platinum. For PtS2 synthesis, a thin film of platinum is exposed to sulfur vapor at elevated temperatures.[2] Similarly, PtSe2 can be synthesized by exposing a platinum film to selenium vapor at temperatures around 400 °C.[5]

Chemical Vapor Deposition (CVD): Large-area, uniform films of PtS2 can be grown using CVD.[19] This technique offers better control over the thickness and quality of the grown films compared to mechanical exfoliation.

The synthesis process for PtS2 and PtSe2 thin films can be generalized into the following workflow:

G cluster_synthesis Synthesis Workflow Start Start Substrate Substrate Preparation (e.g., SiO2/Si) Start->Substrate Deposition Platinum (Pt) Thin Film Deposition Substrate->Deposition Conversion Thermally Assisted Conversion or Chemical Vapor Deposition Deposition->Conversion Cooling Controlled Cooling Conversion->Cooling Chalcogen Chalcogen Source (Sulfur or Selenium) Chalcogen->Conversion End End Cooling->End

A generalized workflow for the synthesis of PtS2 and PtSe2 thin films.
Characterization

A variety of techniques are employed to characterize the structural, electronic, and optical properties of PtS2 and PtSe2.

Spectroscopic Ellipsometry: This technique is used to measure the broadband optical constants of thin films, providing information about their dielectric function and refractive index.[8]

Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique used to identify the characteristic vibrational modes of the materials, which can be used to confirm the crystal structure and assess the quality of the films.[8] For PtS2, the characteristic Raman modes are the out-of-plane E¹g mode at ~303 cm⁻¹ and the in-plane A²₁g and A¹₁g modes at ~343 cm⁻¹ and ~334 cm⁻¹, respectively.[3] For PtSe2, the Raman active A₁g and E_g modes are observed around 205 cm⁻¹ and 175 cm⁻¹, respectively.[5]

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the synthesized materials.[5]

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): STM provides atomic-resolution images of the material's surface, revealing its crystal structure. STS is used to probe the local density of electronic states and determine the bandgap.[2]

The characterization process typically follows this workflow:

G cluster_characterization Characterization Workflow Sample Synthesized Sample (PtS2 or PtSe2) Structural Structural Analysis (Raman, XRD, STM) Sample->Structural Compositional Compositional Analysis (XPS, EDX) Sample->Compositional Optical Optical Properties (Spectroscopic Ellipsometry) Sample->Optical Electronic Electronic Properties (STS, FET measurements) Sample->Electronic Analysis Data Analysis and Property Comparison Structural->Analysis Compositional->Analysis Optical->Analysis Electronic->Analysis

References

A First-Principles Comparative Analysis of Platinum Disulfide (PtS₂) and Tungsten Disulfide (WS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Platinum disulfide (PtS₂) and tungsten disulfide (WS₂) are prominent members of the transition metal dichalcogenide (TMDC) family of materials, which are characterized by their two-dimensional, layered structures. While both materials are semiconductors and have garnered significant interest for applications in electronics, optoelectronics, and catalysis, their fundamental properties, as elucidated by first-principles calculations, reveal distinct characteristics. This guide provides an objective, data-driven comparison of PtS₂ and WS₂ based on Density Functional Theory (DFT) simulations, aimed at researchers and scientists in materials science and related fields.

Structural Properties

First-principles calculations reveal that PtS₂ and WS₂ crystallize in different structures. PtS₂ thermodynamically favors the 1T phase, which has a trigonal crystal structure.[1] In contrast, the most stable and common phase for WS₂ is the 2H phase, which possesses a hexagonal crystal structure.[2] These structural differences are foundational, influencing their electronic and catalytic behaviors. The layers in both materials are held together by weak van der Waals forces, allowing for exfoliation into thin, 2D layers.[2][3]

The fundamental structural parameters derived from computational models are summarized below.

PropertyThis compound (PtS₂)Tungsten Disulfide (WS₂)
Stable Phase 1T2H
Crystal System Trigonal[4]Hexagonal[2][5]
Space Group P-3m1[4][6]P6₃/mmc[5]
Lattice Parameters (a, b) 3.54 Å - 3.58 Å[3][4][6]3.15 Å - 3.18 Å[5][7]
Lattice Parameter (c) 5.02 Å - 5.60 Å[1][3][4][8]12.27 Å - 12.98 Å[5][7]
M-S Bond Length 2.39 Å - 2.42 Å[4][6][9]2.41 Å[5]
Coordination Geometry Pt: Octahedral (PtS₆)[4]W: Trigonal Prismatic (WS₆)[2][10]
Electronic Properties

The electronic band structures of PtS₂ and WS₂ show significant differences, particularly in their band gap values and the nature of the gap (direct vs. indirect), which changes with the number of layers. Bulk PtS₂ is a semiconductor with a small, indirect band gap of approximately 0.25 eV.[3][11] As it is thinned down to a monolayer, the band gap increases significantly to about 1.6 eV.[3][11][12]

Bulk WS₂ is also an indirect band gap semiconductor, but with a larger gap of around 1.3-1.4 eV.[7][10][13] A key feature of WS₂ is its transition to a direct band gap material in its monolayer form, with a gap of approximately 2.05 eV, making it highly suitable for optoelectronic applications like light-emitting diodes and photodetectors.[7][10]

PropertyThis compound (PtS₂)Tungsten Disulfide (WS₂)
Bulk Band Gap 0.25 eV (Indirect)[3][11]~1.3 eV (Indirect)[7]
Monolayer Band Gap 1.55 - 1.7 eV (Indirect)[3][4][6][11][12]1.81 - 2.05 eV (Direct)[7][10][12][14]
Electronic Type Semiconductor[3]Semiconductor[2]
Catalytic Activity

Both PtS₂ and WS₂ have been identified as promising materials for catalysis, particularly for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. First-principles calculations are instrumental in predicting catalytic activity by determining the Gibbs free energy of hydrogen adsorption (ΔGH) on the material's surface; an ideal catalyst has a ΔGH value close to zero.

For WS₂, theoretical studies have shown that both the tungsten and sulfur edge sites can be active and thermoneutral for HER.[15] PtS₂, leveraging the catalytic properties of platinum, is also a candidate for HER, with studies suggesting that the sulfur atoms can serve as active sites for the reaction.[9] Beyond HER, WS₂ is a known component in catalysts used for industrial hydrodesulfurization processes.[10]

cluster_PtS2 PtS₂ Properties cluster_WS2 WS₂ Properties PtS2_Struct Structure: 1T Trigonal PtS2_Elec Monolayer Gap: ~1.6 eV (Indirect) PtS2_Cat Catalysis: S-sites active for HER WS2_Struct Structure: 2H Hexagonal WS2_Elec Monolayer Gap: ~2.0 eV (Direct) WS2_Cat Catalysis: W and S edges active for HER Comparison First-Principles Comparison Comparison->PtS2_Struct Comparison->PtS2_Elec Comparison->PtS2_Cat Comparison->WS2_Struct Comparison->WS2_Elec Comparison->WS2_Cat

First-principles property comparison of PtS₂ and WS₂.

Experimental Protocols: First-Principles Computational Methodology

The data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). This computational approach allows for the simulation of material properties at the atomic scale without empirical data.[16]

A typical workflow for these calculations is as follows:

  • Structural Definition: The calculation begins with defining the initial crystal structure of PtS₂ or WS₂, including lattice parameters and atomic positions.

  • Structural Relaxation: The atomic positions and lattice vectors are optimized to find the lowest energy (most stable) configuration. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are below a specific threshold (e.g., < 10⁻³ eV/Å).[1][8]

  • Self-Consistent Field (SCF) Calculation: An iterative process is run to solve the Kohn-Sham equations, which determines the ground-state electron density and total energy of the relaxed structure.

  • Property Calculation: Using the ground-state electron density, various properties are calculated. This includes the electronic band structure, density of states (DOS), and adsorption energies for catalytic reactions.

Common parameters and methods employed in these calculations include:

  • Simulation Packages: Quantum ESPRESSO[17], Vienna Ab Initio Simulation Package (VASP).[1][8]

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Erzerhof (PBE) functional is widely used.[1][12][17]

  • Electron-Ion Interaction: Pseudopotentials, such as the Projector-Augmented Wave (PAW) method, are used to simplify the calculation by modeling the interaction between core and valence electrons.[1][8]

  • van der Waals Correction: To accurately model the weak interlayer forces in these 2D materials, dispersion corrections like DFT-D3 are often included.[17]

  • Energy Cutoff: A plane-wave kinetic energy cutoff (e.g., 700 eV) is set to ensure the convergence of the calculations.[1]

  • Brillouin Zone Sampling: A Monkhorst-Pack k-point grid is used to sample the Brillouin zone, which is crucial for accurately calculating electronic properties.[17]

  • Vacuum Spacing: For simulations of 2D monolayers, a vacuum layer of at least 20 Å is typically added perpendicular to the material plane to prevent interactions between periodic images.[4][5]

start Define Initial Crystal Structure relax Structural Relaxation (Minimize Forces & Stress) start->relax Input Geometry scf Self-Consistent Field (SCF) Calculation relax->scf Optimized Geometry properties Calculate Properties (Band Structure, DOS, etc.) scf->properties Ground-State Electron Density end Analysis of Results properties->end

A typical workflow for first-principles DFT calculations.

References

Validating the p-Type Conductivity of Platinum Disulfide (PtS₂) for Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Device Engineers

The emergence of two-dimensional (2D) materials has opened new frontiers in electronics and optoelectronics. Among these, Platinum Disulfide (PtS₂), a Group 10 transition metal dichalcogenide (TMDC), has garnered significant interest due to its tunable bandgap, high stability, and promising electronic properties. Theoretical studies and initial experimental findings suggest that PtS₂ exhibits intrinsic p-type semiconducting behavior, a crucial characteristic for the development of complementary logic circuits and other advanced electronic devices. This guide provides a comprehensive overview of the methods used to validate the p-type conductivity of PtS₂, comparing its performance with established p-type 2D materials and detailing the experimental protocols required for its characterization.

Performance Comparison of p-Type 2D Materials

The performance of a p-type semiconductor is primarily evaluated by its hole mobility (μ) and carrier concentration (p). Higher mobility leads to faster device operation, while the carrier concentration influences the material's conductivity and the device's threshold voltage. The following table summarizes the reported p-type properties of PtS₂ in comparison to other well-studied 2D materials.

MaterialConduction TypeHole Mobility (cm²/V·s)Carrier (Hole) Concentration (cm⁻³)Synthesis Method
This compound (PtS₂) ** p-type0.0036 (average from FET)Not explicitly reportedChemical Vapor Deposition (CVD)
Black Phosphorus (BP) p-typeup to ~1000 (few-layer)[1][2]TunableMechanical Exfoliation
Tungsten Diselenide (WSe₂) **p-typeup to 350 (few-layer), ~100 (monolayer)[3][4]~1E16 to 1E17 (Nb-doped)[1]CVD, Mechanical Exfoliation

Experimental Validation of p-Type Conductivity

Several experimental techniques are employed to conclusively determine and quantify the p-type nature of a semiconductor. These methods probe the majority charge carriers and their transport properties.

Field-Effect Transistor (FET) Characterization

The most common method for determining the conductivity type of a 2D material is through the fabrication and measurement of a field-effect transistor (FET). In a back-gated FET, the 2D material serves as the channel, and a voltage applied to the silicon substrate (gate) modulates the charge carrier concentration in the channel.

  • Principle: For a p-type semiconductor, applying a negative gate voltage (V_g) accumulates holes in the channel, increasing the drain current (I_d). Conversely, a positive gate voltage depletes the holes, reducing the drain current. This behavior is characteristic of a p-type channel.

  • Experimental Data for PtS₂: FETs fabricated using few-layer PtS₂ have consistently shown an increase in drain current with increasingly negative gate voltages, confirming its p-type behavior. From the transfer characteristics (I_d vs. V_g) of these devices, an average hole mobility of 0.0036 cm²/V·s has been calculated.

Hall Effect Measurement

The Hall effect provides a direct method to determine the sign and concentration of the majority charge carriers.

  • Principle: When a magnetic field is applied perpendicular to the direction of current flow in a material, a transverse voltage, known as the Hall voltage (V_H), is generated. The sign of the Hall voltage is dependent on the charge of the majority carriers. A positive Hall voltage indicates that the majority carriers are holes (p-type), while a negative Hall voltage indicates electrons (n-type).[5][6] The carrier concentration can be calculated from the magnitude of the Hall voltage.[7]

  • Expected Results for PtS₂: For p-type PtS₂, a positive Hall voltage is expected. While specific Hall effect data for PtS₂ is not widely reported in the literature, this technique remains a definitive method for validating its p-type nature and quantifying the hole concentration.

Seebeck Effect Measurement

The Seebeck effect, a thermoelectric phenomenon, can also be used to identify the majority carrier type.

  • Principle: A temperature gradient across a semiconducting material induces a voltage. The sign of this voltage is determined by the type of majority charge carriers. For a p-type semiconductor, the hot end develops a lower potential relative to the cold end, resulting in a positive Seebeck coefficient (S).[8][9]

  • Expected Results for PtS₂: A positive Seebeck coefficient would provide strong evidence for the p-type conductivity of PtS₂. Experimental studies on the related material, Platinum Diselenide (PtSe₂), have reported a significant Seebeck coefficient of > ~160 μV K⁻¹ after an annealing process, indicative of its semiconducting nature.[10] Similar measurements on PtS₂ are crucial for a comprehensive validation.

Experimental Protocols

PtS₂ Field-Effect Transistor (FET) Fabrication

A typical fabrication process for a back-gated PtS₂ FET involves the following steps:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 285-300 nm) is used as the substrate, where the silicon acts as the back gate and the SiO₂ as the gate dielectric.

  • PtS₂ Synthesis and Transfer: Few-layer PtS₂ is synthesized directly on the substrate or exfoliated from a bulk crystal and transferred onto the SiO₂/Si substrate. Chemical vapor deposition (CVD) is a common method for large-area synthesis.

  • Electrode Patterning: Standard photolithography or electron-beam lithography is used to define the source and drain electrode patterns.

  • Metal Deposition: Metal contacts (e.g., Cr/Au or Ti/Au) are deposited via thermal or electron-beam evaporation.

  • Lift-off: The photoresist is removed, leaving the patterned metal electrodes in contact with the PtS₂ channel.

FET_Fabrication_Workflow cluster_start Substrate cluster_synthesis Material Preparation cluster_lithography Patterning cluster_deposition Metallization cluster_liftoff Final Device cluster_end Completed Device start SiO₂/Si Substrate synthesis PtS₂ Synthesis (e.g., CVD) start->synthesis lithography Photolithography/ E-beam Lithography synthesis->lithography deposition Metal Deposition (Cr/Au or Ti/Au) lithography->deposition liftoff Lift-off deposition->liftoff end PtS₂ FET liftoff->end

Hall Effect Measurement Protocol
  • Sample Preparation: A Hall bar or van der Pauw geometry is patterned on the PtS₂ sample. Ohmic contacts are crucial for accurate measurements.

  • Measurement Setup: The sample is placed in a cryostat with a variable temperature controller and a magnetic field source.

  • Current Application and Voltage Measurement: A constant current is passed through two contacts, and the longitudinal and transverse (Hall) voltages are measured across different pairs of contacts.

  • Data Acquisition: The Hall voltage is measured as a function of the magnetic field strength. To eliminate contributions from misalignment voltage, the measurement is typically repeated for both positive and negative magnetic fields and current directions.

  • Analysis: The Hall coefficient is determined from the slope of the Hall resistance versus the magnetic field. The carrier type is determined by the sign of the Hall coefficient, and the carrier concentration is calculated from its magnitude.

Hall_Effect_Logic cluster_input Inputs cluster_measurement Measurement cluster_analysis Analysis cluster_output Outputs current Applied Current (I) hall_voltage Measure Hall Voltage (V_H) current->hall_voltage b_field Magnetic Field (B) b_field->hall_voltage sign Sign of V_H hall_voltage->sign concentration Magnitude of V_H hall_voltage->concentration p_type p-type sign->p_type Positive n_type n-type sign->n_type Negative carrier_conc Carrier Concentration concentration->carrier_conc

Seebeck Effect Measurement Protocol
  • Sample Preparation: The PtS₂ sample is placed on a substrate with good thermal isolation. Two ends of the sample are connected to a heater and a heat sink to create a temperature gradient.

  • Temperature and Voltage Probes: Thermocouples are attached to the hot and cold ends of the sample to measure the temperature difference (ΔT). Electrical probes are also placed at these points to measure the induced thermoelectric voltage (ΔV).

  • Measurement Procedure: A temperature gradient is established across the sample. The steady-state voltage difference is measured for a given temperature difference.

  • Data Analysis: The Seebeck coefficient (S) is calculated as the ratio of the induced voltage to the temperature difference (S = -ΔV/ΔT). The sign of the Seebeck coefficient indicates the majority carrier type.

Seebeck_Effect_Workflow cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis sample PtS₂ Sample heat_sink Heat Sink sample->heat_sink thermocouples Thermocouples sample->thermocouples voltmeter Voltmeter sample->voltmeter heater Heater heater->sample create_gradient Create Temperature Gradient (ΔT) thermocouples->create_gradient measure_voltage Measure Induced Voltage (ΔV) voltmeter->measure_voltage calculate_S Calculate Seebeck Coefficient (S = -ΔV/ΔT) create_gradient->calculate_S measure_voltage->calculate_S determine_type Determine Carrier Type (Sign of S) calculate_S->determine_type

Conclusion and Future Outlook

The experimental evidence from field-effect transistor characteristics strongly supports the p-type nature of PtS₂. However, to establish PtS₂ as a robust material for future p-channel electronics, further comprehensive validation through Hall effect and Seebeck effect measurements is essential. These studies will not only confirm the majority carrier type but also provide crucial quantitative data on hole concentration and mobility, which are vital for device modeling and performance optimization. A direct comparison with established p-type 2D materials like black phosphorus and WSe₂ highlights that while PtS₂ shows promise, significant research is needed to improve its hole mobility to be competitive. Future research should focus on controlled doping strategies and improving material quality to unlock the full potential of PtS₂ in next-generation electronic and optoelectronic devices.

References

Comparison of single-crystal vs polycrystalline PtS2 properties

Author: BenchChem Technical Support Team. Date: December 2025

Platinum disulfide (PtS2), a noble transition metal dichalcogenide (TMDC), has garnered significant attention for its unique electronic and optoelectronic properties, including a layer-dependent bandgap and high carrier mobility.[1][2] Like many materials, PtS2 can be synthesized in both single-crystal and polycrystalline forms. The arrangement of its crystal lattice—either as a continuous, uniform structure or as an agglomeration of smaller crystal grains—profoundly influences its performance characteristics.

This guide provides an objective comparison of single-crystal and polycrystalline PtS2, supported by experimental data and established materials science principles, to assist researchers and professionals in selecting the appropriate material for their specific applications.

Structural Differences: The Role of Grain Boundaries

The fundamental difference between single-crystal and polycrystalline materials lies in their atomic structure. A single crystal is a material in which the crystal lattice is continuous and unbroken throughout the entire sample, with no grain boundaries.[3] In contrast, polycrystalline materials are composed of many small, individual crystals known as grains, which are oriented randomly with respect to one another.[4][5] The interface where these grains meet is called a grain boundary.[3][4]

These grain boundaries act as defects in the crystal structure and are a primary source of the differing properties between the two forms. They can impede the movement of electrons, phonons (heat carriers), and dislocations, leading to significant variations in electrical, thermal, and mechanical properties.[3][4][6]

cluster_0 Single-Crystal PtS2 cluster_1 Polycrystalline PtS2 sc Continuous and Uniform Crystal Lattice sc_prop No Grain Boundaries sc->sc_prop pc Aggregate of Small Crystal Grains (Crystallites) pc_prop Presence of Grain Boundaries pc->pc_prop

Fig. 1: Core structural differences between single-crystal and polycrystalline PtS2.

Comparative Analysis of Material Properties

The presence or absence of grain boundaries directly impacts the macroscopic properties of PtS2. While direct comparative studies on all properties of PtS2 are limited, we can infer performance based on established principles of materials science and available data for PtS2.

Table 1: Summary of Property Comparison
PropertySingle-Crystal PtS2Polycrystalline PtS2Rationale
Crystal Structure Continuous, ordered latticeMultiple randomly oriented grainsBy definition.[3][5]
Electronic Conductivity HigherLowerGrain boundaries scatter electrons, impeding flow.[3][7]
Carrier Mobility Higher (e.g., ~13 cm² V⁻¹ s⁻¹)[1]LowerElectron scattering at grain boundaries reduces mobility.[3]
Thermal Conductivity HigherLowerGrain boundaries scatter phonons, reducing heat transport efficiency.[6][8]
Optical Properties Anisotropic (direction-dependent)Isotropic (uniform in all directions)Random grain orientation in polycrystals averages out directional effects.[3]
Mechanical Strength Anisotropic (stronger in certain directions)Generally higher and more uniform (isotropic)Grain boundaries hinder dislocation movement, increasing strength (Hall-Petch effect).[3][4][5]
Bandgap Layer-dependent (0.25 eV bulk to 1.6 eV monolayer)[1][9]Similar intrinsic bandgap, but may have defect statesThe fundamental bandgap is an intrinsic property, but grain boundaries can introduce mid-gap states.

Electronic Properties

Single-crystal materials are prized for their superior electronic properties due to the unimpeded flow of charge carriers through the continuous lattice.[3] In polycrystalline PtS2, grain boundaries act as scattering centers for electrons, which increases electrical resistivity and lowers carrier mobility.[3][7]

  • Single-Crystal PtS2: Exhibits high charge carrier mobility, a desirable trait for high-performance electronic and optoelectronic devices.[1] A phototransistor fabricated from a few-layer single-crystalline PtS2 demonstrated a mobility of 13 cm² V⁻¹ s⁻¹.[1]

  • Polycrystalline PtS2: The mobility and conductivity are expected to be significantly lower than in single-crystal counterparts due to electron scattering at the interfaces between grains.

cluster_0 Single-Crystal cluster_1 Polycrystalline start Charge Carrier (Electron) sc_path Unimpeded Path a a start->a b b start->b c c start->c a->b b->c c->endpoint_sc  Higher Mobility  & Conductivity pc_path Scattering Path start2 Charge Carrier (Electron) d d start2->d gb1 Grain Boundary e e gb1->e Scattering gb2 Grain Boundary f f gb2->f Scattering d->gb1 e->gb2 f->endpoint_pc  Lower Mobility  & Conductivity

Fig. 2: Impact of grain boundaries on charge carrier transport.

Thermal Properties

Similar to electrical conductivity, thermal conductivity is superior in single crystals. Heat in solids is primarily transported by lattice vibrations (phonons). Grain boundaries in polycrystalline materials scatter these phonons, thereby increasing thermal resistance and lowering overall thermal conductivity.[6][8]

  • Single-Crystal PtS2: Expected to have higher thermal conductivity, making it suitable for applications where efficient heat dissipation is critical.

  • Polycrystalline PtS2: The presence of grain boundaries leads to lower thermal conductivity compared to a single-crystal specimen of the same material.[6]

Optical and Mechanical Properties

The random orientation of grains in polycrystalline materials leads to isotropic properties, meaning they are uniform in all directions.[3] Single crystals, however, are often anisotropic, with properties that vary depending on the crystallographic direction.

  • Optical: Single-crystal PtS2 will exhibit anisotropic absorption and refractive index. Polycrystalline PtS2, in contrast, will have optical properties that are an average of all crystallographic orientations, resulting in isotropic behavior. Both forms show strong broadband absorption.[10]

  • Mechanical: Polycrystalline materials are generally stronger and more resistant to fracture than single crystals because grain boundaries can pin dislocations, preventing them from propagating through the material.[4][5] First-principles calculations show monolayer PtS2 has a high Young's modulus, suggesting it is a flexible material.[11] This intrinsic stiffness would be present in individual grains, while the bulk polycrystalline material would likely exhibit greater overall strength.

Experimental Protocols

Synthesis Methodologies

The synthesis method is a key determinant of whether a single-crystal or polycrystalline material is formed.

1. Single-Crystal PtS2 Synthesis (Chemical Vapor Transport - CVT) A common method for growing high-quality single crystals involves chemical vapor transport.

  • Protocol:

    • High-purity elemental platinum (Pt) and sulfur (S) powders are sealed in an evacuated quartz ampoule along with a transport agent (e.g., iodine, I₂).

    • The ampoule is placed in a two-zone tube furnace.

    • The source zone (containing Pt and S) is heated to a higher temperature (e.g., ~1000 °C), while the growth zone is maintained at a slightly lower temperature (e.g., ~900-950 °C).

    • The transport agent reacts with the source material to form a volatile gaseous species (e.g., PtIₓ).

    • This gas diffuses to the cooler growth zone, where the reverse reaction occurs, decomposing the gas and depositing high-purity PtS2 single crystals.[1]

2. Polycrystalline PtS2 Synthesis (Solid-State Reaction) This method is often used to produce bulk polycrystalline powders.[12][13]

  • Protocol:

    • Stoichiometric amounts of high-purity platinum and sulfur powders are thoroughly mixed and ground together.

    • The mixture is pressed into a pellet to ensure intimate contact between reactants.

    • The pellet is sealed in an evacuated quartz ampoule to prevent oxidation.

    • The ampoule is heated in a furnace at an elevated temperature (e.g., 600-800 °C) for an extended period (several days) to allow for the slow diffusion and reaction of the elements.

    • The resulting product is a polycrystalline solid.[12][13]

cluster_0 Synthesis cluster_1 Characterization precursors Precursors (Pt, S) method Method Selection precursors->method cvt Chemical Vapor Transport (CVT) method->cvt Single-Crystal ssr Solid-State Reaction method->ssr Polycrystalline sc_pts2 Single-Crystal PtS2 cvt->sc_pts2 pc_pts2 Polycrystalline PtS2 ssr->pc_pts2 char Material Characterization sc_pts2->char pc_pts2->char xrd XRD (Crystallinity) char->xrd raman Raman Spectroscopy (Vibrational Modes) char->raman afm AFM (Morphology) char->afm tem TEM (Lattice Structure) char->tem

Fig. 3: Generalized workflow for PtS2 synthesis and characterization.
Characterization Techniques

Standard techniques are used to confirm the crystalline nature and quality of the synthesized PtS2.

  • X-ray Diffraction (XRD): For single-crystal PtS2, XRD patterns show sharp, discrete peaks corresponding to specific crystal orientations (e.g., (001), (002)).[1] Polycrystalline samples show a broader set of peaks representing the various random grain orientations.

  • Raman Spectroscopy: This technique probes the vibrational modes of the material. Both forms will show characteristic PtS2 peaks (E₉ and A₁₉), but single-crystal samples often exhibit sharper peaks, indicating higher crystalline quality.[10]

  • Transmission Electron Microscopy (TEM): TEM can directly visualize the crystal lattice. In single crystals, a continuous and ordered lattice is observed. In polycrystalline material, TEM can reveal the individual grains and the grain boundaries between them.

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and thickness of the material, particularly for exfoliated or thin-film samples.[14]

References

A Comparative Guide to the Catalytic Performance of Platinum Disulfide (PtS₂) and Platinum (Pt)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrocatalytic activity of Platinum Disulfide (PtS₂) against the benchmark catalyst, Platinum (Pt). The focus is on the Hydrogen Evolution Reaction (HER), with additional available data on the Oxygen Reduction Reaction (ORR). This document is intended to be a valuable resource for researchers in catalysis, materials science, and renewable energy, offering a concise summary of performance metrics, detailed experimental protocols, and illustrative diagrams to guide future research and development.

Data Presentation: A Side-by-Side Look at Catalytic Efficiency

The following tables summarize the key performance metrics for PtS₂ and Pt as electrocatalysts for the Hydrogen Evolution Reaction (HER). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Where possible, data from studies with similar conditions are presented.

Hydrogen Evolution Reaction (HER)

The HER is a critical reaction in water splitting for hydrogen production. The efficiency of a catalyst is primarily evaluated by its overpotential (the extra potential required to drive the reaction at a given current density), Tafel slope (indicating the reaction mechanism and kinetics), and exchange current density (a measure of the intrinsic catalytic activity at equilibrium).

CatalystSupport/SubstrateElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)
PtS₂
PtS₂/TiCTiC0.5 M H₂SO₄55[1]Not ReportedNot Reported
Amorphous PtS₂ (electrochemically reduced)Not SpecifiedNot Specified170[2][3]Not ReportedNot Reported
Crystalline PtS₂Not SpecifiedNot Specified700[2][3]Not ReportedNot Reported
Amorphous PtS₂Not SpecifiedNot Specified300[2][3]Not ReportedNot Reported
Platinum (Pt)
Commercial Pt/CCarbon0.5 M H₂SO₄50[1]~30High
Polycrystalline PtNot Applicable0.5 M H₂SO₄~30-50~300.1 - 1.0

Note: The exchange current density for Platinum is generally high, though specific values vary significantly with the experimental setup and surface morphology. For PtS₂, this metric is not consistently reported in the literature found.

Oxygen Reduction Reaction (ORR)

The ORR is a key reaction in fuel cells. While extensive data exists for Pt, direct comparative studies with PtS₂ are limited.

One study has shown that amorphous PtS₂ exhibits electrocatalytic activity towards the ORR. Furthermore, an electrochemical reduction pre-treatment can enhance this activity by exposing more active Pt⁰ sites.[4][5] However, quantitative performance metrics such as onset potential, half-wave potential, and kinetic current density in direct comparison to platinum under identical conditions were not available in the reviewed literature. Platinum remains the benchmark catalyst for ORR with high efficiency.

Methanol Oxidation Reaction (MOR)

No direct comparative studies detailing the performance of PtS₂ against Pt for the Methanol Oxidation Reaction (MOR) were identified in the conducted research. Platinum and its alloys are the most extensively studied catalysts for this application.

Experimental Protocols: A Guide to Reproducible Research

The following is a generalized experimental protocol for evaluating the electrocatalytic activity for the Hydrogen Evolution Reaction (HER) based on common practices reported in the literature.

General Protocol for HER Electrocatalytic Activity Measurement

1. Electrode Preparation:

  • Working Electrode: A glassy carbon electrode (GCE) is typically used as the substrate. The catalyst ink is prepared by dispersing a specific amount of the catalyst (e.g., PtS₂ or Pt/C) and a binder (e.g., Nafion solution) in a solvent mixture (e.g., isopropanol (B130326) and water) through ultrasonication. A precise volume of the ink is then drop-casted onto the polished GCE surface and dried under controlled conditions.

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is standard. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059*pH + E⁰(Ref).

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used.

  • The electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) is purged with a high-purity inert gas (e.g., N₂ or Ar) for at least 30 minutes before the measurement to remove dissolved oxygen. The gas is continuously bubbled through the electrolyte during the experiment.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): The working electrode is typically cycled in the potential window of interest for a number of cycles to activate and stabilize the catalyst surface.

  • Linear Sweep Voltammetry (LSV): The polarization curve for HER is recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the cathodic direction. The current density is plotted against the potential to evaluate the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b*log|j| + a), where 'b' is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different overpotentials to study the electrode kinetics and charge transfer resistance.

  • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential change, respectively.

Mandatory Visualization

Experimental Workflow for Electrocatalyst Evaluation

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurements cluster_analysis Data Analysis catalyst Catalyst Synthesis (PtS₂ or Pt/C) ink Ink Formulation catalyst->ink electrode Working Electrode Fabrication ink->electrode cell Three-Electrode Cell Assembly electrode->cell electrolyte Electrolyte Preparation & Purging cell->electrolyte cv Cyclic Voltammetry (Activation) electrolyte->cv lsv Linear Sweep Voltammetry (Polarization Curve) cv->lsv eis Electrochemical Impedance Spectroscopy lsv->eis overpotential Overpotential Determination lsv->overpotential tafel Tafel Slope Calculation lsv->tafel stability Stability Test (Chronoamperometry) eis->stability j0 Exchange Current Density Estimation tafel->j0

Caption: Workflow for evaluating electrocatalyst performance.

References

Safety Operating Guide

Proper Disposal of Platinum Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of platinum disulfide (PtS₂) is a critical aspect of laboratory management, essential for protecting personnel, minimizing environmental impact, and adhering to regulatory standards. As a heavy metal compound, all waste containing this compound must be treated as hazardous.[1] This guide provides a comprehensive, step-by-step procedure for the proper handling, segregation, and disposal of this compound waste in a research environment.

Immediate Safety and Handling Protocols

Before beginning any work that will generate PtS₂ waste, ensure all safety measures are in place. Handling of platinum compounds requires stringent precautions to prevent exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[2][3]

  • Engineering Controls: Conduct all handling and waste packaging procedures within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of fine dust particles.[3] Avoid any actions that could generate dust.[2][4]

  • Work Area Preparation: Work on a disposable bench protector sheet to contain any spills.[5][6] Use dedicated spatulas and glassware for handling heavy metal compounds.[5][6]

This compound: Key Data for Disposal

Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative and qualitative data.

PropertyDataSource(s)
Chemical Formula PtS₂[2]
Physical State Solid[2][4]
Appearance Black powder[2][4]
Molecular Weight 259.22 g/mol [2]
Melting Point 225 - 250 °C / 437 - 482 °F[2][4]
Solubility in Water Insoluble[4]
Stability Stable under normal conditions.[2]
Incompatibilities Strong oxidizing agents.[2]
Primary Disposal Route Collection as hazardous waste for recycling or disposal.[5][7]

Step-by-Step Disposal Procedures

The recommended procedure for disposing of this compound waste involves meticulous segregation, secure packaging, and clear labeling before collection by a certified hazardous waste service. Never dispose of this compound or its contaminated materials down the drain or in regular trash. [1]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]

  • Solid Waste:

    • Concentrated/Bulk PtS₂: Collect any unused or waste this compound powder.

    • Trace-Contaminated Solids: This includes items like weighing papers, gloves, bench protectors, and Kimwipes used for cleaning up spills.[5][6] Keep these separate from bulk waste.[5]

  • Liquid Waste:

    • If PtS₂ has been used in a solvent or suspension, collect the entire liquid mixture.

    • Collect the rinsate from triple-rinsing any "empty" containers of PtS₂ as hazardous liquid waste.[1]

  • Contaminated Labware & Sharps:

    • This category includes items like pipette tips, contaminated glassware, and needles.

    • Place contaminated sharp objects into a dedicated, puncture-proof heavy metal sharps container.[6] Do not use the regular laboratory sharps containers.[6]

Step 2: Packaging and Labeling

Secure packaging prevents leaks and ensures safe handling.

  • Solid Waste:

    • Place trace-contaminated soft items (gloves, wipes) into a clear zip-lock plastic bag.[6]

    • Seal the bag, and then place it inside a second zip-lock bag (double-bagging).[5][6]

    • For bulk powder, use a sturdy, sealed container that can be tightly closed.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof hazardous waste container with a screw-top cap.[5][6] Ensure the container is compatible with the solvents used.

  • Labeling:

    • Affix a hazardous waste tag to every container.[5]

    • Clearly write the full chemical name: "this compound".

    • List all components, including solvents, and their approximate percentages. Be accurate in your description.[6]

    • Indicate the specific hazards (e.g., "Heavy Metal Waste").

    • Include the date and the name of the generating researcher or lab.

Step 3: Storage and Collection
  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. Keep the containers closed except when adding waste.

  • Collection: Arrange for the pickup of the waste through your institution's EHS department or a certified hazardous waste disposal contractor. Due to the high value of platinum, recovery and recycling is the preferred final disposal method for both economic and environmental reasons.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

PlatinumDisulfideDisposal cluster_types Waste Segregation cluster_packaging Packaging start This compound Waste Generated decision Determine Waste Type start->decision solid Solid Waste (Powder, Gloves, Wipes) decision->solid Solid liquid Liquid Waste (Suspensions, Rinsate) decision->liquid Liquid sharps Contaminated Sharps (Pipettes, Needles) decision->sharps Sharps pack_solid Double-bag in Zip-Lock Bags or place in Sealed Container solid->pack_solid pack_liquid Collect in Screw-Cap Waste Bottle liquid->pack_liquid pack_sharps Place in Puncture-Proof Heavy Metal Sharps Container sharps->pack_sharps label_waste Label Container Accurately with Hazardous Waste Tag pack_solid->label_waste pack_liquid->label_waste pack_sharps->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste end_point Arrange for Collection by Certified Hazardous Waste Service (Preferably for Recycling) store_waste->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.